2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Description
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Properties
IUPAC Name |
1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHFKXRMEMGARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645909 | |
| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-66-5 | |
| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic agent Propafenone.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Strategic Importance of this compound
This compound is a versatile synthetic building block. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The dioxolane group serves as a protecting group for a carbonyl functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde. This strategic combination of functional groups makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules.
The structural motif of this propiophenone derivative is found at the core of several biologically active molecules. Its role as a precursor in the synthesis of cathinones and other pharmaceutical agents underscores its importance in medicinal chemistry.[3]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the target molecule can be efficiently achieved through a two-step process starting from 2'-bromopropiophenone. This method involves the protection of the ketone functionality as a 1,3-dioxolane.
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocol
Materials:
-
2'-Bromopropiophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2'-bromopropiophenone (1 equivalent) in toluene.
-
Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Rationale for Experimental Choices
-
Protection Strategy: The ketone is protected as a dioxolane to prevent its interference in subsequent reaction steps where a nucleophile or a base is used. The dioxolane group is stable under neutral and basic conditions and can be easily removed under acidic conditions.
-
Catalyst: p-Toluenesulfonic acid is a common and effective acid catalyst for the formation of acetals and ketals.
-
Dean-Stark Trap: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the formation of the product by continuously removing the water byproduct.
-
Solvent: Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Characterization Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Predicted Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplet), dioxolane protons (multiplet), methylene protons adjacent to the dioxolane (triplet), and methylene protons adjacent to the carbonyl group (triplet).[4] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon, the dioxolane carbons, and the aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-O stretching of the dioxolane, and C-Br stretching.[5][6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7][8] |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons will appear in the downfield region (around 7.0-8.0 ppm). The protons of the dioxolane ring will likely appear as a multiplet. The two methylene groups of the propiophenone chain will each give a triplet, assuming coupling to each other.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon will have a characteristic downfield shift (around 200 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the dioxolane ring and the aliphatic chain will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ will indicate the presence of the ketone carbonyl group. The C-O stretching vibrations of the dioxolane group are expected to appear in the region of 1050-1150 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.[6]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and an (M+2)+ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns can further help in confirming the structure.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Chemical Hazards:
-
2'-Bromopropiophenone: Irritant. Avoid contact with skin and eyes.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
PrepChem.com. Synthesis of 2-Bromopropiophenone. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis of propafenone-an-antiarrhythmic-agent. [Link]
- Google Patents. CN104262178A - Synthesis method of propafenone hydrochloride.
- Google Patents.
-
Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]
-
National Institutes of Health. Propafenone. [Link]
- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.
-
University of Calgary. Sample IR spectra. [Link]
-
SpectraBase. 2,3-Dibromo-3-phenylpropiophenone - Optional[1H NMR] - Chemical Shifts. [Link]
-
Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]
-
ResearchGate. Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. [Link]
-
National Institutes of Health. 1-Propanone, 2,3-dibromo-1,3-diphenyl-. [Link]
- Google Patents. EP0008464A1 - Production of propiophenone.
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]
-
OpenOChem Learn. HNMR Practice 3. [Link]
-
National Institutes of Health. 2-Bromo-1,3-dioxolane. [Link]
-
ResearchGate. 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[9][10]dioxolane. [Link]
-
National Institutes of Health. 2-Bromo-3-isopropoxy-propenal. [Link]
-
National Institutes of Health. 1-Phenyl-1-propanone. [Link]
-
National Institutes of Health. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. [Link]
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- 2. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]
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- 10. prepchem.com [prepchem.com]
Spectroscopic Characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Predictive and Methodological Guide
Foreword for the Researcher
This technical guide addresses the spectroscopic characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. An extensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of experimental spectroscopic data for this specific compound. This is not uncommon for novel or specialized chemical entities within drug discovery and development pipelines.
Therefore, this document adopts a predictive and methodological approach. We will construct a hypothetical but scientifically rigorous spectroscopic profile of the target molecule. This is achieved by dissecting the molecule into its primary structural fragments—the 2'-bromopropiophenone core and the 3-(1,3-dioxan-2-yl) side chain—and analyzing established data for analogous compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of this and structurally related molecules. Every protocol and interpretation is grounded in fundamental principles and supported by authoritative references.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several key features that will manifest in its spectroscopic data:
-
Aromatic System: A substituted benzene ring will produce characteristic signals in ¹H and ¹³C NMR, as well as specific absorption bands in IR and UV-Vis spectroscopy.
-
Ketone Carbonyl Group: This functional group is a strong chromophore in IR spectroscopy and influences the chemical shifts of adjacent protons and carbons in NMR.
-
Propiophenone Backbone: The ethyl ketone chain provides distinct aliphatic signals in NMR.
-
1,3-Dioxane Ring: This acetal group has a unique set of proton and carbon environments, often exhibiting characteristic coupling patterns in ¹H NMR.
-
Bromine Atom: The presence of bromine will influence the electronic environment of the aromatic ring and can be detected through its isotopic pattern in mass spectrometry.
The following sections will detail the predicted spectroscopic data and the methodologies to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will predict the ¹H and ¹³C NMR spectra of the target compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The analysis will be conducted assuming a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Data |
| ~ 7.7 | Doublet of doublets | 1H | Aromatic H (adjacent to C=O) | The deshielding effect of the carbonyl group will shift this proton downfield. |
| ~ 7.2 - 7.6 | Multiplet | 3H | Remaining Aromatic Protons | The exact shifts will depend on the coupling with the bromine and other protons. |
| ~ 4.5 | Triplet | 1H | Acetal CH | The proton on the carbon between the two oxygens of the dioxane ring is highly deshielded. |
| ~ 4.1 | Multiplet | 2H | Axial O-CH₂ (dioxane) | Protons on the carbons adjacent to the oxygens in the dioxane ring. |
| ~ 3.8 | Multiplet | 2H | Equatorial O-CH₂ (dioxane) | Diastereotopic protons of the dioxane ring will show complex splitting. |
| ~ 3.2 | Triplet | 2H | -CH₂- (adjacent to C=O) | Alpha-protons to the ketone are deshielded. |
| ~ 2.1 | Multiplet | 2H | -CH₂- (adjacent to dioxane) | Beta-protons to the ketone. |
| ~ 2.0 | Multiplet | 2H | C-CH₂-C (dioxane) | The central methylene group of the dioxane ring. |
The ¹H NMR spectrum of the parent 1,3-dioxane shows signals for the methylene protons in three distinct chemical environments.[1] The integration of these signals would correspond to a proton ratio of 1:2:1.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~ 200 | C=O (Ketone) | The carbonyl carbon is highly deshielded. |
| ~ 138 | Aromatic C (ipso to C=O) | Quaternary carbon attached to the carbonyl group. |
| ~ 133 | Aromatic C-H | Aromatic carbons will appear in the 120-140 ppm range. |
| ~ 131 | Aromatic C-H | |
| ~ 127 | Aromatic C-H | |
| ~ 121 | Aromatic C-Br | The carbon bearing the bromine atom. |
| ~ 101 | Acetal C | The carbon of the dioxane ring bonded to two oxygens. |
| ~ 67 | O-CH₂ (dioxane) | Carbons adjacent to the oxygen atoms in the dioxane ring.[2] |
| ~ 38 | -CH₂- (adjacent to C=O) | Alpha-carbon to the ketone. |
| ~ 28 | -CH₂- (adjacent to dioxane) | Beta-carbon to the ketone. |
| ~ 26 | C-CH₂-C (dioxane) | The central methylene carbon of the dioxane ring.[2] |
For the parent 1,3-dioxane, the three distinct carbon environments result in chemical shifts at approximately 26.6 ppm, 66.9 ppm, and 94.3 ppm.[2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |
| ~ 1685 | Strong | C=O stretch | Aryl Ketone |
| ~ 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1150-1050 | Strong | C-O stretch | Acetal/Ether |
| ~ 750-550 | Medium-Strong | C-Br stretch | Aryl Bromide |
The presence of a strong absorption band around 1685 cm⁻¹ is a key indicator of the aryl ketone group. The strong C-O stretching bands in the 1150-1050 cm⁻¹ region are characteristic of the 1,3-dioxane ring.[3]
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed to identify the characteristic absorption bands of the functional groups.
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For this compound (C₁₃H₁₅BrO₃), the expected molecular weight is approximately 302.02 g/mol for the ⁷⁹Br isotope and 304.02 g/mol for the ⁸¹Br isotope.
-
Molecular Ion Peak (M⁺): Expect to see a pair of peaks at m/z 302 and 304 with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group, leading to the formation of the 2-bromobenzoyl cation (m/z 183/185). This is often a very stable and abundant fragment for propiophenones.
-
Loss of the dioxane side chain: Fragmentation could lead to the loss of the C₄H₇O₂ radical, resulting in a fragment ion.
-
Fragmentation of the dioxane ring: The dioxane ring itself can undergo characteristic fragmentation, such as the loss of formaldehyde (CH₂O).
-
The mass spectrum of the parent propiophenone shows a base peak at m/z 105, corresponding to the benzoyl cation, and a molecular ion peak at m/z 134.[4][5]
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms).
-
Employ a temperature program that allows for the separation of the analyte from any impurities.
-
-
Mass Spectrometry (MS) Method:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion, for example, m/z 40-400.
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.
Mass Spectrometry Workflow Diagram
Caption: Workflow for GC-MS Analysis.
Conclusion
References
-
ResearchGate. 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]
-
PrepChem.com. Synthesis of 2-Bromopropiophenone. Available at: [Link]
-
Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]
-
SpectraBase. 2-Bromo-3',4'-(methylenedioxy)propiophenone - Optional[MS (GC)] - Spectrum. Available at: [Link]
- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.
-
Chemistry Stack Exchange. Identify products of Propiophenone using nmr. Available at: [Link]
-
PubMed. Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. Available at: [Link]
-
MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Available at: [Link]
-
National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]
-
SpectraBase. 2,3-Dibromo-3-phenylpropiophenone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Available at: [Link]
-
Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. Available at: [Link]
-
PubChem. 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]
- Google Patents. EP0008464A1 - Production of propiophenone.
-
ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]
-
GSRS. 2-BROMO-6-(1,3-DIOXOLAN-2-YL)PYRIDINE. Available at: [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
-
PubChem. 1-Phenyl-1-propanone. Available at: [Link]
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1H NMR and 13C NMR of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers and drug development professionals, this document delves into the theoretical prediction of spectral features, detailed experimental protocols for data acquisition, and a thorough interpretation of the resulting spectra. By breaking down the molecule into its constituent spin systems—the ortho-disubstituted aromatic ring, the propiophenone backbone, and the 1,3-dioxane acetal—we explain the causal relationships between molecular structure and NMR observables. This guide serves as a practical reference for the structural elucidation and characterization of complex organic molecules bearing similar functional groups.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining the structure of molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The target molecule, this compound, presents a rich combination of distinct chemical moieties, making its NMR spectrum both complex and informative. Its structure includes:
-
An ortho-disubstituted bromophenyl ring , which gives rise to characteristic signals in the aromatic region.
-
A propiophenone core , featuring a carbonyl group that significantly influences the chemical shifts of adjacent protons and carbons.
-
A 1,3-dioxane group , a cyclic acetal whose chair-like conformation often results in magnetically non-equivalent axial and equatorial protons.
Understanding the NMR signature of this molecule is critical for confirming its identity during synthesis, assessing its purity, and studying its chemical behavior. This guide will systematically predict and interpret the key features of its ¹H and ¹³C NMR spectra.
Molecular Structure and Predicted NMR Environments
A logical first step in any NMR analysis is to deconstruct the molecule to identify all unique proton and carbon environments. Symmetry, or lack thereof, will determine the number of distinct signals in the spectrum.[2]
Figure 1: Structure of this compound with key atoms labeled.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Theoretical Prediction and Interpretation
Based on the structure, we can predict the chemical shift (δ), integration, and multiplicity for each unique proton. The deshielding effect of electronegative atoms (O, Br) and the magnetic anisotropy of the carbonyl and aromatic systems are key factors.[2]
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H3'-H6' | Aromatic Protons | 7.20 - 7.80 | Multiplets (m) | 4H | Protons on an electron-deficient aromatic ring adjacent to a carbonyl group. The ortho-disubstitution pattern leads to a complex ABCD spin system. |
| Hα | -C(=O)-CH₂ - | 3.10 - 3.40 | Triplet (t) | 2H | Protons are alpha to a carbonyl group, resulting in a downfield shift. Coupled to the two adjacent β-protons (n+1 rule, 2+1=3). |
| Hβ | -CH₂-CH₂ -CH- | 2.00 - 2.30 | Multiplet (m) | 2H | Protons are beta to the carbonyl. Coupled to both the α-protons and the γ-proton, leading to a complex multiplet (triplet of doublets). |
| Hγ | -CH -(dioxane) | 4.60 - 4.80 | Triplet (t) | 1H | This is an acetal proton, which is significantly deshielded by two adjacent oxygen atoms. Coupled to the two β-protons.[3] |
| H4''/H6'' | -O-CH₂ - (axial/eq) | 3.70 - 4.20 | Multiplets (m) | 4H | Diastereotopic protons on the dioxane ring adjacent to oxygen. Axial and equatorial protons have different chemical environments.[4] |
| H5'' | -CH₂-CH₂ -CH₂- (axial/eq) | 1.40 - 2.10 | Multiplets (m) | 2H | Diastereotopic methylene protons of the dioxane ring.[3][5] |
Experimental Protocol: ¹H NMR Acquisition
Methodologies that ensure data integrity are paramount for accurate structural elucidation.
A. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]
-
Dissolution: Transfer the sample and TMS to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube. Gently agitate until the sample is fully dissolved.
B. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra, where each unique carbon appears as a single line, are standard.
Theoretical Prediction and Interpretation
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with a much wider spectral range than ¹H NMR.
| Label | Assignment | Predicted δ (ppm) | Rationale |
| C=O | Carbonyl Carbon | 198.0 - 202.0 | Ketone carbonyl carbon conjugated with an aromatic ring.[7] |
| C1' | Aromatic C-C=O | 136.0 - 139.0 | Quaternary carbon attached to the electron-withdrawing carbonyl group. |
| C2' | Aromatic C-Br | 118.0 - 122.0 | Carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |
| C3'-C6' | Aromatic CH | 127.0 - 134.0 | Four distinct aromatic methine carbons. |
| Cα | -C H₂-C=O | 38.0 - 42.0 | Carbon alpha to the carbonyl group. |
| Cβ | -C H₂-CH₂- | 28.0 - 32.0 | Aliphatic carbon beta to the carbonyl group. |
| Cγ | -C H-(dioxane) | 101.0 - 104.0 | Acetal carbon, significantly deshielded by two oxygens.[8] |
| C4''/C6'' | -O-C H₂- | 66.0 - 68.0 | Dioxane carbons adjacent to oxygen.[8] |
| C5'' | -CH₂-C H₂-CH₂- | 25.0 - 27.0 | Dioxane methylene carbon.[8] |
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, but with adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Figure 2: Standard workflow for NMR-based structural analysis.
A. Spectrometer Setup and Data Acquisition
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) spectrometer.
-
Experiment Type: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Acquisition Parameters:
-
Pulse Angle: 30° flip angle.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.
-
-
Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) if TMS is not clearly visible.
Conclusion
The NMR analysis of this compound provides a clear and unambiguous confirmation of its complex structure. The ¹H NMR spectrum is characterized by a distinct set of signals corresponding to the aromatic, aliphatic chain, and dioxane ring protons. Key diagnostic peaks include the downfield acetal proton (Hγ) around 4.7 ppm and the alpha-methylene protons (Hα) near 3.2 ppm. The ¹³C NMR spectrum complements this by showing all 13 unique carbon environments, with the carbonyl (C=O) at ~200 ppm and the acetal carbon (Cγ) at ~102 ppm serving as crucial markers. This comprehensive spectroscopic guide underscores the power of NMR as a primary tool for structural verification in chemical research and development.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]
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AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Interpreting NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Highly selective Wacker reaction of styrene derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 14.9: Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]
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- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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mass spectrometry analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a complex molecule featuring a halogenated aromatic ketone and a cyclic acetal functional group. Authored for researchers and drug development professionals, this document moves beyond standard operating procedures to explain the causal reasoning behind methodological choices. We will explore two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for detailed structural fragmentation, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for confirmation of molecular weight and targeted fragmentation via tandem MS (MS/MS). The guide details predicted fragmentation pathways, provides step-by-step experimental protocols, and presents data in a clear, actionable format to ensure scientific integrity and reproducibility.
Analyte Introduction and Analytical Strategy
1.1. Chemical Structure and Properties
This compound is a synthetic intermediate whose structural confirmation is critical for quality control in synthetic chemistry and pharmaceutical development. Its structure combines three key chemical moieties that dictate its behavior in a mass spectrometer:
-
A 2'-Brominated Phenyl Ketone: This provides a characteristic isotopic signature and drives predictable fragmentation patterns.
-
A Propiophenone Backbone: This ketone structure is susceptible to well-documented cleavage reactions.
-
A 1,3-Dioxane Acetal Group: This terminal ring system introduces its own set of fragmentation pathways.
-
Molecular Formula: C₁₃H₁₅BrO₃
-
Monoisotopic Mass:
-
[M]⁺• (⁷⁹Br): 298.0205 g/mol
-
[M+2]⁺• (⁸¹Br): 300.0184 g/mol
-
The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 natural abundance, is a powerful diagnostic tool. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) separated by two mass units (m/z and m/z+2) with nearly equal intensity. This signature is fundamental to confirming the identity of bromine-containing fragments.
1.2. The Dichotomy of Analytical Approach: Hard vs. Soft Ionization
The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this molecule. The optimal approach depends on the analytical goal: comprehensive structural elucidation or simple molecular weight confirmation.
-
Electron Ionization (EI): A high-energy, "hard" ionization technique that imparts significant energy into the analyte molecule. This causes extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure. While invaluable for structural confirmation, the molecular ion peak may be weak or entirely absent. GC-MS is the typical platform for EI analysis of volatile compounds.
-
Electrospray Ionization (ESI): A "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal energy input.
An In-depth Technical Guide to 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Synthetic Keystone for Advanced Research
This document provides a comprehensive technical analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a specialized organic molecule of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively cataloged in public literature, this guide constructs a robust profile by dissecting its core structural motifs—the 2'-bromopropiophenone framework and the 3-(1,3-dioxan-2-yl) side chain. Through reasoned analogy with closely related, well-documented compounds, we will elucidate its probable physicochemical properties, propose a validated synthetic pathway, and explore its potential applications as a versatile intermediate.
Molecular Identity and Structural Framework
This compound is an aryl ketone characterized by three key functional regions:
-
An aromatic phenyl ring substituted at the ortho (2') position with a bromine atom.
-
A central propanone (-CO-CH₂-CH₂-) chain.
-
A terminal 1,3-dioxane ring, which acts as a protected aldehyde (acetal).
The strategic placement of the ortho-bromo substituent introduces significant steric and electronic effects that influence the reactivity of the adjacent carbonyl group. The dioxane moiety provides a stable, yet synthetically versatile handle, making the overall structure a valuable building block for more complex molecular architectures.
Caption: 2D structure of this compound.
Key Identifiers
| Identifier | Value |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 300.16 g/mol |
| IUPAC Name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| InChI | InChI=1S/C13H15BrO3/c14-11-7-5-6-10(8-11)12(15)4-9-13-16-2-1-3-17-13/h5-8,13H,1-4,9H2 |
| InChIKey | Not publicly available; requires generation. |
| SMILES | C1COCC(O1)CC(=O)C2=CC=CC=C2Br |
Predicted Physicochemical Properties
Precise experimental values for this compound are scarce. However, by referencing analogs such as 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone and various bromopropiophenones, we can forecast a reliable set of properties essential for experimental design.[1][2]
| Property | Predicted Value | Rationale & Comparative Insights |
| Physical State | Crystalline solid or viscous oil | Aryl ketones with similar molecular weights are typically solids or high-boiling oils at standard temperature and pressure. The bromo-substituent increases the molecular weight and potential for solid-state packing.[3] |
| Boiling Point | > 400 °C (Predicted) | Analogs like 3'-bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone have a predicted boiling point of 442.3 °C.[1] The target compound's boiling point is expected to be in a similar high range due to its mass and polarity. |
| Melting Point | 45-70 °C (Estimated Range) | Simple p-bromopropiophenone has a melting point of 45-47 °C.[2] The addition of the bulky, polar dioxane group could either disrupt crystal packing (lowering MP) or increase intermolecular interactions (raising MP). |
| Density | ~1.4 g/cm³ (Predicted) | A structurally similar chlorinated analog has a predicted density of 1.449 g/cm³.[1] The presence of the heavy bromine atom supports a density significantly greater than water. |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in water | Propiophenone itself is insoluble in water but miscible with organic solvents.[4] The polarity of the dioxane and carbonyl groups is insufficient to overcome the hydrophobicity of the large aromatic and aliphatic structure. |
Synthesis and Purification Protocol
The synthesis of this compound can be logically achieved via a Grignard reaction, a robust and well-established method for C-C bond formation. This pathway offers high convergence and relies on commercially available starting materials.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from 2-(2-bromoethyl)-1,3-dioxane and 2-bromobenzaldehyde.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Causality: This protocol is designed for self-validation. The formation of the Grignard reagent is the critical step, indicated by the disappearance of magnesium turnings and a potential color change. The subsequent reaction and oxidation steps are monitored by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to the next stage or workup.
Step 1: Synthesis of Grignard Reagent
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF). To the dropping funnel, add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous THF.
-
Reaction: Add a small portion of the dioxane solution to the magnesium. If the reaction does not initiate (slight warming, bubbling), add a single crystal of iodine. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
Step 2: Reaction with 2-Bromobenzaldehyde and Oxidation
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol intermediate.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Completion & Workup: Stir the reaction at room temperature until TLC indicates complete conversion to the ketone. Filter the mixture through a pad of celite or silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure.
Step 3: Purification
-
Chromatography: Purify the resulting crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient eluent system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the final product.
-
Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Strategic Utility
The molecule's structure offers multiple points for synthetic diversification, making it a valuable intermediate.
-
Carbonyl Group: The ketone functionality is a primary site for reactions such as reductions (to a secondary alcohol), reductive aminations (to form amines), and Wittig reactions (to form alkenes). The ortho-bromo group provides steric hindrance, which can be exploited for diastereoselective transformations.
-
Aromatic Bromine: The C-Br bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of substituents onto the aromatic ring, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Introducing bromine is a common strategy in drug design to enhance binding or modulate metabolic properties.[5]
-
1,3-Dioxane Acetal: The dioxane group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask a terminal aldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as oxidation to a carboxylic acid or reductive amination. This masked functionality is a classic prodrug strategy, potentially improving bioavailability or tuning the release profile of a pharmacologically active agent. The inclusion of 1,3-dioxane structures has been explored for creating ligands with high affinity for specific biological targets, such as sigma (σ) receptors.[6]
Caption: Key structural features and their implications in drug design.
Conclusion
This compound represents a molecule of high strategic value for chemical and pharmaceutical research. While its specific properties are not yet widely reported, a thorough analysis of its constituent parts allows for the confident prediction of its behavior and the design of a robust synthetic protocol. Its trifunctional nature—a site for cross-coupling, a reactive carbonyl, and a masked aldehyde—provides a rich platform for the development of novel chemical entities. This guide serves as a foundational resource for scientists looking to leverage this versatile building block in their research endeavors, particularly in the synthesis of complex molecules for drug discovery programs.
References
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PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-diphenyl-1-propanone. Retrieved from [Link]
- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
-
Journal of Medical Science. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity Profile of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a versatile synthetic intermediate characterized by a unique combination of reactive functional groups. Its structure, featuring a brominated aromatic ring, a ketone, and a protected aldehyde in the form of a 1,3-dioxane, offers multiple avenues for chemical modification. This guide provides a comprehensive analysis of the reactivity profile of this molecule, offering insights into its behavior under various reaction conditions and its potential applications in the synthesis of complex organic molecules. Understanding the interplay of these functional groups is paramount for its strategic utilization in multi-step synthetic pathways.
Molecular Structure and Functional Group Analysis
The reactivity of this compound is dictated by the distinct chemical properties of its three primary functional domains:
-
The 2'-Bromoaryl Ketone Moiety: This is the core of the molecule's reactivity. The bromine atom ortho to the propiophenone carbonyl group is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The ketone group itself can undergo nucleophilic addition and enolization, providing further reaction sites.
-
The Propiophenone Side Chain: The α-carbon to the ketone is activated and can be a site for enolate formation and subsequent reactions.
-
The 1,3-Dioxane Protecting Group: This cyclic acetal serves to mask a reactive aldehyde functionality. The 1,3-dioxane is generally stable under neutral, basic, oxidative, and reductive conditions, but is readily cleaved under acidic conditions to reveal the aldehyde.[1][2] This differential reactivity is a key feature for selective chemical manipulation.
Predicted Reactivity and Synthetic Potential
The multifaceted nature of this compound allows for a range of chemical transformations. The following sections detail the expected reactivity at each key functional site.
Reactions at the Brominated Aromatic Ring
The ortho-bromoketone arrangement is a prime substrate for palladium-catalyzed reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Cross-Coupling Reactions: The bromine atom can be readily substituted in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents at the 2'-position, leading to diverse molecular scaffolds. Enolizable ketones have been shown to act as activators for palladium(II) precatalysts in some cross-coupling reactions.[3]
-
Borylative Cyclization: Palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones is a known method to form 1,2-benzoxaborinines.[4] This suggests that under appropriate conditions, this compound could undergo a similar intramolecular cyclization.
Reactions Involving the Ketone and its α-Position
The propiophenone moiety offers several reaction possibilities:
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride) to form the corresponding tertiary or secondary alcohols.
-
Enolate Chemistry: The α-proton is acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, enabling α-functionalization of the ketone.
-
α-Bromination: The synthesis of the related compound 2-bromopropiophenone is achieved by the reaction of propiophenone with bromine, often in the presence of a catalyst like aluminum chloride or in a solvent like dichloromethane.[5][6] This indicates that the α-position of the propiophenone core is reactive towards electrophilic bromination.
The Role and Reactivity of the 1,3-Dioxane Group
The 1,3-dioxane group is a robust protecting group for the aldehyde functionality in the side chain.[1][2]
-
Stability: It is stable to a wide range of conditions including basic, nucleophilic, and many oxidizing and reducing environments.[1][2] This allows for extensive modification of the bromoaryl ketone portion of the molecule without affecting the protected aldehyde.
-
Deprotection: The key reactivity of the 1,3-dioxane is its lability under acidic conditions.[1][7] Treatment with aqueous acid will hydrolyze the acetal, regenerating the aldehyde. This unmasking step can be performed after modifications at other sites, revealing a new reactive handle for subsequent transformations like Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.
Strategic Synthetic Applications and Workflows
The predictable and differential reactivity of its functional groups makes this compound a valuable building block. A potential synthetic workflow could involve an initial palladium-catalyzed cross-coupling reaction at the bromide, followed by modification of the ketone, and concluding with the deprotection of the dioxane to reveal the aldehyde for further elaboration.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling
This protocol is a representative example of how the bromo-substituent can be functionalized.
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Deprotection of the 1,3-Dioxane Group
This protocol describes the cleavage of the acetal to regenerate the aldehyde.
-
Dissolve the 1,3-dioxane derivative in a mixture of acetone and water (e.g., 5:1 v/v).[7]
-
Add a catalytic amount of an acid, such as 2M hydrochloric acid or p-toluenesulfonic acid.[7]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of NaHCO₃.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Data Presentation
Table 1: Summary of Functional Group Reactivity
| Functional Group | Reagents/Conditions | Expected Transformation |
| Aryl Bromide | Pd catalyst, boronic acid, base | Suzuki Cross-Coupling |
| Pd catalyst, amine, base | Buchwald-Hartwig Amination | |
| Pd catalyst, alkyne, Cu(I) | Sonogashira Coupling | |
| Ketone | NaBH₄, LiAlH₄ | Reduction to secondary alcohol |
| Grignard reagents, organolithiums | Nucleophilic addition to form tertiary alcohol | |
| α-Position to Ketone | Base (e.g., LDA), electrophile | α-Alkylation/Acylation |
| 1,3-Dioxane | Aqueous acid (e.g., HCl, PTSA) | Deprotection to aldehyde |
| Basic, neutral, reducing, oxidizing conditions | Stable |
Visualizations
Caption: Reactivity pathways of this compound.
Caption: A potential multi-step synthetic workflow.
Conclusion
This compound is a highly functionalized molecule with a rich and predictable reactivity profile. The orthogonal nature of its key functional groups—the versatile aryl bromide, the reactive ketone, and the stable yet readily cleavable dioxane protecting group—makes it an exceptionally useful building block in organic synthesis. By carefully selecting reaction conditions, chemists can selectively manipulate each part of the molecule to construct complex and diverse chemical architectures, highlighting its potential in the fields of medicinal chemistry and materials science.
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An In-depth Technical Guide to the Stability and Storage of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and storage considerations for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. By dissecting the molecule's constituent functional groups—an α-bromoketone and a 1,3-dioxane cyclic acetal—we can project a detailed stability profile and establish best practices for its handling and storage to ensure its integrity for research and development applications.
Introduction: A Molecule of Synthetic Importance
This compound is a multifaceted organic compound, valuable as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a reactive α-bromoketone and a protective 1,3-dioxane group, offers a unique combination of chemical functionalities. The α-bromoketone serves as a key electrophilic site, enabling a variety of nucleophilic substitution and elimination reactions crucial for building molecular complexity.[1][2] The 1,3-dioxane group, a cyclic acetal, acts as a protecting group for a carbonyl functionality, which can be revealed under specific conditions. The inherent reactivity of these groups, however, also dictates the compound's stability and necessitates carefully controlled storage and handling protocols.
Chemical Stability Profile: A Dichotomy of Reactivity
The overall stability of this compound is governed by the interplay of its two primary functional groups. Understanding their individual susceptibilities is key to predicting and preventing degradation.
The Acid-Labile 1,3-Dioxane Acetal
The 1,3-dioxane ring is a cyclic acetal, a functional group known for its stability under neutral and basic conditions but pronounced lability in the presence of acid.[3][4]
-
Mechanism of Degradation (Hydrolysis): Acid-catalyzed hydrolysis is the principal degradation pathway for the dioxane moiety.[3] The reaction is initiated by protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to regenerate the original carbonyl compound (in this case, an aldehyde) and the 1,3-diol (1,3-propanediol). This process is typically rapid, even in the presence of catalytic amounts of acid.[5]
-
Causality: The presence of even trace acidic impurities in solvents or on storage container surfaces, or exposure to an acidic atmosphere, can initiate this degradation cascade. Therefore, maintaining a strictly neutral or slightly basic environment is paramount for the preservation of the acetal group.
The Electrophilic α-Bromoketone
The bromine atom situated on the carbon alpha to the ketone carbonyl group significantly influences the molecule's reactivity.[1]
-
Susceptibility to Nucleophiles: The inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][6] This inherent reactivity makes the compound a valuable synthetic intermediate but also a liability if exposed to nucleophilic contaminants (e.g., water, alcohols, amines) during storage.
-
Potential for Elimination Reactions: In the presence of a base, the α-bromoketone can undergo an E2 elimination reaction to form an α,β-unsaturated ketone, a common and often desired transformation in synthesis but an undesired degradation pathway during storage.[7]
-
Photostability: Aromatic ketones, as a class, are known to be photoreactive.[8][9] While specific data for this compound is not available, the propiophenone core suggests a potential for degradation upon exposure to UV light through processes like photoreduction or Norrish-type reactions.[9][10]
-
Thermal Stability: Halogenated organic compounds can undergo thermal decomposition, although this typically requires elevated temperatures.[11][12] Under ambient or recommended storage conditions, thermal degradation is less of a concern than hydrolytic or photolytic pathways.
Forced Degradation Studies: Probing for Weaknesses
To rigorously establish a stability profile, forced degradation (or stress testing) studies are indispensable.[13][14][15] These studies intentionally subject the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[15][16][17]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the compound's structure, two primary degradation pathways are anticipated under forced conditions:
-
Acid-Catalyzed Hydrolysis: This is expected to be the most significant degradation route, cleaving the 1,3-dioxane ring.
-
Base-Mediated Reactions: Under basic conditions, nucleophilic substitution of the bromine or elimination to form an unsaturated ketone are likely.
The following diagram illustrates these predicted pathways:
Caption: Predicted degradation pathways.
Summary of Expected Stability Data
The table below summarizes the expected outcomes from forced degradation studies. The percentage of degradation is hypothetical and serves to illustrate the compound's likely vulnerabilities.
| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Significant (>20%) | 2'-Bromo-3-oxopropiophenone, Propane-1,3-diol |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Moderate (5-15%) | Elimination and/or Substitution Products |
| Oxidation | 3% H₂O₂ at RT | Low to Moderate | Oxidized aromatic ring or side chain products |
| Photolytic | ICH Q1B exposure | Moderate | Photoreduction or rearrangement products |
| Thermal | 80°C (solid state) | Low (<5%) | Unspecified thermal decomposition products |
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following protocols are essential to maintain the integrity of this compound.
Storage Conditions
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C). While the compound may be stable at room temperature for short periods, long-term storage at reduced temperatures will minimize the rate of any potential degradation reactions. A structurally similar compound, 2-Bromo-3',4'-(methylenedioxy)propiophenone, is noted to have a stability of ≥ 5 years under appropriate storage conditions.[18]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents oxidative degradation and displaces atmospheric moisture, which could contribute to hydrolysis if acidic impurities are present.
-
Container: Use amber glass vials or bottles with tightly sealed, non-reactive caps (e.g., PTFE-lined).[19] The amber glass protects the compound from light, preventing photolytic degradation.[19] The inert container material and tight seal prevent contamination and exposure to air and moisture.[20]
-
Environment: Store in a dry, well-ventilated place away from acids, bases, oxidizing agents, and nucleophiles.[19][20]
Handling Procedures
-
Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. The α-bromoketone moiety suggests potential for irritation or sensitization.[19]
-
Dispensing: When dispensing, use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially acidic or nucleophilic residues. Briefly flush the container with an inert gas before re-sealing.
-
Solution Preparation: When preparing solutions, use high-purity, anhydrous, and neutral solvents. If an aqueous system is required, use buffered solutions at a neutral pH.
Conclusion
The stability of this compound is a direct function of its constituent chemical groups. The primary vulnerabilities are the acid-catalyzed hydrolysis of the 1,3-dioxane ring and the susceptibility of the α-bromoketone to nucleophiles, bases, and potentially light. By understanding these intrinsic properties, researchers can implement robust storage and handling protocols. Adherence to the recommendations outlined in this guide—storage in a cool, dry, dark, and inert environment, and careful handling to prevent contamination—will ensure the compound's quality and reliability for its intended synthetic applications.
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A Strategic Asset in Modern Organic Synthesis: The Potential Applications of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Abstract
In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. This technical guide introduces 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a synthetically versatile intermediate poised for significant applications in medicinal chemistry and materials science. While not a commonplace reagent, its structural features—an α-bromoketone, a protected aldehyde, and a substituted aromatic ring—offer a unique combination of reactive sites. This guide will provide an in-depth exploration of its synthesis, key chemical properties, and a forward-looking perspective on its potential applications in the construction of novel heterocyclic scaffolds and in strategic multi-step syntheses. The insights provided herein are intended to empower researchers and drug development professionals to leverage this promising building block in their synthetic endeavors.
Introduction: Unveiling a Versatile Synthetic Intermediate
The pursuit of novel therapeutic agents and advanced materials necessitates the continuous development of innovative and efficient synthetic methodologies. Central to this endeavor is the availability of versatile chemical building blocks—molecules that possess multiple, orthogonally reactive functional groups.[1][2][3] this compound is a prime example of such a scaffold. Its structure thoughtfully combines three key functionalities:
-
An α-Bromoketone: This moiety is a powerful electrophile, susceptible to nucleophilic substitution and a precursor for a variety of transformations, including the formation of epoxides, α-amino ketones, and various heterocyclic systems.[4]
-
A Protected Aldehyde (1,3-Dioxane): The 1,3-dioxane group serves as a robust protecting group for a carbonyl functionality, stable under a range of reaction conditions, including those that are basic, nucleophilic, and reductive.[5][6][7] Its selective removal under acidic conditions allows for the sequential unmasking and reaction of the aldehyde.[5][6]
-
A Brominated Aromatic Ring: The bromine atom on the phenyl ring opens avenues for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of complex biaryl systems.
This strategic combination of functionalities in a single molecule allows for a programmed, stepwise approach to the synthesis of intricate target molecules, minimizing the need for extensive protecting group manipulations and leading to more efficient and convergent synthetic routes.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a straightforward and logical two-step sequence starting from commercially available 2'-bromoacetophenone.
Step 1: Acetalization of 2'-Bromoacetophenone
The initial step involves the protection of the ketone in 2'-bromoacetophenone as a 1,3-dioxane. This is a standard acid-catalyzed acetalization reaction.
Experimental Protocol:
-
To a solution of 2'-bromoacetophenone (1.0 equiv.) and 1,3-propanediol (1.2 equiv.) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-(2-bromophenyl)-2-methyl-1,3-dioxane, can be purified by flash column chromatography on silica gel.
Step 2: α-Bromination of the Propiophenone Derivative
The second step is the selective bromination at the α-position of the ketone. This reaction is typically carried out using elemental bromine in a suitable solvent.
Experimental Protocol:
-
Dissolve the product from Step 1, 2-(2-bromophenyl)-2-methyl-1,3-dioxane (1.0 equiv.), in a suitable solvent such as diethyl ether or chloroform.[8][9][10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equiv.) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.[8][9]
-
Filter and concentrate the solution to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Acetalization | 2'-bromoacetophenone, 1,3-propanediol, p-TsOH | Toluene | >90% |
| 2 | α-Bromination | 2-(2-bromophenyl)-2-methyl-1,3-dioxane, Br₂ | Diethyl Ether | 80-90% |
Potential Applications in Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of a diverse array of complex molecules.
Synthesis of Substituted Quinolines
The α-bromoketone moiety can be utilized in the classic Friedländer annulation for the synthesis of quinoline derivatives. The 1,3-dioxane protected aldehyde, after deprotection, can serve as the second carbonyl component required for the cyclization.
Proposed Synthetic Workflow:
Caption: Proposed workflow for quinoline synthesis.
Detailed Protocol:
-
Nucleophilic Substitution: React this compound with a substituted aniline (1.1 equiv.) in a solvent like ethanol or DMF. The reaction can be heated to facilitate the substitution of the bromine atom.
-
Deprotection and Cyclization: To the resulting α-anilino ketone, add a strong acid such as sulfuric acid or polyphosphoric acid. This will catalyze both the deprotection of the 1,3-dioxane to reveal the aldehyde and the subsequent intramolecular condensation to form the quinoline ring.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain the desired substituted quinoline.
Construction of Fused Heterocyclic Systems via Intramolecular Cyclization
The presence of the bromoarene and the α-bromoketone functionalities allows for sequential or one-pot intramolecular cyclization reactions to construct complex fused heterocyclic systems. For instance, a palladium-catalyzed intramolecular C-H activation/cyclization could be envisioned.[11][12][13]
Plausible Reaction Pathway:
Caption: Pathway to fused heterocycles.
Experimental Considerations:
-
The choice of the tethered nucleophile will dictate the nature of the resulting heterocyclic ring.
-
Palladium catalysts such as Pd(OAc)₂ with appropriate ligands (e.g., phosphine-based) would be suitable for mediating the intramolecular C-N bond formation.
-
The reaction conditions, including solvent, temperature, and base, would need to be carefully optimized to achieve high yields and selectivity.
Sequential Cross-Coupling and Functionalization
The orthogonal reactivity of the bromoarene and the α-bromoketone allows for a stepwise functionalization of the molecule. For example, a Suzuki coupling could be performed on the bromoarene, followed by a nucleophilic substitution on the α-bromoketone, and finally, deprotection and reaction of the aldehyde. This approach provides a high degree of control and allows for the introduction of diverse functionalities in a programmed manner.
Table 2: Orthogonal Reactivity and Potential Transformations
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
| α-Bromoketone | Nucleophilic Substitution | Amines, Thiols, Azides | α-Amino ketones, α-Thio ketones, α-Azido ketones |
| Bromoarene | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl systems |
| Bromoarene | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl alkynes |
| 1,3-Dioxane | Deprotection | Aqueous Acid | Aldehyde |
Conclusion and Future Outlook
This compound represents a promising yet underexplored building block with significant potential in organic synthesis. Its unique combination of an α-bromoketone, a protected aldehyde, and a bromoarene in a single molecular framework provides a powerful platform for the efficient construction of complex and diverse molecular architectures. The synthetic strategies outlined in this guide, including the synthesis of quinolines, fused heterocycles, and sequentially functionalized compounds, are just a glimpse of the vast possibilities this intermediate offers. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic utilization of such multifunctional building blocks will undoubtedly play a pivotal role in advancing these fields. Further exploration of the reactivity of this compound is highly encouraged, and it is anticipated that this versatile compound will become a valuable tool in the synthetic chemist's arsenal.
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Reddy, T. S., et al. (2021). Synthesis of functionalized benzo[8][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24654-24659.
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Navigating the Synthetic Landscape of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Technical Primer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the intricate tapestry of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone emerges as a molecule of significant interest. Its unique structural amalgamation—a brominated aromatic ring, a protected β-keto aldehyde functionality, and a reactive carbonyl group—renders it a highly versatile precursor for a diverse array of chemical transformations. This guide aims to provide a comprehensive exploration of the synthetic utility of this compound, offering insights into its preparation, reactivity, and potential applications in medicinal chemistry and materials science. By delving into the causality behind experimental choices and grounding our discussion in established chemical principles, we endeavor to equip researchers with the knowledge to effectively harness the synthetic potential of this intriguing molecule.
I. Molecular Architecture and Strategic Significance
The synthetic power of this compound lies in its carefully orchestrated arrangement of functional groups. The presence of a bromine atom on the phenyl ring opens the door to a wealth of cross-coupling reactions, enabling the facile introduction of carbon, nitrogen, and other heteroatomic substituents.[1][2] The 1,3-dioxane moiety serves as a robust protecting group for the β-aldehyde, masking its reactivity until a desired stage in the synthetic sequence. This latent aldehyde functionality can be unmasked under mild acidic conditions, providing a valuable handle for further elaboration. Finally, the propiophenone backbone itself offers a reactive ketone that can participate in a variety of nucleophilic additions, reductions, and condensations.
II. Synthesis and Characterization: Crafting the Keystone
While a direct, single-step synthesis for this compound is not prominently documented in publicly available literature, its construction can be logically envisioned through a convergent or linear synthetic strategy. A plausible retrosynthetic analysis suggests the assembly from simpler, commercially available precursors.
Conceptual Synthetic Approach:
A potential synthetic route could involve the Friedel-Crafts acylation of bromobenzene with a suitable acylating agent bearing the protected β-aldehyde functionality. Alternatively, one could start with 2'-bromoacetophenone and introduce the protected aldehyde moiety through an appropriate alkylation or condensation reaction.
A Note on Synthesis: The synthesis of analogous α-bromoketones is well-established in the literature. A general procedure for the α-bromination of a propiophenone derivative involves its reaction with bromine in a suitable solvent like diethyl ether or chloroform.[3][4] The reaction progress can often be monitored by the disappearance of the bromine color.[3] The workup typically involves quenching with water, followed by washing with sodium bicarbonate and sodium thiosulfate solutions to remove excess bromine and acidic byproducts.[3] Purification is commonly achieved through flash chromatography.[3]
Spectroscopic Characterization:
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of ortho and meta coupling), the methine proton of the dioxane ring, the methylene protons of the dioxane ring, and the methylene protons of the propiophenone chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the aromatic ring (including the carbon bearing the bromine), the acetal carbon, and the aliphatic carbons of the dioxane and propiophenone moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl stretching vibration. |
III. The Synthetic Utility: A Gateway to Molecular Diversity
The true value of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of a wide range of more complex molecules. Its trifunctional nature allows for a modular and divergent synthetic approach.
A. Transformations at the Brominated Aromatic Ring:
The aryl bromide functionality is a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes provides a direct route to substituted styrenyl derivatives.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of arylamines, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by palladium and copper, yields aryl alkynes, which are valuable intermediates in organic synthesis.[5]
B. Deprotection and Elaboration of the Latent Aldehyde:
The 1,3-dioxane protecting group can be readily removed under acidic conditions to reveal the aldehyde. This newly liberated functional group can then be subjected to a variety of transformations:
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for the formation of alkenes.
-
Reductive Amination: Condensation with a primary or secondary amine followed by reduction of the resulting imine (or enamine) is a powerful tool for the synthesis of substituted amines.
-
Aldol Condensation: Reaction with enolates or other nucleophiles can be used to form new carbon-carbon bonds and construct more complex carbon skeletons.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic possibilities.
C. Reactions at the Ketone Carbonyl:
The ketone group of the propiophenone core is a classic site for nucleophilic attack and other carbonyl-centric reactions.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents such as sodium borohydride.
-
Grignard and Organolithium Addition: Reaction with organometallic reagents allows for the formation of tertiary alcohols.
-
Wittig Reaction: Similar to the aldehyde, the ketone can undergo olefination to form a tetrasubstituted alkene.
-
Knoevenagel Condensation: Reaction with active methylene compounds can be used to form α,β-unsaturated systems.
IV. Workflow for a Hypothetical Synthetic Application
To illustrate the potential of this compound, let's consider a hypothetical synthetic workflow targeting a novel heterocyclic scaffold.
Caption: Hypothetical workflow for the synthesis of a novel heterocyclic scaffold.
V. Applications in Drug Discovery and Beyond
The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and functional materials.
-
Medicinal Chemistry: The ability to rapidly generate libraries of diverse compounds by systematically varying the substituents at the three reactive sites makes this building block highly attractive for lead discovery and optimization in drug development programs. The propiophenone scaffold itself is found in various pharmacologically active compounds.
-
Materials Science: The introduction of specific aromatic and heterocyclic moieties through cross-coupling reactions can be used to synthesize novel organic materials with tailored electronic and photophysical properties for applications in organic electronics and sensor technology.
VI. Conclusion: A Versatile Tool for the Synthetic Chemist
References
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- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthetic Utility of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Introduction to a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a prime example of such a scaffold, engineered with multiple functionalities poised for sequential and diverse chemical transformations. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and natural products.
This molecule incorporates three key structural features:
-
An Ortho-Bromo Substituent: This serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including but not limited to Suzuki, Heck, and Buchwald-Hartwig aminations. It is the primary anchor for intramolecular cyclization strategies.
-
A Propiophenone Backbone: The keto-functionalized three-carbon chain is a common structural motif in natural products. The α- and β-carbons relative to the ketone offer sites for enolate chemistry and conjugate additions, respectively.
-
A Protected β-Aldehyde (1,3-Dioxane): The 1,3-dioxane group serves as a robust protecting group for a reactive β-aldehyde functionality. This acetal is stable under a variety of conditions (e.g., basic, organometallic) but can be readily cleaved under acidic conditions to unmask the aldehyde for subsequent reactions. This protection strategy is crucial for preventing undesired side reactions while manipulating other parts of the molecule[1][2].
This combination makes this compound an ideal precursor for constructing fused ring systems, particularly those found in flavonoids, isoflavonoids, and quinolines.[3][4][5]
Compound Profile
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 300.16 g/mol |
| Key Features | Ortho-bromo aryl ketone, protected β-ketoaldehyde |
| Primary Applications | Heterocyclic synthesis, flavonoid synthesis, drug discovery |
| CAS Number | Not available for this specific structure. (Related: 898757-20-5 for 3'-Bromo-4'-chloro derivative[6]) |
Proposed Synthesis of the Core Intermediate
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- 6. 898757-20-5 Cas No. | 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone | Matrix Scientific [matrixscientific.com]
Application Notes and Detailed Protocols for the Utilization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive experimental protocol for the use of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a versatile intermediate in synthetic organic chemistry. The document outlines a detailed methodology for a representative application: the synthesis of substituted flavanones, which are an important class of flavonoids with significant biological activities.[1][2][3] The protocol emphasizes experimental design, causality behind procedural choices, and robust analytical validation. Safety considerations for handling α-bromo ketones are also detailed.[4][5] This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: Chemical Profile and Synthetic Utility
This compound is a tailored synthetic building block. Its structure incorporates three key functional features:
-
An α-bromo ketone moiety, which is a reactive electrophile, making it a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds. α-Bromoacetophenones are widely recognized as important precursors for various natural products.[6]
-
A 1,3-dioxane group, which serves as a protecting group for a carbonyl functionality. The 1,3-dioxane structure is found in various biologically active molecules and can be a stable protecting group that can be removed under specific acidic conditions.[7][8]
-
A brominated aromatic ring , which provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][9]
These features make this compound an ideal starting material for the construction of complex heterocyclic scaffolds, such as flavonoids. Flavonoids are a class of natural products known for a wide range of pharmacological activities.[3][10]
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrO₃ | N/A |
| Molecular Weight | 300.16 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | N/A |
Proposed Synthetic Workflow: From Propiophenone to Flavanone
The following workflow outlines the synthesis of a flavanone derivative starting from this compound. This process involves a base-catalyzed condensation with a substituted benzaldehyde to form a chalcone intermediate, followed by an intramolecular cyclization.
Sources
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Application Notes and Protocols: The Strategic Use of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone in the Synthesis of Chromone Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
In the landscape of medicinal chemistry and drug development, the chromone framework stands out as a "privileged structure," forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The strategic synthesis of substituted chromones is therefore of paramount importance. 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone emerges as a highly valuable and versatile starting material in this context. Its utility is derived from the orthogonal reactivity of its three key functional groups: the 2'-bromo substituent, which can act as a leaving group or a handle for metal-catalyzed cross-coupling reactions; the propiophenone backbone, which provides the foundational atoms for the chromone ring; and the 1,3-dioxane moiety, a stable protecting group for a formyl group that can be unveiled under specific acidic conditions.[3] This document provides an in-depth guide to the strategic application of this compound in the synthesis of 3-substituted chromone derivatives, offering detailed protocols and insights into the experimental rationale.
Plausible Synthesis of the Starting Material: this compound
A robust synthesis of the title compound can be envisioned through a two-step sequence starting from 3-chloropropiophenone. The initial step involves the protection of the carbonyl group as a 1,3-dioxane, followed by bromination of the aromatic ring. A plausible route is outlined below:
Caption: Plausible synthetic route to the title compound.
Application in the Synthesis of 3-Formylchromone: A Gateway to Diverse Heterocycles
A primary application of this compound is its conversion into 3-formylchromone. This transformation proceeds via a three-step sequence: (1) nucleophilic aromatic substitution of the 2'-bromo group with a hydroxide source to yield the corresponding 2'-hydroxy derivative, (2) acid-catalyzed deprotection of the 1,3-dioxane to unveil the formyl group, and (3) intramolecular cyclization to form the chromone ring.
Step 1 & 2: Synthesis of 2'-Hydroxy-3-formylpropiophenone
The conversion of the 2'-bromo group to a hydroxyl group can be achieved under copper-catalyzed conditions, which are generally effective for the hydroxylation of aryl halides. Subsequent acidic workup can simultaneously deprotect the 1,3-dioxane acetal to reveal the formyl group.
Caption: Conversion to the key 2'-hydroxy-3-formylpropiophenone intermediate.
Step 3: Intramolecular Cyclization to 3-Formylchromone
The resulting 2'-hydroxy-3-formylpropiophenone is a prime substrate for intramolecular cyclization to form the chromone ring. This reaction is typically acid-catalyzed, leading to the formation of 3-formylchromone, a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems.[4][5]
Caption: Acid-catalyzed cyclization to 3-formylchromone.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-3-formylpropiophenone from this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 315.18 | 10 | 1.0 |
| Copper(I) iodide (CuI) | 190.45 | 1 | 0.1 |
| L-proline | 115.13 | 2 | 0.2 |
| Sodium hydroxide (NaOH) | 40.00 | 20 | 2.0 |
| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |
| 2 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO4) | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol), CuI (1 mmol), L-proline (2 mmol), and NaOH (20 mmol).
-
Add DMSO (50 mL) to the flask and stir the mixture at 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Acidify the mixture to pH 2-3 with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2'-hydroxy-3-formylpropiophenone.
Protocol 2: Synthesis of 3-Formylchromone
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2'-Hydroxy-3-formylpropiophenone | 192.18 | 5 | 1.0 |
| Concentrated sulfuric acid (H2SO4) | 98.08 | - | Catalytic |
| Ethanol | - | 25 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2'-hydroxy-3-formylpropiophenone (5 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 3-formylchromone.
-
Recrystallize from ethanol if further purification is required.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the products should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. Expected spectral data for key compounds should be compared with literature values for analogous structures to validate the experimental outcomes.
Conclusion
This compound serves as a strategic precursor for the synthesis of 3-formylchromone, a valuable intermediate in the construction of diverse heterocyclic scaffolds. The presented protocols, grounded in established synthetic methodologies, provide a reliable pathway for researchers in medicinal chemistry and drug discovery to access these important molecular frameworks. The orthogonal reactivity of the functional groups in the starting material allows for a controlled and stepwise approach to the target heterocycles, underscoring its utility as a versatile building block.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Nandgaonkar, R. G.; Ingle, V. N. Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry2005 , 17 (3), 2016–2018.[4]
- Ghosh, C. K.; Mukhopadhyay, K. K. Vilsmeier-Haack Reaction on Some 2-Hydroxyacetophenones: A Convenient Route to 3-Formylchromones. Journal of the Indian Chemical Society1978, 55, 52-54.
-
Ewies, F. F.; El-Gamil, D. S. Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry2014 , 4 (4), 1046-1085.[1]
- Baker, W. Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed)1933, 1381-1389.
- Venkataraman, K. Synthetical Experiments in the Chromone Group. Part XIV. A New Reaction for the Synthesis of 3-Acylchromones. Journal of the Chemical Society (Resumed)1934, 1767-1769.
- Patonay, T. Comprehensive Organic Functional Group Transformations II, Chapter 6.09 - Synthesis of Chromones, Flavones, and their Thio Analogues. Elsevier2005, 391-441.
- Pearson, D. E.; Pope, H. W.; Hargrove, W. W.; Stamper, W. E. A GENERAL SYNTHESIS OF m-BROMOACETOPHENONES AND BENZALDEHYDES. The Journal of Organic Chemistry1958, 23 (9), 1412–1413.
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- 4. mdpi.com [mdpi.com]
- 5. Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Aryl Ketones
The synthesis of highly functionalized aryl ketones is a cornerstone of medicinal chemistry and materials science. These motifs are prevalent in a vast array of biologically active molecules and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering unprecedented control over molecular architecture.[1][2] This guide provides a detailed exploration of the application of these transformative reactions to a specific, sterically demanding substrate: 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone .
The presence of an ortho-bromo substituent adjacent to a propiophenone moiety, which is further functionalized with a bulky 1,3-dioxane protecting group, presents unique challenges and opportunities in molecular synthesis. This document, intended for researchers and drug development professionals, offers in-depth protocols, mechanistic insights, and practical guidance for successfully employing this substrate in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the critical interplay between catalyst, ligand, base, and solvent selection to overcome steric hindrance and ensure the stability of the acetal protecting group, thereby enabling the synthesis of a diverse range of novel compounds.
Understanding the Substrate: Key Structural Features and Reactivity Considerations
The substrate, this compound, possesses several key features that dictate its reactivity in palladium-catalyzed cross-coupling reactions:
-
Ortho-Bromo Substituent: The bromine atom at the 2'-position is the primary reactive site for oxidative addition to the palladium(0) catalyst. However, its ortho-position relative to the propiophenone group introduces significant steric hindrance, which can impede the approach of the catalyst.[3]
-
Propiophenone Moiety: The ketone functionality can influence the electronic properties of the aryl ring. The enolizable nature of the ketone also presents a potential site for side reactions under certain basic conditions.
-
1,3-Dioxane Protecting Group: This bulky cyclic acetal protects a carbonyl or aldehyde functionality within the propiophenone sidechain. Its stability under the basic and often thermal conditions of cross-coupling is paramount to the success of the synthetic strategy.[4][5] 1,3-Dioxanes are generally stable to a wide range of nucleophiles and bases but are sensitive to acidic conditions.[4]
A thorough understanding of these features is crucial for the rational design of effective cross-coupling protocols.
Core Principles of Palladium-Catalyzed Cross-Coupling
The catalytic cycle of most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligands (L), which stabilize the palladium center and modulate its reactivity, is critical, especially for challenging substrates.[6] For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[7][8]
Application Notes and Protocols
The following sections provide detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions adapted for this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent.[9] Given the steric hindrance of the substrate, the selection of a suitable catalyst system is paramount.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A pre-formed palladium complex with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is recommended.[8] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive towards sterically hindered substrates.
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[8] These bases are generally compatible with the 1,3-dioxane protecting group, especially at temperatures below 100 °C.[4] Potassium phosphate (K₃PO₄) can also be used, but care must be taken as stronger bases can potentially lead to side reactions involving the enolizable ketone.
-
Solvent: A combination of an organic solvent like toluene or 1,4-dioxane with a small amount of water is typically used to facilitate the dissolution of the base and the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos-Pd-G3; 1-3 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 10:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 10 | 82 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 16 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10][11] For sterically hindered substrates, forcing conditions may be necessary, and the choice of base and ligand is critical to avoid side reactions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common pre-catalyst. Bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can be effective in promoting the reaction with hindered substrates.[12][13]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used.[13] The choice may depend on the specific alkene partner.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used, but toluene or dioxane can also be effective.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the ligand (e.g., P(t-Bu)₃; 4-10 mol%), and the base (e.g., NEt₃, 2.0 equiv.).
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Solvent Addition: Add a degassed solvent (e.g., DMF).
-
Reaction: Seal the tube and heat to 100-140 °C. Microwave irradiation can significantly reduce reaction times.[14]
-
Monitoring: Monitor by TLC or GC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry, concentrate, and purify by column chromatography.
Figure 2: A typical workflow for a Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[15] Copper-free conditions have also been developed to avoid the homocoupling of the alkyne (Glaser coupling).
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the classic system.[2] For hindered substrates, bulky phosphine ligands can be beneficial.[16]
-
Base: A strong amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA) is commonly used, often serving as the solvent as well.[17]
-
Solvent: Anhydrous, degassed solvents like THF or toluene are suitable.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI; 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF), followed by the amine base (e.g., NEt₃, 3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7][18] The choice of ligand is particularly critical for coupling with the sterically hindered substrate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Specialized, bulky, electron-rich phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) or Hartwig are essential for achieving high yields with hindered aryl bromides.[6][7]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[19] The high basicity of these reagents necessitates careful consideration of the stability of the dioxane acetal, although it is generally stable to these bases in anhydrous conditions.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos-Pd-G3; 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu; 1.2-1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.) in an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting and Side Reactions
Several challenges may be encountered when performing cross-coupling reactions with this substrate:
-
Low or No Conversion: This is often due to inefficient oxidative addition. Consider using a more electron-rich and bulky ligand, a higher catalyst loading, or a higher reaction temperature. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strict inert atmosphere.
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by hydrogen, can be promoted by the presence of water or other protic sources.[20] Using anhydrous conditions and a non-protic base can help to minimize this pathway.
-
Deprotection of the 1,3-Dioxane: While generally stable to bases, prolonged heating with strong bases or the presence of adventitious acid can lead to the cleavage of the acetal.[4] Monitor the reaction for the appearance of the deprotected ketone. If this is an issue, consider using a milder base (e.g., K₂CO₃) or lower reaction temperatures.
-
Reactions at the Enolizable Ketone: Strong bases can deprotonate the α-carbon of the propiophenone, leading to side reactions. Using a stoichiometric amount of a milder base can mitigate this issue.
Conclusion
This compound is a valuable building block for the synthesis of complex molecular architectures. While its steric and electronic properties present challenges, a rational approach to the selection of catalysts, ligands, bases, and reaction conditions can lead to successful and high-yielding cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this versatile substrate and to accelerate the discovery of new chemical entities in drug development and materials science.
References
Sources
- 1. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Alpha-Carbon of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on conducting nucleophilic substitution reactions at the alpha-carbon of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This versatile building block is of significant interest in medicinal chemistry and synthetic organic chemistry due to its dual reactive sites. The primary focus of this guide is the highly reactive α-bromo position, which is activated for displacement by the adjacent carbonyl group. We will delve into the mechanistic underpinnings of this transformation, provide a robust and detailed experimental protocol, and offer practical insights into troubleshooting and optimization. The strategic inclusion of the 1,3-dioxane moiety as a protecting group allows for selective reactions, preserving a latent aldehyde functionality for subsequent synthetic manipulations.
Introduction: Strategic Importance of α-Functionalized Propiophenones
Alpha-haloketones are powerful intermediates in organic synthesis, serving as precursors to a wide array of molecular architectures.[1][2] The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a diverse range of nucleophiles.[2] This reactivity has been harnessed to construct complex molecules, including numerous heterocyclic compounds and pharmaceutical agents.
The subject of this guide, this compound, is a uniquely designed synthetic intermediate. It features:
-
An Activated α-Carbon: The bromine atom at the alpha position to the ketone is an excellent leaving group, primed for nucleophilic substitution.
-
A Protected Aldehyde: The 1,3-dioxane group serves as a stable cyclic acetal, protecting a latent aldehyde functionality.[3] This protecting group is robust under the neutral or basic conditions typically employed for nucleophilic substitution, yet can be readily removed under acidic conditions to unmask the aldehyde for further transformations.[3][4]
This dual functionality makes the title compound a valuable linchpin in multi-step synthetic campaigns, allowing for the sequential introduction of different molecular fragments.
Mechanistic Rationale: The SN2 Pathway at the α-Carbon
Nucleophilic substitution reactions on α-haloketones predominantly proceed via a bimolecular (SN2) mechanism.[5] This pathway is favored over the unimolecular (SN1) route because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable.
Several factors contribute to the high reactivity of α-haloketones in SN2 reactions:
-
Inductive Effect: The carbonyl group exerts a strong inductive effect, polarizing the C-Br bond and increasing the partial positive charge on the α-carbon, thereby attracting nucleophiles.[2]
-
Transition State Stabilization: The transition state of the S
N2 reaction is stabilized by orbital overlap with the adjacent π-system of the carbonyl group. This delocalization of electron density lowers the activation energy of the reaction. -
Steric Accessibility: The α-carbon is typically sterically unhindered, allowing for the requisite "backside attack" by the nucleophile.[6]
The reaction proceeds with an inversion of stereochemistry if the α-carbon is a chiral center.[7]
Caption: General SN2 mechanism at an α-haloketone.
Experimental Guide: Protocol for Nucleophilic Substitution
This section provides a generalized, step-by-step protocol that can be adapted for various nucleophiles.
Materials and Reagents
-
Substrate: this compound
-
Nucleophile: e.g., Primary/secondary amine, thiol, sodium azide, potassium cyanide (1.1 - 1.5 equivalents)
-
Solvent: Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (if required): Non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) for reactions involving acidic nucleophiles (e.g., thiols).
-
Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required).
-
Work-up Reagents: Deionized water, brine, organic solvent for extraction (e.g., ethyl acetate, dichloromethane), drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., hexanes/ethyl acetate mixture).
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent to dissolve the substrate completely. A typical concentration is 0.1-0.5 M.
-
Reagent Addition:
-
Add the nucleophile (1.1-1.5 eq) to the stirred solution. If the nucleophile is a solid, add it in one portion. If it is a liquid, add it dropwise via syringe.
-
Expert Insight: For nucleophiles with acidic protons (e.g., thiols, some amines), pre-mixing with a base like K₂CO₃ in the solvent before adding the substrate can be beneficial to generate the more potent anionic nucleophile in situ.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). The optimal temperature depends on the nucleophilicity of the chosen reagent and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Aqueous Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter it off.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF or water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Standard workflow for nucleophilic substitution.
Versatility of the Substrate: A Data Overview
The protocol described above is applicable to a wide range of nucleophiles. The following table provides representative, hypothetical data to illustrate the substrate's versatility.
| Nucleophile (Nu-H) | Base (if any) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | None | MeCN | 25 | 4 | 92% |
| Sodium Azide (NaN₃) | None | DMF | 50 | 6 | 95% |
| Thiophenol | K₂CO₃ | MeCN | 60 | 5 | 88% |
| Potassium Cyanide (KCN) | None | DMSO | 80 | 12 | 75% |
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter challenges. This section addresses common issues and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Poor nucleophile reactivity. 2. Insufficient temperature. 3. Deactivated or impure reagents. | 1. Switch to a more polar aprotic solvent (e.g., DMF or DMSO) to enhance nucleophilicity. 2. Increase the reaction temperature incrementally. 3. Use freshly distilled/purified reagents and anhydrous solvents. |
| Reaction Stalls | 1. Equilibrium reached. 2. Product inhibition. 3. Leaving group (Br⁻) concentration is high. | 1. Add a slight excess of the nucleophile (up to 2.0 eq). 2. Consider adding a halide scavenger like silver nitrate (AgNO₃) in specific cases, though this complicates work-up. |
| Formation of Side Products | 1. Elimination: If a basic nucleophile is used, E2 elimination can compete to form an α,β-unsaturated ketone. 2. Favorskii Rearrangement: Strong, sterically hindered bases can promote this rearrangement.[8] | 1. Use a less basic nucleophile or milder reaction conditions (lower temperature). 2. Avoid strong, non-nucleophilic bases if possible. Ensure the nucleophile is added to the substrate, not the other way around. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. High-boiling solvent (DMF/DMSO) is difficult to remove. | 1. Drive the reaction to completion to eliminate starting material. Use a different eluent system for chromatography with lower polarity to increase separation. 2. During work-up, perform multiple aqueous washes to remove DMF/DMSO. For DMSO, washing with a 5% LiCl solution can be effective. |
Conclusion
This compound stands out as a highly valuable and versatile intermediate for complex molecule synthesis. The protocols and insights provided in this guide demonstrate the straightforward and high-yielding nature of nucleophilic substitution reactions at its activated α-carbon. The inherent stability of the 1,3-dioxane protecting group under these conditions provides chemists with a reliable handle for sequential and site-selective functionalization. By understanding the mechanistic principles and potential challenges, researchers can effectively leverage this building block to accelerate their synthetic programs in drug discovery and materials science.
References
-
van der Westhuizen, C. J. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–843. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). α-Halo ketone. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Carbonyl α-substitution reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Clark, J. (2023, January 22). B. What is Nucleophilic Substitution?. Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]
-
Lee, J.-S., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. Retrieved from [Link]
-
Asir, S., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8094-8107. [Link]
-
The Organic Chemistry Tutor. (2019, January 9). Mechanism of alpha-halogenation of ketones. [Video]. YouTube. [Link]
-
Asymmetric Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2022). Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Video]. YouTube. [Link]
-
Asymmetric Synthesis of 1,3-Dioxolanes via Lewis Acid-Catalyzed Reaction of Ketones with Oxiranes. (1998). The Journal of Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Pearson, D. E., et al. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
- Propiophenone Production Method. (n.d.). Google Patents.
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scale-up synthesis of derivatives from 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
An Application Guide to the Scale-Up Synthesis of Key Intermediates from 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Abstract
This technical guide provides researchers, chemists, and drug development professionals with detailed application notes and scalable protocols for the synthesis of advanced derivatives from this compound. This versatile building block features three distinct functional handles: an aryl bromide, a ketone, and an acid-labile 1,3-dioxane protecting group. We explore strategic, field-proven methodologies for the selective transformation of this molecule, focusing on palladium-catalyzed cross-coupling reactions and chemoselective reductions. The protocols herein are designed for robust scale-up, incorporating critical considerations for reaction monitoring, safety, and large-scale purification. Each section elucidates the mechanistic rationale behind the chosen conditions, ensuring both technical accuracy and practical applicability in a process chemistry environment.
Strategic Analysis of the Core Scaffold
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. A thorough understanding of each component is critical for designing successful multi-step synthetic campaigns.
-
Aryl Bromide: Located at the 2'-position, this group is an ideal handle for a multitude of transition-metal-catalyzed cross-coupling reactions. It serves as the primary anchor point for introducing molecular complexity and building carbon-carbon or carbon-heteroatom bonds.
-
Propiophenone Ketone: The carbonyl group is a versatile site for nucleophilic addition or reduction. Its reactivity can be harnessed to generate chiral centers or introduce further functional diversity. Crucially, its modification can be programmed to occur before or after derivatization at the aryl bromide site.
-
1,3-Dioxane Acetal: This moiety serves as a robust protecting group, likely for a precursor aldehyde functionality. The 1,3-dioxane is stable under a wide array of reaction conditions, including those that are neutral, basic, oxidative, and reductive, as well as in the presence of many organometallic reagents.[1][2] Its key feature is its lability under acidic conditions, allowing for a clean deprotection to reveal the parent carbonyl when desired.[1][3]
Caption: Strategic functional groups of the core scaffold.
Core Synthetic Strategies and Scale-Up Protocols
We present three robust, scalable transformations targeting different functional groups of the core scaffold. Each protocol is accompanied by mechanistic insights and process considerations essential for transitioning from bench-scale to pilot-plant production.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[4][5] The reaction exhibits broad functional group tolerance and has been extensively optimized for industrial applications.[6][7]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.1: Scale-Up Synthesis of a Diarylamine Derivative
This protocol details the coupling of the title compound with a representative secondary amine, morpholine.
Table 1: Reagent Quantities for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Mass / Volume |
|---|---|---|---|---|
| This compound | 313.18 | 0.50 | 1.0 | 156.6 g |
| Morpholine | 87.12 | 0.60 | 1.2 | 52.3 g (52.5 mL) |
| Pd₂(dba)₃ | 915.72 | 0.005 | 0.01 | 4.58 g |
| Xantphos | 578.68 | 0.012 | 0.024 | 6.94 g |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.70 | 1.4 | 67.3 g |
| Toluene | - | - | - | 1.5 L |
Step-by-Step Methodology:
-
Reactor Setup: Charge a 5 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, with toluene (1.0 L).
-
Inerting: Purge the reactor with nitrogen for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Catalyst Premixing: In a separate flask under nitrogen, add Pd₂(dba)₃ (4.58 g), Xantphos (6.94 g), and toluene (0.5 L). Stir for 20 minutes to form the active catalyst complex.
-
Rationale: Premixing the palladium source and the ligand allows for the formation of the active Pd(0) species, leading to more consistent reaction initiation.[7]
-
-
Reagent Charging: To the main reactor, add this compound (156.6 g) and morpholine (52.5 mL).
-
Base Addition: Carefully add sodium tert-butoxide (67.3 g) in portions.
-
Safety Note: NaOtBu is a strong base and is moisture-sensitive. Handle in a controlled environment. The addition may be slightly exothermic.
-
-
Catalyst Addition: Transfer the catalyst premix to the reactor via cannula.
-
Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 8-12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting aryl bromide using HPLC or TLC (e.g., eluent: 3:1 Hexanes:Ethyl Acetate). A complete reaction is indicated by the disappearance of the starting material spot/peak.[8]
-
Workup and Purification: a. Cool the reactor to room temperature and quench the reaction by slowly adding water (500 mL). b. Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL). c. Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the residue via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[9]
C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[10][11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[12]
Mechanistic Rationale: The process involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation to the palladium complex, which subsequently leads to the product via reductive elimination.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 2.2: Scale-Up Synthesis of an Aryl-Alkyne Derivative
This protocol describes the coupling with phenylacetylene.
Table 2: Reagent Quantities for Sonogashira Coupling
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Mass / Volume |
|---|---|---|---|---|
| This compound | 313.18 | 0.50 | 1.0 | 156.6 g |
| Phenylacetylene | 102.14 | 0.60 | 1.2 | 61.3 g (67 mL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.01 | 0.02 | 7.02 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.02 | 0.04 | 3.81 g |
| Triethylamine (TEA) | 101.19 | 1.50 | 3.0 | 151.8 g (209 mL) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 1.5 L |
Step-by-Step Methodology:
-
Reactor Setup: Charge a 5 L jacketed reactor (prepared as in Protocol 2.1) with this compound (156.6 g), PdCl₂(PPh₃)₂ (7.02 g), and CuI (3.81 g).
-
Inerting: Evacuate and backfill the reactor with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous THF (1.5 L) and triethylamine (209 mL) via cannula. Stir to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (67 mL) dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C.
-
Reaction Execution: Stir the mixture at ambient temperature for 12-18 hours.
-
Reaction Monitoring: Monitor by HPLC or TLC for the disappearance of the aryl bromide.[13]
-
Workup and Purification: a. Filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing the pad with ethyl acetate (500 mL). b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (1 L), wash with water (2 x 500 mL) and then brine (500 mL). d. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent. e. Purify the crude product by column chromatography (gradient elution, e.g., 0-15% ethyl acetate in hexanes) to yield the pure coupled product.
Chemoselective Carbonyl Reduction
The selective reduction of the ketone to a secondary alcohol can be achieved using mild hydride reagents like sodium borohydride (NaBH₄).[14] This reagent is highly selective for aldehydes and ketones and will not reduce the aryl bromide or the acetal under standard conditions.[15]
Protocol 2.3: Scale-Up Synthesis of a Secondary Alcohol Derivative
Table 3: Reagent Quantities for Carbonyl Reduction
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Mass / Volume |
|---|---|---|---|---|
| This compound | 313.18 | 0.50 | 1.0 | 156.6 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.25 | 0.5 | 9.46 g |
| Methanol | 32.04 | - | - | 1.5 L |
Step-by-Step Methodology:
-
Reactor Setup: Charge a 5 L jacketed reactor with a solution of this compound (156.6 g) in methanol (1.5 L).
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Reagent Addition: Add sodium borohydride (9.46 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the rate of gas evolution and the exotherm.
-
-
Reaction Execution: Stir the reaction at 0-5 °C for 2-3 hours after the addition is complete.
-
Reaction Monitoring: Monitor the disappearance of the starting ketone by TLC or HPLC.[16]
-
Workup and Purification: a. Slowly quench the reaction by the dropwise addition of acetone (50 mL) to consume any excess NaBH₄. b. Add 1 M HCl (aq) until the pH is ~6-7 to neutralize the mixture. c. Remove the majority of the methanol under reduced pressure. d. Add water (1 L) and ethyl acetate (1 L) to the residue. Separate the layers. e. Extract the aqueous layer with ethyl acetate (2 x 250 mL). f. Combine the organic layers, wash with brine (500 mL), dry over sodium sulfate, filter, and concentrate to give the crude alcohol. g. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Workflow for Scale-Up Synthesis and Purification
A successful scale-up campaign relies on a structured workflow that incorporates process controls and robust purification strategies.
Caption: General workflow for scale-up synthesis and purification.
Large-Scale Purification Considerations:
-
Chromatography: While effective, silica gel chromatography can be costly and generate significant waste at scale. It is often the method of choice for high-value intermediates.[9] Reversed-phase HPLC is used for highly polar compounds or when normal-phase fails to provide adequate separation.[17]
-
Crystallization: This is the most economically and environmentally favorable method for purification at an industrial scale.[18] Developing a robust crystallization procedure (screening for suitable solvents, controlling cooling profiles) is a critical step in process development and can yield material of very high purity.
-
Extraction: Liquid-liquid extraction during workup is a crucial first step in purification, used to remove inorganic salts and water-soluble impurities.[19]
Safety and Handling for Scale-Up Operations
Transitioning from the bench to a larger scale introduces new safety challenges that must be proactively managed.
-
Thermal Management: All reactions, especially those involving strong bases (NaOtBu) or hydride reagents (NaBH₄), must be assessed for thermal hazards.[20] Using a jacketed reactor with a reliable cooling system is mandatory. Reagents should be added at a controlled rate to prevent a runaway reaction.
-
Inert Atmosphere Techniques: For air- and moisture-sensitive reactions like the Buchwald-Hartwig and Sonogashira couplings, maintaining an inert atmosphere is critical for both safety and reaction efficacy.[21][22] On a large scale, this involves purging reactors with nitrogen or argon and using positive pressure to prevent air ingress.
-
Handling of Reagents: Organometallic catalysts (palladium complexes) and pyrophoric or highly reactive reagents must be handled with appropriate engineering controls and personal protective equipment.[23][24] All waste streams containing heavy metals like palladium must be segregated and disposed of according to environmental regulations.
References
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Application Notes and Protocols: Strategic Use of Protecting Groups for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Introduction: Navigating the Reactivity of a Multifunctional Building Block
The compound 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a versatile synthetic intermediate characterized by a trifecta of reactive sites: a ketone, a protected aldehyde (as a 1,3-dioxane), and an aryl bromide. This molecular architecture presents both opportunities and challenges in multistep synthesis. The strategic manipulation of these functional groups is paramount to achieving desired chemical transformations without unintended side reactions. This guide provides a comprehensive overview of protecting group strategies tailored to this specific molecule, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols.
The inherent challenge lies in the differential reactivity of the functional groups. The ketone is susceptible to nucleophilic attack, the aryl bromide can participate in organometallic reactions, and the 1,3-dioxane, while generally robust, is sensitive to acidic conditions.[1][2] A successful synthetic strategy hinges on an orthogonal approach, allowing for the selective unmasking and reaction of one functional group while the others remain shielded.[3][4] This document will explore several strategic scenarios, offering detailed workflows and the scientific rationale to guide your synthetic planning.
Core Molecular Analysis: Understanding the Functional Group Landscape
Before delving into synthetic strategies, a thorough understanding of the reactivity of each functional group within our target molecule is essential.
-
The Ketone: The propiophenone moiety is a typical ketone and will react readily with a wide range of nucleophiles, including Grignard reagents, organolithiums, and hydrides.[5][6] Its α-protons are also susceptible to deprotonation and subsequent reactions like halogenation.[7]
-
The 1,3-Dioxane: This cyclic acetal serves as a protecting group for a propyl aldehyde. It is stable to basic, nucleophilic, and reductive conditions, making it an excellent choice for masking the aldehyde during reactions at the ketone or aryl bromide positions.[5][8] However, its primary liability is its sensitivity to acid, which is the basis for its removal (deprotection).[9][10]
-
The 2'-Bromo Group: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11][12][13] It can also be converted to an organometallic species, such as a Grignard reagent, though this would be incompatible with the unprotected ketone.
The interplay of these functionalities dictates the synthetic routes available. For instance, performing a Grignard reaction on the aryl bromide would necessitate the protection of the ketone to prevent intramolecular reaction.[14] Conversely, a reaction at the ketone might require conditions that do not cleave the 1,3-dioxane.
Strategic Scenarios and Experimental Protocols
We will now explore several common synthetic goals involving this compound and present detailed protocols for their execution.
Scenario 1: Selective Reaction at the Ketone Moiety
In this scenario, the objective is to modify the ketone (e.g., reduction, Grignard addition) while preserving both the 1,3-dioxane and the aryl bromide. The key is to employ reaction conditions that are not acidic, to which the 1,3-dioxane is sensitive.
Causality of Experimental Choices:
-
Reaction Conditions: Basic or neutral conditions are mandatory to prevent the cleavage of the 1,3-dioxane.
-
Reagent Selection: Grignard reagents and organolithiums are excellent choices for nucleophilic addition to the ketone as they are highly reactive towards carbonyls but do not affect the acetal or the aryl bromide under standard conditions.[5] For reduction, sodium borohydride (NaBH₄) is a suitable choice as it is a mild reducing agent that will not reduce the aryl bromide.
Workflow Diagram:
Caption: Workflow for selective reaction at the ketone.
Protocol 1.1: Grignard Addition to the Ketone
This protocol details the addition of a Grignard reagent to the ketone of this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scenario 2: Selective Reaction at the Aryl Bromide
Here, the goal is to utilize the aryl bromide for transformations like cross-coupling reactions, while keeping the ketone and the protected aldehyde intact.
Causality of Experimental Choices:
-
Catalyst System: Palladium-based catalysts are highly effective for a variety of cross-coupling reactions and are generally compatible with both ketones and acetals.[11][12]
-
Reaction Conditions: Most cross-coupling reactions are run under basic conditions, which are well-tolerated by the 1,3-dioxane protecting group. Care must be taken to choose a base that does not induce side reactions at the ketone's α-position.
Workflow Diagram:
Caption: Workflow for selective reaction at the aryl bromide.
Protocol 2.1: Suzuki Cross-Coupling Reaction
This protocol describes a typical Suzuki coupling to form a biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scenario 3: Selective Deprotection of the 1,3-Dioxane
This scenario focuses on the removal of the 1,3-dioxane to reveal the aldehyde, leaving the ketone and aryl bromide untouched. This requires carefully controlled acidic conditions.
Causality of Experimental Choices:
-
Mild Acidic Conditions: Strong acids can promote side reactions. Mildly acidic conditions are preferred for clean deprotection.[2][15] A common method is the use of a catalytic amount of a strong acid in a wet solvent or a Lewis acid.
-
Transacetalization: Using acetone as a solvent with a catalytic amount of acid can drive the deprotection via transacetalization, forming the more volatile acetone dimethyl acetal.[2]
Workflow Diagram:
Caption: Workflow for selective deprotection of the 1,3-dioxane.
Protocol 3.1: Mild Acidic Hydrolysis of the 1,3-Dioxane
This protocol describes the deprotection of the 1,3-dioxane under mild conditions.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting aldehyde if necessary.
Data Summary: Stability of Functional Groups
The following table provides a quick reference for the stability of the key functional groups in this compound under various reaction conditions.
| Reagent/Condition | Ketone | 1,3-Dioxane | 2'-Bromo Group |
| Strong Acid (e.g., conc. HCl) | Stable | Labile | Stable |
| Mild Acid (e.g., cat. p-TsOH) | Stable | Labile | Stable |
| Strong Base (e.g., NaOH, NaH) | Potential enolization/aldol | Stable | Stable |
| Grignard Reagents (R-MgX) | Reactive | Stable | Potential for Grignard formation if pre-treated with Mg |
| Organolithiums (R-Li) | Reactive | Stable | Potential for metal-halogen exchange |
| Hydride Reductants (e.g., NaBH₄) | Reactive | Stable | Stable |
| Pd-catalyzed Cross-Coupling | Stable | Stable | Reactive |
| Oxidizing Agents (e.g., PCC, PDC) | Stable | Stable | Stable |
Conclusion
The successful synthesis of complex molecules from intermediates like this compound is a testament to the power of strategic protecting group chemistry. By understanding the inherent reactivity of each functional group and applying the principles of orthogonal protection, researchers can selectively unmask and transform specific sites within the molecule. The protocols and strategies outlined in this guide provide a robust framework for navigating the synthetic challenges posed by this versatile building block. As with any chemical synthesis, careful monitoring and optimization of reaction conditions are crucial for achieving high yields and purity.
References
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RSC Publishing. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. [Link]
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Wiley Online Library. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Chandrasekhar, S.; Muralidhar, B.; Sarkar, S. A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation. Synthetic Communications, 1997 , 27(15), 2691-2694. [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
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Organic Chemistry Portal. Dimethyl Acetals. [Link]
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ResearchGate. A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]
-
ResearchGate. Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
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Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
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PrepChem.com. Synthesis of 2-Bromopropiophenone. [Link]
-
TIB.eu. Palladium-Catalyzed Cross-Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids. [Link]
-
SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]
-
Organic Syntheses Procedure. 2-(2-Bromoethyl)-1,3-dioxane. [Link]
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ResearchGate. (PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. [Link]
-
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
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Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Link]
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PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
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Reddit. Is dioxane a viable solvent for Grignard reactions? [Link]
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PubMed Central. Reductive Cleavage of Dioxygen Mediated by a Lewis Superacidic Bis(borane). [Link]
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Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
PubMed Central. Lewis Acid-Induced Dinitrogen Cleavage in an Anionic Side-on End-on Bound Dinitrogen Diniobium Hydride Complex. [Link]
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Application Notes and Protocols: A Streamlined One-Pot Synthesis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Introduction: The Strategic Value of a One-Pot Approach
In the landscape of pharmaceutical and organic synthesis, the efficient construction of complex molecular architectures is paramount. Propiophenone derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[1][2] The target molecule, 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, presents a bifunctional scaffold with significant potential for further elaboration in drug discovery programs. The bromo- and protected carbonyl functionalities allow for selective, orthogonal chemical transformations.
Traditionally, the synthesis of such a molecule would involve a multi-step sequence: protection of a carbonyl group, followed by a Friedel-Crafts acylation, and finally, a selective bromination. Each step would necessitate isolation and purification of the intermediate, leading to increased solvent usage, reduced overall yield, and longer synthesis times. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to circumvent these challenges, offering enhanced efficiency, reduced waste, and improved atom economy.[3][4][5][6]
This guide details a robust, one-pot protocol for the synthesis of this compound. By carefully selecting reagents and reaction conditions, multiple transformations can be achieved sequentially in a single reaction vessel, providing a streamlined and efficient route to this valuable building block.
Reaction Mechanism and Rationale
The one-pot synthesis is designed as a three-stage process occurring in a single reaction vessel. The choice of reagents and the order of their addition are critical to the success of this procedure.
-
Protection of the Aldehyde: The synthesis commences with the protection of 3-bromopropionaldehyde with 1,3-propanediol. The 1,3-dioxane moiety is an excellent protecting group for carbonyls, being stable under the basic and neutral conditions of the subsequent reaction steps, yet readily cleavable under acidic conditions.[7][8] This step is typically catalyzed by a Brønsted or Lewis acid.
-
Friedel-Crafts Acylation: Following the protection, a Friedel-Crafts acylation is performed. In this step, the protected aldehyde, which now has an acyl halide or anhydride equivalent, reacts with a suitable aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the propiophenone backbone.[9]
-
α-Bromination: The final step involves the selective bromination at the α-position of the ketone. This is achieved by the addition of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds via an enol or enolate intermediate.
The entire sequence is performed in a "one-pot" fashion, meaning the intermediates are not isolated, which significantly improves the overall efficiency of the synthesis.[3][4]
Caption: Proposed one-pot reaction sequence.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 1-Bromo-2-phenylethane | C₈H₉Br | 185.06 | 10 mmol, 1.85 g | ≥98% | Sigma-Aldrich |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 12 mmol, 1.52 g | ≥98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 15 mmol, 2.00 g | ≥99% | Sigma-Aldrich |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 15 mmol, 1.14 g | ≥98% | Sigma-Aldrich |
| Bromine | Br₂ | 159.81 | 10 mmol, 1.60 g | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | ≥99.8% | Fisher Scientific |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | ||
| Saturated Na₂S₂O₃ solution | Na₂S₂O₃ | 158.11 | As needed | ||
| Brine | NaCl | 58.44 | As needed | ||
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-bromo-2-phenylethane (10 mmol, 1.85 g) and anhydrous dichloromethane (50 mL). Cool the mixture to 0°C in an ice bath.
-
Friedel-Crafts Acylation: To the cooled solution, add anhydrous aluminum chloride (15 mmol, 2.00 g) portion-wise, ensuring the temperature does not exceed 5°C. In a separate flask, dissolve 3-chloropropionyl chloride (12 mmol, 1.52 g) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 2 hours.
-
Protection (Acetal Formation): To the reaction mixture, add 1,3-propanediol (15 mmol, 1.14 g) in a single portion. Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
α-Bromination: Cool the reaction mixture back to 0°C. Dissolve bromine (10 mmol, 1.60 g) in dichloromethane (10 mL) and add it dropwise to the reaction mixture. The color of the solution should change from red to light yellow upon completion of the reaction. Stir for 30 minutes at 0°C and then for 1 hour at room temperature.[10][11]
-
Work-up: Quench the reaction by carefully adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with a saturated aqueous solution of NaHCO₃ (30 mL), a saturated aqueous solution of Na₂S₂O₃ (30 mL), and brine (30 mL).[10]
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Applications and Future Directions
The synthesized this compound is a versatile intermediate for further chemical transformations. The aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity. The α-bromo ketone is a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The 1,3-dioxane protecting group can be readily removed under acidic conditions to reveal the carbonyl functionality for subsequent reactions such as reductive amination or Wittig reactions.[7]
This one-pot synthesis provides a rapid and efficient entry point to a wide range of complex molecules with potential applications in medicinal chemistry and materials science.
References
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- CymitQuimica. CAS 93-55-0: Propiophenone.
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Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. International Journal of Chemical Synthesis & Chemical Reactions, 10(1). Available from: [Link]
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-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2023). Molecules, 28(15), 5829. Available from: [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2013). Molecules, 18(12), 14847–14865. Available from: [Link]
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Propiophenone. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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- CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one. (n.d.). Google Patents.
-
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. (2009). Synthetic Communications, 39(12), 2134-2141. Available from: [Link]
-
Wu, P., et al. (2017). One-pot syntheses of α,α-dibromoacetophenones from aromatic alkenes with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 58(7), 618–621. Available from: [Link]
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 3. One pot multicomponent reaction: Significance and symbolism [wisdomlib.org]
- 4. journalspub.com [journalspub.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Multicomponent Process → News → Sustainability [news.sustainability-directory.com]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
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- 10. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
Troubleshooting & Optimization
common side reactions with 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Welcome to the technical support guide for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and application of this compound. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and success of your work.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis and handling of this compound. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions.
Issue 1: Incomplete Bromination of the Propiophenone Starting Material
Question: My reaction shows a significant amount of unreacted starting propiophenone alongside the desired α-brominated product. What could be the cause, and how can I drive the reaction to completion?
Answer:
Incomplete bromination is a frequent challenge and typically points to issues with the reaction conditions or reagents. The α-bromination of ketones proceeds through an enol or enolate intermediate, and the efficiency of this process is highly dependent on the chosen catalyst and solvent system.[1][2]
Underlying Causes and Solutions:
-
Insufficient Catalyst: Acid-catalyzed bromination, often using a solvent like acetic acid, requires a sufficient concentration of protons to facilitate enol formation.[1][2] If the reaction is sluggish, a catalytic amount of HBr (which is also a byproduct of the reaction) can accelerate the process. In some cases, using a stronger acid catalyst may be necessary, but this must be balanced with the stability of the dioxane protecting group.
-
Reagent Purity: The bromine used should be of high purity and free from moisture. Water can interfere with the reaction by reacting with the acid catalyst and potentially hydrolyzing the dioxane acetal. Ensure all glassware is thoroughly dried before use.
-
Reaction Time and Temperature: While many brominations are relatively fast, some substrates require longer reaction times or gentle heating to proceed to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. A gradual disappearance of the starting material spot/peak should be observed. Be cautious with increasing the temperature, as this can promote side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane or chloroform are common choices.[3] Acetic acid can also serve as both a solvent and a catalyst.[2][4]
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of bromine or purify existing bromine if necessary. Ensure the solvent is anhydrous.
-
Optimize Catalyst Loading: If using an acid catalyst, consider a slight increase in its concentration.
-
Monitor Reaction Progress: Set up small-scale parallel reactions to test different temperatures (e.g., room temperature vs. 40 °C) and monitor them over time.
-
Stepwise Addition: Add the bromine solution dropwise to the solution of the propiophenone to maintain control over the reaction and minimize the formation of di-brominated byproducts.[3]
Issue 2: Formation of an α,β-Unsaturated Ketone Impurity
Question: I am observing a significant amount of an α,β-unsaturated ketone in my product mixture. What is causing this elimination reaction, and how can I prevent it?
Answer:
The formation of an α,β-unsaturated ketone is a result of dehydrobromination of the desired 2'-bromo-propiophenone product.[1][2] This elimination reaction is often base-catalyzed.
Causality and Prevention:
-
Basic Conditions: The presence of a base, even a weak one, can promote the E2 elimination of HBr.[1] This can occur during the work-up if a basic solution (e.g., sodium bicarbonate) is used to neutralize excess acid.
-
Elevated Temperatures: Heating the reaction mixture for extended periods, especially in the presence of even trace amounts of base, can favor elimination.
-
Amine Contaminants: If the subsequent reaction involves an amine, residual starting material can undergo elimination catalyzed by the amine.
Preventative Measures:
-
Neutral Work-up: During the work-up, wash the organic layer with water or a saturated brine solution instead of a basic solution if possible. If a basic wash is necessary to remove acidic impurities, use it cautiously and keep the exposure time to a minimum.
-
Controlled Temperature: Avoid excessive heating during the reaction and purification steps.
-
Purification Strategy: If the α,β-unsaturated ketone does form, it can often be separated from the desired product by column chromatography.
Issue 3: Cleavage of the 1,3-Dioxane Protecting Group
Question: My analysis shows the presence of byproducts indicating the cleavage of the 1,3-dioxane ring. What conditions lead to this, and how can I maintain the integrity of this protecting group?
Answer:
The 1,3-dioxane is an acetal protecting group, which is known to be stable under basic, reductive, and oxidative conditions but is labile to acidic conditions.[5][6] Its cleavage results in the deprotection of the carbonyl group.
Factors Leading to Cleavage and Protective Strategies:
-
Strongly Acidic Conditions: The primary cause of dioxane cleavage is exposure to strong acids.[5][6] While acid catalysis is often employed for the α-bromination, the conditions must be carefully controlled.
-
Lewis Acids: Some Lewis acids, which can be used in other synthetic steps, can also cleave acetals.[7]
-
Aqueous Acidic Work-up: Prolonged exposure to aqueous acid during the work-up will lead to hydrolysis of the dioxane.
Mitigation Strategies:
-
Mild Acid Catalysis: For the bromination step, use the minimum amount of acid catalyst necessary to promote the reaction. Consider using a milder acid.
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to prevent hydrolysis.
-
Careful Work-up: Minimize the time the reaction mixture is in contact with any aqueous acidic solutions. If an acidic wash is required, it should be brief and performed at low temperatures.
-
Alternative Synthetic Routes: If acid-catalyzed bromination consistently leads to deprotection, consider alternative bromination methods that do not require acidic conditions.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the properties and handling of this compound.
Q1: What is the typical stability and recommended storage condition for this compound?
A1: α-Bromoketones can be lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. While generally stable, they can degrade over time, especially if exposed to moisture, light, or high temperatures. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). A structurally similar compound, 2-Bromo-3',4'-(methylenedioxy)propiophenone, is reported to be stable for at least 5 years under proper storage.[8]
Q2: Can I use a base to catalyze the bromination instead of an acid?
A2: While base-mediated α-halogenation is possible, it is generally not recommended for this substrate. Base-catalyzed halogenation of ketones proceeds through an enolate intermediate. A significant side reaction in the presence of a base is the dehydrobromination of the product to form an α,β-unsaturated ketone.[1][2]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. As with all α-haloketones, this compound should be treated as a hazardous substance. It is likely to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: What analytical techniques are most suitable for monitoring the reaction and assessing product purity?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of starting material, product, and any volatile byproducts. The mass spectrum can confirm the identity of these components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl stretch of the ketone.
III. Data and Protocols
Table 1: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Potential Side Product | Rationale |
| Catalyst | Strong Acid / High Concentration | Dioxane Cleavage Product | Acetal protecting groups are sensitive to strong acidic conditions.[5][6] |
| Base | Presence of Base (e.g., during work-up) | α,β-Unsaturated Ketone | Base promotes the E2 elimination of HBr.[1][2] |
| Temperature | Elevated Temperature (> 50 °C) | Increased rates of all side reactions | Higher temperatures can accelerate both the desired reaction and undesired pathways like elimination and decomposition. |
| Water | Presence of Water | Dioxane Cleavage Product | Water in the presence of acid will hydrolyze the acetal.[6] |
Experimental Protocol: Acid-Catalyzed α-Bromination of a Propiophenone Derivative
This is a general protocol and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the propiophenone starting material in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).[3]
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid or a few drops of HBr in acetic acid).
-
Bromine Addition: Prepare a solution of one equivalent of bromine in the same anhydrous solvent. Add the bromine solution dropwise to the stirred propiophenone solution at room temperature. Maintain a slow addition rate to control the reaction exotherm and minimize byproduct formation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, quench any remaining bromine by adding a small amount of a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of Key Reaction Pathways
Caption: Key reaction pathways in the synthesis and potential side reactions of this compound.
IV. References
-
A Comparative Guide to Dioxane-Based Protecting Groups in Organic Synthesis. Benchchem. Available at:
-
2-Bromo-3',4'-(methylenedioxy)propiophenone. Cayman Chemical. Available at:
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available at:
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at:
-
Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. Available at:
-
Propiophenone synthesis from benzene and propionyl chloride. YouTube. Available at:
-
THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry. Available at:
-
2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis. ChemicalBook. Available at:
-
Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at:
-
propiophenone and stuff. Sciencemadness Discussion Board. Available at:
-
Isonitrosopropiophenone. Organic Syntheses Procedure. Available at:
-
Methylpropiophenone synthesis via Friedel Crafts acylation. YouTube. Available at:
-
Synthesis of 2-Bromopropiophenone. PrepChem.com. Available at:
-
Synthesizing method of propiophenone compound. Google Patents. Available at:
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at:
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at:
-
2-Bromo-3',4'-(methylenedioxy)propiophenone. ChemicalBook. Available at:
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at:
-
The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Available at:
Sources
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Purification of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving this versatile intermediate. The unique structure of this molecule, featuring an aryl bromide, a ketone, and a protected aldehyde (the 1,3-dioxane group), presents specific challenges and opportunities in purification that this guide will address.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of reaction products derived from this compound.
Issue 1: Unintended Cleavage of the 1,3-Dioxane Protecting Group During Purification
You observe the appearance of a new, more polar spot on your TLC plate, potentially corresponding to the deprotected aldehyde.
Potential Causes:
-
Acidic Conditions: The 1,3-dioxane group is an acetal, which is highly sensitive to acid.[1][2] Traces of acid in your reaction mixture, chromatography solvent, or on the silica gel itself can catalyze hydrolysis.[3]
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~4-5) and can be sufficient to cause slow deprotection of sensitive acetals, especially with prolonged exposure during column chromatography.
-
Protic Solvents: The presence of water or alcohols (like methanol) in the mobile phase, especially with trace acid, can facilitate the hydrolysis reaction.[4]
Suggested Solutions:
-
Neutralize the Reaction Mixture: Before concentrating the crude reaction mixture, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove any residual acid catalysts or acidic byproducts.
-
Use Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with your starting eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to the solvent system. This is a common practice to prevent the degradation of acid-sensitive compounds.
-
Switch to a Neutral Stationary Phase: Consider using alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography) if your product is particularly sensitive.
-
Minimize Column Residence Time: Employ flash column chromatography to reduce the contact time between your compound and the stationary phase.[5] Avoid letting a column run overnight.
Issue 2: Co-elution of Product and Unreacted Starting Material
Your final product fractions are contaminated with the starting material, this compound, as confirmed by NMR or LC-MS.
Potential Causes:
-
Insufficient Polarity Difference: The reaction may have introduced a functional group that does not significantly alter the overall polarity of the molecule. For example, a Suzuki coupling that replaces the bromine with a phenyl group might result in a product with very similar polarity to the starting material.
-
Inappropriate Solvent System: The chosen eluent for column chromatography may not have sufficient resolving power for your specific separation.
-
Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands that are impossible to separate.
Suggested Solutions:
-
Optimize TLC Conditions: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and various ratios to find an eluent that provides the best possible separation (ΔRf > 0.2) between your product and the starting material.
-
Employ Gradient Elution: Start with a non-polar eluent to wash off non-polar impurities and then gradually increase the polarity to first elute the less polar compound (often the product, depending on the reaction) and then the more polar one.
-
Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities with different solubility profiles.[6] A mixed solvent system (e.g., ethanol/water) can be particularly effective.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful option.[7]
Issue 3: Low Product Recovery After Column Chromatography
The yield of your purified product is significantly lower than expected based on the crude reaction analysis.
Potential Causes:
-
Irreversible Adsorption: Highly polar or functionalized products can stick irreversibly to the acidic sites on silica gel.
-
Product Instability: The product may be degrading on the column (see Issue 1).
-
Product is a Volatile Oil: If the product has a low boiling point, it may be lost during solvent removal under high vacuum, especially with prolonged heating.[8]
-
Streaking on TLC: If the compound streaks on the TLC plate, it will exhibit poor behavior on the column, leading to broad bands and low recovery in pure fractions.
Suggested Solutions:
-
Deactivate Silica Gel: As mentioned previously, adding a base like triethylamine to the eluent can mitigate strong interactions between polar products and the silica.
-
Gentle Solvent Removal: Use a rotary evaporator with a carefully controlled water bath temperature and vacuum. For very sensitive compounds, remove the final traces of solvent under a stream of inert gas or by using a high-vacuum pump at room temperature or below.
-
Alternative Purification Methods: If column chromatography consistently gives low yields, explore other options:
-
Recrystallization: Ideal for solid products.[9]
-
Distillation/Kugelrohr: Suitable for thermally stable, volatile liquids.
-
Preparative TLC: Useful for small-scale purifications (<100 mg).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general approach for purifying a product from a reaction involving this compound?
A1: A multi-step approach is recommended. First, perform an aqueous workup to remove water-soluble impurities and catalysts. Neutralize any acids if the dioxane group needs to be preserved. Second, analyze the crude mixture by TLC to determine the number of components and their relative polarities. Based on the TLC, choose the primary purification method. For most non-polar to moderately polar compounds, flash column chromatography on silica gel is the method of choice.[5][10] If the product is a solid, a final recrystallization step is often highly effective for achieving analytical purity.[6]
Q2: How can I perform a quick stability test for my dioxane-protected product on silica gel?
A2: Before committing your entire batch to a column, perform a simple "plug" test. Place a small amount of silica gel in a Pasteur pipette, add a solution of your crude product, and flush it through with your chosen eluent. Collect the eluate and analyze it by TLC against the original crude material. If a new, more polar spot appears, it indicates instability on silica gel, and you should consider the troubleshooting steps in Issue 1.
Q3: My reaction involves a Grignard reagent addition to the ketone. What specific byproducts should I be aware of during purification?
A3: Grignard reactions can present several challenges. Besides unreacted starting material, you may have:
-
Reduced Ketone: The Grignard reagent can sometimes act as a reducing agent, leading to the formation of a secondary alcohol byproduct.
-
Enolization Byproducts: If the Grignard reagent is sterically hindered or basic, it may deprotonate the alpha-carbon of the ketone, leading to an enolate that is quenched during workup, regenerating the starting material.
-
Reaction with the Aryl Bromide: While less common without a catalyst, highly reactive Grignard reagents can potentially undergo metal-halogen exchange with the 2'-bromo group. These byproducts often have polarities close to the desired tertiary alcohol product, requiring careful optimization of your chromatography solvent system.
Q4: I am performing a Suzuki coupling on the 2'-bromo position. Will the 1,3-dioxane group survive the reaction and purification conditions?
A4: The 1,3-dioxane group is generally stable under the basic, non-aqueous conditions typical of many cross-coupling reactions (e.g., using bases like K₂CO₃, Cs₂CO₃, or organic bases).[2] It is also stable to the Pd(0) catalysts used.[11] The primary risk comes during the aqueous workup if acidic conditions are used to remove inorganic salts, or during silica gel chromatography. Always use a basic workup (e.g., NaHCO₃ or dilute NaOH wash) and consider using neutralized silica for the column to ensure the protecting group remains intact.
Experimental Protocols & Data
Protocol 1: General Flash Column Chromatography
This protocol is a standard procedure for purifying a moderately polar product.
-
TLC Analysis: Determine an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4.
-
Column Packing: Dry-pack a column with silica gel (typically 50-100x the weight of your crude material).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid Product
This protocol is adapted from a method for purifying a similar brominated propiophenone derivative.[6]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).
-
Induce Crystallization: While the solution is still hot, add a co-solvent in which the product is poorly soluble (e.g., water) dropwise until the solution becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 1: Suggested Starting Solvent Systems for Column Chromatography
The following table provides starting points for eluent selection based on the type of reaction performed on this compound.
| Reaction Type (Example Product) | Expected Product Polarity | Suggested Starting Eluent (v/v) | Notes |
| Suzuki Coupling (Biaryl Product) | Slightly more non-polar than SM | 9:1 Hexane:Ethyl Acetate | Product may elute very close to starting material (SM). |
| Ketone Reduction (Secondary Alcohol) | More polar than SM | 7:3 Hexane:Ethyl Acetate | The resulting alcohol will have a significantly lower Rf. |
| Grignard Addition (Tertiary Alcohol) | More polar than SM | 8:2 Hexane:Ethyl Acetate | Polarity will be similar to the reduced product. |
| Wittig Reaction (Alkene Product) | Significantly more non-polar than SM | 95:5 Hexane:Ethyl Acetate | The removal of the polar carbonyl group drastically reduces polarity. |
Visualization of Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying a typical reaction product.
Caption: Troubleshooting guide for dioxane group instability.
References
- BenchChem. (n.d.). Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization.
-
PrepChem. (n.d.). Synthesis of 2-Bromopropiophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride.
-
SIELC Technologies. (n.d.). Separation of 3'-Nitropropiophenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2011). CN102260155A - Method for synthesizing p-bromo propiophenone.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Cicek, H., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8454-8468.
- ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE.
-
Organic Syntheses. (n.d.). Procedure for concentration of a solution. Retrieved from [Link]
- University of Rochester. (n.d.). Protecting Groups. Retrieved from University of Rochester, Department of Chemistry Website.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 3’-Nitropropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Troubleshooting Failed Reactions of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Welcome to the technical support center for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Core Compound Analysis: Understanding Reactivity
This compound is a bifunctional molecule with two key reactive sites: the aryl bromide, which is amenable to a variety of cross-coupling reactions, and the α-bromoketone, a potent electrophile for nucleophilic substitution.[1] The presence of the 1,3-dioxane acetal serves as a protecting group for a latent aldehyde functionality.[2][3][4] The success of any reaction involving this compound hinges on selectively targeting one reactive site while preserving the integrity of the others, especially the acid-labile acetal.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Store this compound under an inert atmosphere (argon or nitrogen) at 2-8°C. It is sensitive to moisture and acidic conditions, which can lead to the hydrolysis of the dioxane protecting group.[2][3]
Q2: Is this compound stable to common bases?
A: The compound is generally stable to mild, non-nucleophilic inorganic bases such as K₂CO₃, Cs₂CO₃, and NaHCO₃.[5] However, strong bases like alkali metal hydroxides (NaOH, KOH) or alkoxides (NaOtBu) can promote side reactions, including elimination or hydrolysis. The α-bromoketone moiety is particularly susceptible to reaction with strong nucleophiles.[6]
Q3: Can I use protic solvents like methanol or ethanol?
A: It is highly advisable to avoid protic solvents, especially in the presence of any acidic or basic catalysts. The 1,3-dioxane is an acetal, which is prone to hydrolysis back to the aldehyde and diol under acidic conditions.[2][3] Anhydrous aprotic solvents such as THF, Dioxane, Toluene, or DMF are strongly recommended.
Q4: My TLC analysis shows a new, more polar spot even in the starting material. What is it?
A: This is likely the deprotected aldehyde, 2'-Bromo-3-oxopropiophenone, resulting from exposure to ambient moisture or trace acid on glassware or in solvents. It is crucial to use anhydrous solvents and properly dried glassware.
Troubleshooting Guide: Diagnosing Failed Reactions
Failed reactions can typically be categorized into a few common symptoms. Below, we diagnose these issues and provide actionable solutions.
Symptom: Low or No Conversion of Starting Material
This is one of the most common issues, often pointing to problems with catalyst activity, reagent quality, or reaction conditions.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst (e.g., Palladium) | Run a control reaction with a known, reliable substrate (e.g., 4-bromoacetophenone) and your catalyst batch.[5][7] | Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure proper ligand-to-metal ratios. |
| Insufficient Reaction Temperature | Review literature for analogous reactions. Some cross-couplings require temperatures >100 °C to overcome the activation energy of oxidative addition.[5][8] | Incrementally increase the reaction temperature by 10-20 °C. Use a high-boiling solvent like dioxane or toluene. |
| Poor Quality Reagents/Solvents | Check the anhydrous status of your solvent using a Karl Fischer titrator or by observing the reaction of a small amount with sodium metal. | Use freshly distilled or commercially available anhydrous solvents. Ensure coupling partners (e.g., boronic acids) are dry and pure. |
| Presence of Inhibitors | Was the starting material fully purified? Are there residual acids or bases from a previous step? | Re-purify the starting material via column chromatography or recrystallization. |
Symptom: Formation of Multiple Unidentified Byproducts
A "messy" reaction crude often indicates a lack of selectivity, decomposition of the starting material, or competing reaction pathways.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Deprotection of Dioxane Acetal | Check the crude ¹H NMR for a characteristic aldehyde peak (~9-10 ppm). Look for a mass in LC-MS corresponding to the deprotected product. | Ensure the reaction is strictly anhydrous and free of acid.[2][3] If an acid scavenger is needed, use a non-nucleophilic base like proton sponge. |
| Reaction at the α-Bromoketone Site | If your intended reaction was at the aryl bromide, check for byproducts where the α-bromo has been substituted by a nucleophile (e.g., solvent, base). | Use a less nucleophilic base (e.g., switch from an amine base to K₂CO₃). Lower the reaction temperature to favor the desired pathway. |
| Homocoupling of Coupling Partner | In cross-coupling reactions, this is a common side reaction.[5] | Use a slightly sub-stoichiometric amount of the coupling partner (e.g., 0.95 equivalents). Ensure slow addition of reagents if applicable. |
| Decomposition of Starting Material | Run the reaction at a lower temperature or for a shorter duration and monitor by TLC/LC-MS to see if byproduct formation is time/temperature-dependent. | Lower the reaction temperature. Consider a different catalyst system that operates under milder conditions. |
Symptom: Evidence of Acetal Deprotection
The acid-lability of the 1,3-dioxane is a primary vulnerability.[2][3][4]
| Potential Cause | Diagnostic Check | Proposed Solution |
| Trace Acid in Solvents or Reagents | Use a pH strip to test the pH of your solvent if aqueous workup is involved. Boronic acids can be acidic. | Use rigorously dried, neutral solvents. Add a non-nucleophilic base (e.g., K₂CO₃) to buffer the reaction mixture, especially in Suzuki couplings. |
| Acidic Byproduct Generation | In reactions that generate HBr (e.g., nucleophilic substitutions), the acid byproduct can autocatalyze deprotection.[1] | Include a stoichiometric amount of a mild base (e.g., K₂CO₃ or Et₃N) to act as an acid scavenger. |
| Lewis Acidic Reagents or Catalysts | Some metal catalysts or reagents can act as Lewis acids. | Choose catalyst systems known for their functional group tolerance. Avoid Lewis acidic additives where possible. |
Visual Troubleshooting and Reaction Workflow
To aid in diagnosing issues, the following workflow can be used to systematically identify the point of failure.
Caption: A decision tree for troubleshooting failed reactions.
Reference Protocol: Suzuki-Miyaura Cross-Coupling
This protocol serves as a validated starting point for reactions at the aryl bromide position. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction utilizing a palladium catalyst.[5][7][8][9][10]
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deoxygenated
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deoxygenated water to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water). The solution should be thoroughly sparged with argon for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation Checks:
-
TLC: The product spot should be less polar than the starting material and UV active.
-
Expected Outcome: A clean conversion to 2'-(Phenyl)-3-(1,3-dioxan-2-yl)propiophenone.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. [Link]
-
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
Exposome-Explorer. Material Safety Data Sheet 2-Bromoacetophenone, 98%. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reactions in total synthesis. [Link]
-
PubChem. 2'-Bromoacetophenone. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ikm.org.my [ikm.org.my]
- 6. fishersci.com [fishersci.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Introduction: Welcome to the technical support guide for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This molecule is a key intermediate, primarily utilized in the synthesis of chromanone frameworks and other related heterocyclic systems of interest in medicinal chemistry and materials science.[1][2] The critical transformation for this substrate is typically an intramolecular cyclization reaction. The success of this step—specifically the reaction rate, yield, and purity of the product—is profoundly influenced by the choice of solvent.
This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices to empower you to overcome common challenges and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the critical role of the solvent.
Q1: What is the primary reaction pathway for this molecule, and why is it so sensitive to the solvent?
The principal reaction is an intramolecular cyclization to form a 2-(1,3-dioxan-2-ylmethyl)-2,3-dihydro-4H-chromen-4-one ring system. This transformation proceeds via an intramolecular Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanism Breakdown:
-
Enolate Formation: A base abstracts an acidic α-proton from the propiophenone moiety, generating a ketone enolate. This enolate is the key nucleophile.
-
Intramolecular Attack: The nucleophilic carbon of the enolate attacks the aromatic carbon bearing the bromo group.
-
Intermediate Formation: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization: The complex collapses, expelling the bromide ion as the leaving group and re-establishing the aromaticity of the ring, yielding the cyclized product.
The Role of the Solvent: This SNAr reaction is highly dependent on the solvent's ability to stabilize charged species.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice. They possess large dipole moments and high dielectric constants, which allow them to effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺). However, they cannot act as hydrogen-bond donors. This leaves the enolate nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack.[3][4][5][6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices for this reaction. While they are polar, they are also hydrogen-bond donors. They form a "solvent cage" around the enolate nucleophile through hydrogen bonding, which stabilizes the nucleophile, reduces its energy, and severely hinders its ability to attack the electrophilic center.[5][6][7] This results in extremely slow or failed reactions.
Q2: What is the function of the 1,3-dioxane group, and how does it influence solvent choice?
The 1,3-dioxane group is a protecting group for a carbonyl (specifically, an aldehyde in this case). It forms a cyclic acetal that is stable under the neutral and basic conditions required for the intramolecular cyclization.[8][9][10]
However, this group is highly sensitive to acid. The deprotection is typically achieved via acid-catalyzed hydrolysis in a protic solvent mixture (e.g., HCl in THF/water).[9][11] This stability profile dictates that the cyclization step must be performed under strictly anhydrous and basic-to-neutral conditions to prevent premature cleavage of the dioxane ring, which would otherwise lead to unwanted side products.
Q3: Can I use a nonpolar solvent like toluene or hexane?
Nonpolar solvents are generally unsuitable for this reaction. The ionic intermediates (the enolate and the Meisenheimer complex) and the typically ionic bases used have very low solubility in nonpolar media. This leads to a heterogeneous mixture and exceptionally slow reaction rates. While phase-transfer catalysts can sometimes be used to overcome such issues in other systems, the most direct and effective approach for this specific transformation is the use of a polar aprotic solvent.[12]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Reaction Failure or Sluggish Conversion
Your reaction has not proceeded to completion after the expected time, or TLC/LC-MS analysis shows only starting material.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Solvent Choice | You are using a polar protic solvent (e.g., ethanol, methanol) or a nonpolar solvent (e.g., toluene). Protic solvents are deactivating the enolate nucleophile through hydrogen bonding[5][6], while nonpolar solvents prevent dissolution of the ionic reagents. | Switch to a high-quality, anhydrous polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended. Acetonitrile is also a viable option. |
| Insufficient Base Strength or Solubility | The chosen base may not be strong enough to generate a sufficient concentration of the enolate, or it may be poorly soluble in the reaction medium. | Use a base known to be effective for enolate formation, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). NaH and KOtBu are stronger bases and may accelerate the reaction but can also promote side reactions if not used carefully. |
| Low Reaction Temperature | The activation energy for the SNAr cyclization is not being overcome. | Gently heat the reaction. A typical temperature range for this type of cyclization is 60-100 °C. Monitor the reaction progress by TLC or LC-MS to avoid product decomposition at higher temperatures. |
| Presence of Water or Protic Impurities | Trace amounts of water or other protic impurities in the solvent or reagents can quench the enolate as it forms, halting the reaction. | Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Ensure glassware is oven-dried before use. |
Issue 2: Formation of Unexpected Byproducts
TLC/LC-MS analysis shows multiple spots or masses that do not correspond to the starting material or the desired product.
| Possible Cause | Scientific Rationale | Recommended Solution |
| Premature Deprotection of the 1,3-Dioxane Group | The reaction conditions are not strictly anhydrous or basic, allowing for acid-catalyzed hydrolysis of the acetal.[8][11] The resulting free aldehyde can then undergo self-condensation or other side reactions. | Ensure all reagents and solvents are anhydrous. Use a base like K₂CO₃, which can also act as an acid scavenger. If using a very strong, non-basic nucleophile is the goal in a different context, ensure no adventitious acid is present. |
| Intermolecular Reaction | At high concentrations, the enolate of one molecule can react with the bromo-aromatic ring of another molecule, leading to dimerization or polymerization instead of the desired intramolecular cyclization. | Employ high-dilution principles. Run the reaction at a lower concentration (e.g., 0.01-0.05 M). If practical, use a syringe pump to slowly add the substrate/base solution to a larger volume of heated solvent to maintain a low instantaneous concentration. |
Part 3: Data Summary & Visualization
Table 1: Impact of Solvent Choice on SNAr Cyclization
| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Rate | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent | Solvates cation, leaves nucleophile "naked" and highly reactive.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent | Similar to DMF, its high polarity is ideal for stabilizing the Meisenheimer complex.[4][13] |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Good | Effective, though sometimes slightly slower than DMF or DMSO for SNAr reactions.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate to Slow | Lower polarity makes it less effective at solvating ions and stabilizing the charged intermediate compared to DMF/DMSO.[13] |
| Ethanol (EtOH) | Polar Protic | 25 | Very Slow / No Reaction | Solvates and deactivates the enolate nucleophile via hydrogen bonding.[5][6] |
| Toluene | Nonpolar | 2.4 | No Reaction | Poor solubility for ionic reagents and intermediates. |
Diagram 1: Troubleshooting Workflow
This diagram provides a logical path for diagnosing experimental issues.
Caption: Troubleshooting decision tree for the cyclization reaction.
Diagram 2: Solvent Effect on Nucleophile Reactivity
This diagram illustrates the core concept of solvent interaction.
Caption: Contrasting effects of aprotic vs. protic solvents.
Part 4: Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization
Objective: To synthesize 2-(1,3-dioxan-2-ylmethyl)-2,3-dihydro-4H-chromen-4-one.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 equiv) and anhydrous DMF to achieve a concentration of 0.05 M.
-
Base Addition: Add the finely ground anhydrous K₂CO₃ (3.0 equiv) to the solution.
-
Reaction: Begin vigorous stirring and heat the mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF). c. Extract the aqueous phase with ethyl acetate (3 x 5x the volume of DMF). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired cyclized product.
Protocol 2: Acetal Deprotection (Post-Cyclization)
Objective: To convert the cyclized acetal into the corresponding chromanone aldehyde.
Materials:
-
Cyclized product from Protocol 1 (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the purified product from Protocol 1 in THF (to a concentration of ~0.1 M) in a round-bottom flask.
-
Acidification: Add an equal volume of 1 M HCl to the THF solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Workup: a. Neutralize the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final aldehyde product.
References
- Benchchem. (2025). A Comparative Guide to Dioxane-Based Protecting Groups in Organic Synthesis. BenchChem.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
Reddit. (2021, December 6). Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent? r/OrganicChemistry. [Link]
-
Silva, A. M. S., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20845-20856. [Link]
-
Andrey K. (2013, April 27). Effect of Solvent on Sn1 Reaction [Video]. YouTube. [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
González-de-la-Parra, M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 648-661. [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from [Link]
-
White, M. C., et al. (2005). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 127(39), 13608-13619. [Link]
Sources
- 1. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone and flavanone synthesis [organic-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Base Selection for Reactions with 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Welcome to the technical support guide for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of base selection for reactions involving this versatile but challenging substrate. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The core challenge in the chemistry of this molecule lies in controlling the reactivity of the enolate formed upon deprotonation. The substrate possesses two key reactive sites: the acidic α-protons adjacent to the ketone and the electrophilic carbon of the 2'-bromo group. The choice of base dictates whether the resulting enolate will react with an external electrophile (intermolecular reaction) or with the internal aryl bromide (intramolecular cyclization).
Core Reactivity Crossroads
The central decision point in any reaction involving this substrate is managing the competition between the desired intermolecular pathway and the often-unwanted intramolecular cyclization pathway, which leads to the formation of a 4-chromanone derivative.
Caption: Competing reaction pathways after enolate formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: What are the primary acidic protons on this molecule and their approximate pKa?
The most acidic protons are the two hydrogens on the carbon alpha (α) to the ketone carbonyl group. For a typical propiophenone, the pKa of these α-protons is in the range of 19-21.[1][2] This acidity is due to the stabilization of the resulting conjugate base (the enolate) through resonance, where the negative charge is delocalized onto the electronegative oxygen atom. To effectively deprotonate this position, you must select a base whose conjugate acid has a pKa significantly higher than 21.
Q2: I am getting a major, unexpected byproduct with a mass corresponding to the loss of HBr. What is it likely to be?
This is the most common issue encountered and is almost certainly the result of an intramolecular cyclization. After the base removes an α-proton to form the enolate, the nucleophilic enolate can attack the carbon atom bearing the bromine on the aromatic ring. This intramolecular nucleophilic substitution reaction forms a new six-membered ring, yielding a 4-chromanone derivative.[3][4] This side reaction is often favored under thermodynamic conditions (higher temperatures, longer reaction times) or when using strong, sterically unhindered bases.[5][6]
Q3: How do I choose a base to favor my desired intermolecular reaction (e.g., Aldol, Alkylation)?
To favor reaction with an external electrophile, you must generate the enolate under conditions that minimize the rate of the competing intramolecular cyclization. This is best achieved under kinetic control .
Key Principles:
-
Use a Strong, Sterically Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is the ideal choice. Its bulky isopropyl groups prevent it from acting as a nucleophile, and its strength (pKa of conjugate acid, diisopropylamine, is ~36) ensures rapid, irreversible deprotonation at low temperatures.
-
Low Temperature: Perform the deprotonation and subsequent reaction at very low temperatures, typically -78 °C (dry ice/acetone bath). At this temperature, the intramolecular cyclization is kinetically disfavored.
-
Order of Addition: Prepare the LDA solution in situ or use a commercial solution. Add the base to the substrate solution at -78 °C to form the enolate, and then add the external electrophile to the pre-formed enolate.
A weaker base like potassium tert-butoxide can sometimes be used at low temperatures, but the risk of cyclization is higher as the temperature increases.
Q4: How do I choose a base to intentionally promote the intramolecular cyclization to form the 4-chromanone?
If the 4-chromanone is your desired product, you should use conditions that favor the intramolecular pathway, which is generally under thermodynamic control .
Key Principles:
-
Use a Strong, Less Hindered Base: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are excellent choices. These bases establish an equilibrium, allowing the thermodynamically more stable cyclized product to form over time.
-
Elevated Temperature: Running the reaction at room temperature or with gentle heating (e.g., 40-60 °C) will provide the activation energy needed to overcome the barrier for the intramolecular cyclization.
-
Longer Reaction Times: Allow the reaction to stir for several hours or overnight to ensure complete conversion to the thermodynamically favored product.
Q5: My reaction is not proceeding at all. Why might the deprotonation be failing?
If you see no reaction (only starting material is recovered), the issue is likely that the base is not strong enough to deprotonate the α-carbon.
Troubleshooting Steps:
-
Check the Base's pKa: Amine bases like triethylamine (pKa of conjugate acid ≈ 10.7) or pyridine (pKa ≈ 5.2) are far too weak to deprotonate a ketone with a pKa of ~20. You must use a much stronger base.
-
Ensure Anhydrous Conditions: Strong bases like LDA, NaH, and t-BuOK react instantly with water. Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the base and prevent deprotonation.
-
Verify Base Quality: Commercial solutions of organolithium reagents or metal hydrides can degrade over time. Titrate your base (e.g., LDA, n-BuLi) before use or use a fresh bottle of the reagent.
Q6: Will my choice of base affect the stability of the 1,3-dioxane protecting group?
No. The 1,3-dioxane is a cyclic acetal, which is a robust protecting group under neutral and basic conditions.[7][8][9] It is stable to the strong bases discussed here (LDA, NaH, t-BuOK) and various nucleophiles.[10][11] Deprotection of the dioxane group requires acidic conditions (e.g., aqueous HCl, TsOH in acetone) to regenerate the aldehyde functionality.[11]
Data Summary: Base Selection Guide
The following table provides a summary of common bases and their suitability for controlling the reaction pathways of this compound.
| Base | Formula | pKa (Conj. Acid) | Steric Hindrance | Recommended Use Case & Rationale |
| Lithium Diisopropylamide | LDA | ~36 | High | Favors Intermolecular Rxn: Strong, non-nucleophilic, and sterically hindered. Ideal for rapid, quantitative enolate formation at low temp (-78 °C) under kinetic control. |
| Sodium Hydride | NaH | ~35 (H₂) | Low | Favors Intramolecular Cyclization: Strong, non-nucleophilic base. Often used at 0 °C to RT to favor the thermodynamic cyclized product. |
| Potassium tert-Butoxide | t-BuOK | ~19 (t-BuOH) | Moderate | Favors Intramolecular Cyclization: Strong base, but its conjugate acid pKa is close to the substrate's. Often used at RT to drive cyclization. Can be used for intermolecular reactions if handled carefully at low temp. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Low | Weakly Promotes Cyclization: Generally too weak for efficient deprotonation. May promote slow cyclization in polar aprotic solvents (DMF, DMSO) at high temperatures over long periods. Not recommended for intermolecular reactions. |
| Triethylamine | Et₃N | ~10.7 | Moderate | Not Recommended (Too Weak): Incapable of significantly deprotonating the α-carbon. Primarily used as an acid scavenger. |
pKa values are approximate and can vary with solvent.[12]
Experimental Protocols
Protocol 1: Kinetically Controlled Intermolecular Aldol Reaction
This protocol is designed to favor the reaction of the enolate with an external aldehyde electrophile.
-
Preparation: Under an inert atmosphere (N₂), add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C.
-
Enolate Formation: To the cold THF, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL). Stir for 5 minutes. Slowly add Lithium Diisopropylamide (LDA, 1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Intermolecular Reaction: Add a solution of the desired aldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise to the enolate solution at -78 °C.
-
Quench: After stirring for 2-4 hours at -78 °C (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamically Controlled Intramolecular Cyclization
This protocol is designed to synthesize the 4-chromanone derivative.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 15 mL) and Sodium Hydride (NaH, 1.5 mmol, 60% dispersion in mineral oil). Cool the suspension to 0 °C.
-
Reaction: Slowly add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the NaH suspension.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (monitor by TLC). Gentle heating (40 °C) can be applied to accelerate the reaction if needed.
-
Quench: Carefully quench the reaction by slowly adding it to a flask containing ice-cold water (50 mL).
-
Workup: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization: Base Selection Workflow
This decision tree illustrates the logical steps for choosing the appropriate base and conditions for your desired transformation.
Caption: Decision workflow for base selection.
References
-
BenchChem Application Notes. (n.d.). Protecting Group Chemistry of the 1,3-Dioxane Moiety. Retrieved from BenchChem.[7]
-
Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.[8]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[10]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from organic-chemistry.org.[9]
-
BenchChem Application Notes. (n.d.). 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Retrieved from BenchChem.[11]
-
ChemicalBook. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis. Retrieved from chemicalbook.com.[13]
-
ChemicalBook. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone | 52190-28-0. Retrieved from chemicalbook.com.[14]
-
Wang, Q., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science, 13(25), 7536–7541.[3]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved from organic-chemistry.org.[4]
-
Ferreira, M. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic Chemistry, 111, 104863.[15]
-
Ewies, F., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.[16]
-
Palermo, V., et al. (2022). A hybrid system bases on silica-alumina and Keggin heteropolyacids as catalyst in the suitable 2-(2-furyl)-chromones and chromanones synthesis. Ciencia en Desarrollo, 13(2).[17]
-
ResearchGate. (n.d.). Intramolecular cyclization of various 2-alkynylarylketones. Retrieved from ResearchGate.[5]
-
Krapacher, C. R., & Rossi, L. I. (2021). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu2+ Complexes. ChemistrySelect, 6(39), 10555-10562.[18]
-
LibreTexts Chemistry. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from chem.libretexts.org.[1]
-
Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 18: Enols and Enolates. In Organic Chemistry: Structure and Function.[2]
-
University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from chem.ucalgary.ca.
-
Google Patents. (1998). EP0850948A1 - Propiophenone derivatives and process for preparing the same. Retrieved from patents.google.com.[19]
-
Cayman Chemical. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone. Retrieved from caymanchem.com.[20]
-
University of Wisconsin. (n.d.). Approximate pKa chart of the functional groups. Retrieved from organic.wisc.edu.[21]
-
Klapars, A., & Buchwald, S. L. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. Journal of Organic Chemistry, 72(16), 6243-6245.[22]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from organicchemistrydata.org.[12]
-
Google Patents. (2000). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof. Retrieved from patents.google.com.[23]
-
Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2855-2860.[24]
-
Li, Y., et al. (2022). Halogenation-enabled intramolecular deaminative cyclization. Organic & Biomolecular Chemistry, 20(4), 748-752.[25]
-
Assay Genie. (2024). Deprotonation: A Comprehensive Guide. YouTube.[26]
-
BOC Sciences. (n.d.). Propiophenone Impurities. Retrieved from bocsci.com.[]
-
ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from ResearchGate.[28]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from masterorganicchemistry.com.[6]
-
Kita, Y., et al. (2009). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, (34), 5142-5144.[29]
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- 23. RU2156247C2 - Propiophenone derivatives and methods of preparation thereof - Google Patents [patents.google.com]
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managing impurities in the synthesis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and manage impurities effectively.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation. This involves the reaction of bromobenzene with a protected propanoyl chloride derivative in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The 1,3-dioxane moiety serves as a protecting group for a terminal aldehyde functionality, preventing it from participating in undesired side reactions.[1][2][3]
The overall transformation can be visualized as a two-stage process: the preparation of the acylating agent followed by the electrophilic aromatic substitution.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is critically low, and analysis of the crude mixture shows a large amount of unreacted bromobenzene. What are the likely causes?
Answer: Low conversion in a Friedel-Crafts acylation typically points to issues with the catalyst's activity or the integrity of the acylating agent.
-
Causality—Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reaction vessel, solvents, or starting materials will hydrolyze AlCl₃, rendering it inactive. Furthermore, the carbonyl oxygen of the product complexes with AlCl₃, and a stoichiometric amount is consumed in this process.[4][5] Therefore, a catalytic amount is insufficient.
-
Causality—Acyl Chloride Degradation: The acylating agent, 3-(1,3-dioxan-2-yl)propanoyl chloride, can hydrolyze back to its parent carboxylic acid if exposed to moisture. The carboxylic acid will not participate in the acylation, leading to lower yields.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My crude product shows two major spots on TLC and two distinct sets of aromatic protons in the ¹H NMR. What is the second compound and how can I control its formation?
Answer: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The second compound is almost certainly the 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone isomer.
-
Causality—Directing Effects: The bromo substituent on the benzene ring is an ortho, para-director.[6] While the bromine atom is deactivating, it directs incoming electrophiles to the positions ortho and para to itself. The Friedel-Crafts acylation will therefore produce a mixture of the 2'- (ortho) and 4'- (para) substituted products. Due to sterics, the para product is often formed in significant quantities, and can sometimes be the major product.[4]
Strategies for Managing Isomer Formation:
| Strategy | Mechanism | Expected Outcome |
| Lower Reaction Temperature | Increases selectivity by favoring the transition state with the lowest activation energy. Steric hindrance at the ortho position is often more sensitive to temperature. | May slightly increase the para:ortho ratio, but can improve overall selectivity against other side reactions. |
| Choice of Solvent | The polarity and coordinating ability of the solvent can influence the effective size of the electrophile-catalyst complex, altering steric demands. | Less coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. More coordinating solvents like nitromethane can sometimes alter isomer ratios. |
| Purification | The isomers often have different polarities and crystalline properties. | Separation is typically achievable via column chromatography or fractional crystallization. See Protocol 2 for details. |
Question 3: During my aqueous workup or silica gel chromatography, I observe the appearance of a new, more polar impurity. This new spot reacts with 2,4-DNP stain. What is this impurity?
Answer: The new impurity is likely the deprotected aldehyde, 2'-Bromo-3-oxopropiophenone .
-
Causality—Acetal Hydrolysis: The 1,3-dioxane is a cyclic acetal. Acetals are stable to basic and neutral conditions but are readily hydrolyzed back to the parent carbonyl and diol under acidic conditions.[1][7][8] Both the aqueous acid used during workup (to quench the AlCl₃) and the inherent acidity of silica gel can catalyze this deprotection.
Prevention and Mitigation:
-
Neutralize Carefully: During workup, quench the reaction mixture on ice, then neutralize the acidic aqueous layer slowly with a base like sodium bicarbonate solution before extraction.
-
Buffer Chromatography: If deprotection on the column is a problem, pre-treat the silica gel. This can be done by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).
-
Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography if the problem persists.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 1,3-dioxane group in this synthesis? The 1,3-dioxane group serves as a protecting group for a carbonyl (aldehyde) functionality.[3] This is crucial because a free aldehyde would not be stable to the strongly electrophilic conditions of the Friedel-Crafts reaction or the reagents used to make the acyl chloride. It is robust under neutral and basic conditions but can be removed with acid when desired.[1][2]
Q2: Why is the Friedel-Crafts acylation reaction, rather than an alkylation, used to form the C-C bond? Friedel-Crafts acylations have several advantages over alkylations for this type of synthesis:
-
No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not rearrange, ensuring the straight-chain propionyl group is installed.[9]
-
No Poly-substitution: The product of acylation is a ketone, which has a deactivating acyl group attached to the aromatic ring. This prevents further acylation reactions from occurring.[9] In contrast, the alkyl group from an alkylation would activate the ring, often leading to multiple alkylations.
Q3: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂, instead of AlCl₃? While other Lewis acids can catalyze Friedel-Crafts reactions, AlCl₃ is generally the most effective for acylating relatively unreactive rings like bromobenzene.[10] Weaker Lewis acids like FeCl₃ or ZnCl₂ may result in sluggish or incomplete reactions. The choice of catalyst must be sufficiently strong to generate the acylium ion from the acyl chloride.[9]
Q4: What are the best practices for preparing and handling 3-(1,3-dioxan-2-yl)propanoyl chloride? The acid chloride is moisture-sensitive. It should be prepared by reacting the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before use.[11] It is best to use it crude after removing the excess chlorinating agent under vacuum, or to quickly purify it by short-path distillation under high vacuum if necessary. Always handle it under an inert atmosphere (N₂ or Ar).
Key Experimental Protocols
Protocol 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(1,3-dioxan-2-yl)propanoic acid (1.0 equiv).
-
Under an inert atmosphere, add thionyl chloride (2.0 equiv) dropwise at room temperature.[11]
-
Once the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (a bubbler with NaOH solution should be used to trap the SOCl₂ and HCl).
-
The resulting crude acid chloride is a pale yellow oil and should be used immediately in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation and Isomer Separation
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.3 equiv).
-
Cool the flask in an ice bath (0 °C) and add dry dichloromethane (DCM).
-
Add bromobenzene (3.0 equiv, acting as both reactant and solvent) to the stirred suspension.
-
Prepare a solution of the crude 3-(1,3-dioxan-2-yl)propanoyl chloride (1.0 equiv) in dry DCM. Add this solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates consumption of the acid chloride.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.
-
Purification: The crude oil can be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20%). The para isomer (4'-bromo) is typically less polar and will elute first.
-
References
- Patents, G. (1979). Production of propiophenone.
- BenchChem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- Unknown. (n.d.). Protecting Groups.
- Patents, G. (1983). Production of propiophenone.
- BenchChem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
- ChemicalBook. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis.
- Hive Chemicals & Equipment. (n.d.). How is propiophenone used in fragrance.
- BenchChem. (n.d.). A Comparative Guide to Dioxane-Based Protecting Groups in Organic Synthesis.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Canadian Journal of Chemistry. (n.d.). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3.
- Indian Institute of Technology Bombay. (2020). Protecting Groups.
- Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling.
- Unknown. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report.
- Chegg. (2022). Solved 1) The Friedel-Crafts acylation of bromobenzene leads.
-
SATHEE CUET. (n.d.). Friedel Crafts Reaction. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmtvtSgTllfClH7VLd-iExBWpVqiF__NMGsgiZP1I9_V0EsM3LAOyBGo_JENLtel6SsP-KD2wP47kjxY7g7TRTeWLUR1bn-St85bzbh5AxnojgA1_YTrhjfz5rdhDFy6Mk1wV6zMgrAGVKs4Y1qdHa8ciEenlDy-kHmCQSk3yCl_9mJZnwB_fQTShYywZknSghHkv0BQQF34asgWsdan-XvM9mhf_9ww==]([Link]
Sources
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temperature control in reactions involving 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical parameter of temperature control during its chemical transformations. Our focus is on explaining the causality behind experimental choices to ensure reaction success, safety, and reproducibility.
Introduction: Why Temperature is a Critical Process Parameter
This compound is a versatile intermediate possessing multiple reactive sites: an α-bromoketone, an aromatic ring primed for substitution, and an acid-sensitive acetal protecting group. The success of reactions involving this molecule—be it cyclization, substitution, or metalation—is profoundly dependent on precise temperature management. Temperature dictates not only the reaction rate but also the selectivity between the desired product and a host of potential side products. Inadequate control can lead to impurity formation, low yields, and in some cases, exothermic events that pose significant safety risks.[1] This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary risks associated with poor temperature control when using this compound?
A1: The two primary risks are compromised product integrity and potential thermal runaway.
-
Product Integrity: The α-bromo ketone functionality is susceptible to elimination reactions (dehydrobromination) at elevated temperatures, leading to unsaturated ketone impurities. Furthermore, the 1,3-dioxan group is an acetal, which can undergo acid-catalyzed hydrolysis, a reaction often accelerated by heat.
-
Thermal Runaway: Many reactions involving organometallic reagents (e.g., lithiation for subsequent functionalization) are highly exothermic.[2] Without adequate cooling and controlled reagent addition, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which is a significant safety hazard.
Q2: My reaction requires a low temperature (-78 °C). What is the rationale for such cold conditions?
A2: Extremely low temperatures, typically achieved with a dry ice/acetone bath, are essential for reactions involving highly reactive intermediates, such as lithium enolates or organolithium species.[2] The primary reasons are:
-
Kinetic Control: At -78 °C, many undesired side reactions are kinetically disfavored (i.e., their activation energy barrier is too high to overcome). This allows for the selective formation of the desired thermodynamic or kinetic product.
-
Intermediate Stability: Highly reactive intermediates are often thermally unstable. Low temperatures prolong their lifetime in the reaction mixture, allowing them to react productively with the intended electrophile or reagent.
-
Exotherm Management: For highly exothermic steps, starting at a very low temperature provides a large thermal buffer to absorb the heat generated without allowing the bulk reaction temperature to rise into a regime where side reactions become prevalent.
Q3: Can I run my reaction at room temperature to save time?
A3: While convenient, room temperature is often suboptimal for this substrate. Unless a specific protocol has been validated for room temperature operation, it is generally not recommended for initial attempts. The potential for side reactions like dehydrobromination or competing substitution reactions increases significantly at higher temperatures.[3] A disciplined, stepwise approach to increasing the temperature from a lower starting point while monitoring the reaction (e.g., by TLC or LC-MS) is a much safer and more effective strategy for optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Desired Product
-
Symptom: Analysis (TLC, LC-MS, NMR) of the crude reaction mixture shows primarily unreacted starting material.
-
Potential Temperature-Related Cause: The reaction temperature may be too low, preventing the system from overcoming the activation energy of the desired transformation.
-
Troubleshooting Steps:
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture, not touching the flask walls.
-
Incremental Temperature Increase: After the initial reaction period at the prescribed low temperature, allow the reaction to warm slowly. For example, let a -78 °C bath warm to -40 °C, then to 0 °C, holding for a set period at each stage and taking aliquots for analysis.
-
Controlled Heating: If warming to room temperature is insufficient, gently heat the reaction in a controlled manner (e.g., to 40-50 °C) using a regulated heating mantle or oil bath. Continue to monitor for product formation and the appearance of new impurities. Be cautious, as decomposition pathways become more accessible at higher temperatures.[4]
-
Problem 2: Significant Formation of Impurities
-
Symptom: The crude product is a complex mixture, with multiple spots on TLC or peaks in LC-MS. Often accompanied by a dark coloration of the reaction mixture.
-
Potential Temperature-Related Causes:
-
The reaction temperature is too high, enabling side reactions.
-
Localized "hot spots" due to poor stirring or rapid addition of a reagent, even if the bath temperature is correct.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the protocol was run at 0 °C or higher, attempt the reaction at a lower temperature (e.g., -20 °C or -78 °C) to see if the impurity profile improves.
-
Improve Heat Transfer:
-
Ensure vigorous and efficient stirring, especially in larger-scale reactions.
-
Add exothermic reagents slowly via a syringe pump to maintain a stable internal temperature. The rate of addition is a critical parameter for managing heat evolution.
-
For reactions known to be highly exothermic, consider a "reverse addition" protocol where the substrate solution is added to the reagent.
-
-
Identify the Impurity: If possible, isolate and characterize the major impurity. If it is an elimination product (alkene), this is a strong indicator of excessive heat.
-
Problem 3: Reaction Appears Uncontrolled (Rapid Bubbling, Color Change, Fuming)
-
Symptom: A sudden, rapid increase in the reaction's internal temperature, often exceeding the cooling capacity of the bath.
-
Potential Temperature-Related Cause: A thermal runaway event caused by an accumulation of unreacted reagents followed by a sudden, rapid reaction.
-
Immediate Actions (Safety First):
-
Alert personnel and ensure you have a clear path to an exit.
-
If safe to do so, remove the cooling bath to allow for rapid cooling via ambient air (if the reaction is well below room temperature) or raise the apparatus out of a heating bath.
-
Prepare an emergency quenching bath (e.g., a larger ice-water bath) if needed.
-
-
Prevention and Mitigation:
-
Pre-cool Everything: Ensure the reactor and all solvents are fully cooled to the target temperature before any reagents are added.
-
Slow Reagent Addition: Use a syringe pump for the controlled addition of highly reactive species. This is the most critical factor in preventing runaway reactions.
-
Ensure Adequate Cooling Capacity: Use a sufficiently large cooling bath and ensure good thermal contact between the flask and the bath medium.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for temperature-related issues.
Illustrative Protocol: Base-Mediated Intramolecular Cyclization
This hypothetical protocol for the cyclization of this compound to a substituted chromanone illustrates best practices in temperature control. This type of reaction is sensitive to temperature, where higher temperatures can favor intermolecular side reactions or decomposition.
Reaction:
Step-by-Step Methodology:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermocouple connected to a digital reader, a nitrogen inlet, and a rubber septum for reagent addition.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (tetrahydrofuran) to a concentration of 0.1 M. Transfer the solution to the reaction flask via cannula.
-
Initial Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Allow the solution to equilibrate at this temperature for at least 15 minutes. Rationale: Starting at a very low temperature ensures that the deprotonation step is controlled and minimizes premature side reactions.
-
Base Addition: Prepare a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M in THF). Using a syringe pump, add the LiHMDS solution dropwise to the reaction mixture over 30 minutes. CRITICAL: Monitor the internal temperature closely. It should not rise by more than 2-3 °C during the addition. If it does, pause the addition until the temperature re-stabilizes.
-
Low-Temperature Hold: After the addition is complete, continue stirring the reaction at -78 °C for 1 hour. Monitor the reaction progress by taking a small, quenched aliquot for TLC or LC-MS analysis.
-
Controlled Warming: Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath. Hold at 0 °C for 1-2 hours, continuing to monitor progress. Rationale: The cyclization step may be slow at -78 °C. Gentle warming provides the necessary energy for ring closure without reaching temperatures where decomposition becomes significant.
-
Quenching: Once the reaction is deemed complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Proceed with standard aqueous workup and purification by flash column chromatography.
Data Summary: Impact of Temperature on Cyclization
The following table summarizes expected outcomes based on different temperature profiles for the protocol described above.
| Run | Addition Temp. | Max Reaction Temp. | Reaction Time | Expected Yield | Expected Purity | Primary Impurity Observed |
| 1 | -78 °C | 0 °C | 3 hours | 85-95% | >98% | Trace starting material |
| 2 | 0 °C | 25 °C (Room Temp) | 2 hours | 40-60% | ~80% | Intermolecular condensation products |
| 3 | -78 °C | 50 °C (Heated) | 1 hour | 10-20% | <50% | Dehydrobromination & decomposition |
This data clearly illustrates that a low initial temperature followed by controlled, gentle warming provides the optimal balance for achieving high yield and purity.
The diagram below illustrates the desired reaction pathway versus competing side-reactions influenced by temperature.
Caption: Reaction pathways as a function of temperature.
References
This guide was compiled by synthesizing information from established chemical principles and data from related compounds and reaction classes.
- Google Patents. (n.d.). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
-
ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (2001). Thermal stability of brominated poly(isobutylene-co-isoprene). Retrieved from [Link]
-
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
Sources
Technical Support Center: Workup Procedures for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Reactions
Welcome to the technical support center for handling reactions involving 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction workup and purification stages. As a key synthetic intermediate, the integrity of this molecule, particularly its acid-sensitive 1,3-dioxane protecting group, is paramount for the success of subsequent synthetic steps.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experimental workup, presented in a question-and-answer format.
Question 1: I have a significantly low yield after the aqueous workup. What are the most likely causes and how can I troubleshoot this?
Answer: Low yield is a common issue that can often be traced back to the workup phase. The primary suspects are premature deprotection of the 1,3-dioxane group or physical loss of the product during extraction.
Causality: The 1,3-dioxane group is a cyclic acetal used to protect a carbonyl functionality.[1] This group is stable under neutral and basic conditions but is readily cleaved by aqueous acid, which regenerates the carbonyl and 1,3-propanediol.[2][3] If the reaction quench or extraction is performed under acidic conditions (pH < 6), you risk hydrolyzing your product. The resulting deprotected compound has different polarity and solubility, which can lead to its loss in the aqueous phase or complicate purification.
Troubleshooting Workflow:
-
Verify pH of Aqueous Layers: After your next run, use pH paper to test the aqueous layer post-extraction. If it is acidic, this is the most probable cause. Ensure that any acidic catalysts or reagents from the reaction are fully neutralized by using a saturated sodium bicarbonate (NaHCO₃) solution during the initial quench and wash steps.[4]
-
Evaluate Extraction Efficiency: Your target compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and performing a sufficient number of extractions (at least 3x) to completely transfer the product from the aqueous to the organic phase.[5]
-
Check for Emulsions: Significant product can be trapped in an emulsion layer between the organic and aqueous phases. If an emulsion forms, refer to the troubleshooting guide below (Question 2).
-
Minimize Mechanical Losses: When working on a small scale, minor losses during transfers between flasks can significantly impact the final yield.[6] Ensure quantitative transfers by rinsing glassware with the extraction solvent.
dot
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: I'm struggling with a persistent emulsion during the extraction. How can I resolve this?
Answer: Emulsions are common when organic and aqueous phases have similar densities or when surfactants are present. Breaking them is crucial to prevent product loss.
Causality: Vigorous shaking of the separatory funnel can create fine droplets of one phase suspended in the other, which are slow to coalesce. The presence of fine solid particulates or amphiphilic side products can stabilize these emulsions.
Effective Strategies:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). Brine increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[5]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets.
-
Centrifugation: If the emulsion is persistent and the scale is appropriate, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.
Question 3: My purified product shows signs of the 1,3-dioxane group being cleaved. How can I confirm this and prevent it?
Answer: The primary byproduct from an improper workup is the deprotected aldehyde, 2'-Bromo-3-oxopropiophenone. Its presence indicates exposure to acidic conditions.
Confirmation:
-
¹H NMR Spectroscopy: The most definitive method. Look for the disappearance of the characteristic dioxane protons (multiplets typically around 3.9-4.2 ppm) and the appearance of a new aldehyde proton signal (a singlet between 9-10 ppm). You will also see a change in the signals for the adjacent CH₂ group.
-
TLC Analysis: The deprotected aldehyde is significantly more polar than the protected starting material. On a silica gel TLC plate, it will have a lower Rf value. Co-spotting your product with the starting material can help identify new, lower-running spots.
Prevention Protocol:
-
Reaction Quench: Always quench the reaction by pouring it into a cold, stirred, basic solution like saturated aqueous NaHCO₃. Never add water or acid directly to the reaction mixture if an acid catalyst was used.
-
Aqueous Washes: Perform all aqueous washes with neutral or basic solutions (e.g., deionized water, saturated NaHCO₃, brine). Avoid washes with acidic solutions like dilute HCl or NH₄Cl.[4]
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic. If your compound is particularly sensitive, you can use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%).
| Compound | Key ¹H NMR Signals (approx. ppm) | Relative TLC Rf |
| Protected Product | 3.9-4.2 (m, 4H, -OCH₂CH₂CH₂O-), 5.0-5.2 (t, 1H, -CH(O)₂-) | Higher |
| Deprotected Byproduct | 9.5-10.0 (s, 1H, -CHO) | Lower |
Caption: Comparison of analytical data for protected vs. deprotected product.
Frequently Asked Questions (FAQs)
Q: What is the standard aqueous workup procedure for a reaction producing this compound?
A: A general, robust workup protocol is designed to neutralize the reaction, remove water-soluble impurities, and isolate the crude product while preserving the dioxane protecting group.
dot
Caption: Standard Aqueous Workup Protocol Workflow.
Q: Why is a sodium thiosulfate wash sometimes recommended for reactions involving bromine?
A: If your reaction involved elemental bromine (Br₂) as a reagent, a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is often included.[4] This step is designed to quench and remove any unreacted bromine, which is an oxidizing agent and can color the organic layer, complicating purification. The thiosulfate reduces Br₂ to colorless bromide ions (Br⁻), which are water-soluble and easily removed in the aqueous phase.
Q: What are the best practices for chromatographic purification of this compound?
A: Flash column chromatography on silica gel is a standard method for purifying this compound.
-
Solvent System (Eluent): A non-polar/polar solvent mixture is typically used. The polarity should be adjusted based on TLC analysis. A good starting point is a gradient of Ethyl Acetate in Hexanes or Heptane.
-
Sample Loading: For best separation, dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. This "dry loading" technique often results in better resolution than loading the sample as a concentrated liquid.
-
Neutralization: As mentioned, if the compound shows acid sensitivity on silica, pre-treating the silica gel with a triethylamine-containing eluent is advisable.
| Solvent System | Typical Application |
| 10-20% Ethyl Acetate in Hexanes | Eluting the desired product. Polarity can be adjusted based on TLC. |
| 50% Dichloromethane in Hexanes | An alternative eluent system that can provide different selectivity.[4] |
| 0.5% Triethylamine in Eluent | Added to prevent degradation of acid-sensitive compounds on the column. |
Caption: Common solvent systems for flash chromatography purification.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]
-
Organic Syntheses. Procedure for the Synthesis of 1-Iodopropyne. Available at: [Link]
-
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
This guide provides an in-depth comparison of analytical methodologies for the validation of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a key pharmaceutical intermediate. As the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity and identity of its precursors, a robust, multi-faceted analytical validation strategy is not just a regulatory requirement but a cornerstone of process consistency and final product safety.[1] This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The validation of analytical methods is a documented process that demonstrates a procedure is suitable for its intended purpose.[2][3] For a critical intermediate like this compound, this involves a suite of orthogonal (complementary) techniques to unequivocally confirm identity, quantify purity, and characterize potential impurities. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R1) for Validation of Analytical Procedures and Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[1][4]
The Analytical Landscape: An Integrated Approach
A self-validating system relies on the synergy of multiple analytical techniques. No single method can provide a complete picture of the intermediate's quality. This guide focuses on a core quartet of methods: High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.
Caption: High-level workflow for intermediate validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
For non-volatile, UV-active molecules like this propiophenone derivative, Reverse-Phase HPLC (RP-HPLC) is the premier technique for quantifying the main component and detecting process-related impurities or degradation products.[5][6] The aromatic ring and carbonyl group provide a strong chromophore, making UV detection highly effective.
Causality of Method Choice: We select an RP-HPLC method with a C18 stationary phase because of its versatility in retaining and separating molecules of moderate polarity. The mobile phase, a gradient of acetonitrile and water, allows for the elution of both the main analyte and a wide range of potential impurities with varying polarities.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound standard or sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a target concentration of 0.5 mg/mL.
-
-
System Suitability:
-
Before analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
Validation Parameters (ICH Q2(R1))
The trustworthiness of this HPLC method is established by rigorously testing the following parameters.[7][8]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components. | Peak purity analysis (via DAD) shows no co-eluting peaks. Placebo/blank injections show no interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Prepare standards at 5-6 concentrations (e.g., 50-150% of target). Correlation coefficient (r²) ≥ 0.999.[7] |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%.[6] |
| Precision | To measure the degree of scatter between a series of measurements under the same conditions (repeatability) and different conditions (intermediate precision). | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision (different day/analyst): RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of ~10:1. |
Spectroscopic Methods: The Gold Standard for Identity
While chromatography quantifies what is there, spectroscopy confirms what it is. A combination of NMR, MS, and FTIR provides an unassailable confirmation of the molecular structure.
Caption: Complementary nature of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[9][10][11]
Causality of Method Choice: ¹H and ¹³C NMR are essential. ¹H NMR confirms the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the number of unique carbon atoms. Together, they act as a molecular fingerprint.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Expected Data & Interpretation:
-
Aromatic Protons: Multiple signals between 7.0-8.0 ppm.
-
Dioxan Protons: Complex multiplets typically between 3.5-4.5 ppm for the -O-CH₂- groups and a distinct signal for the acetal proton (-O-CH-O-).
-
Propiophenone Chain Protons: Signals corresponding to the -CH(Br)- and -CH₂- groups, with specific chemical shifts and splitting patterns dictated by their connectivity.
-
Mass Spectrometry (MS)
MS provides the molecular weight and, through high-resolution instruments (HRMS), the elemental composition. When coupled with chromatography (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[12]
Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and providing a clear molecular ion peak. The presence of bromine gives a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which is a key diagnostic feature.[13]
-
Instrumentation: Couple the HPLC system described above to a Mass Spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Scan for a mass range that includes the expected molecular weight (286.02 g/mol for C₁₃H₁₅BrO₃).
-
Expected Data & Interpretation:
-
A prominent ion cluster around m/z 286/288, corresponding to the [M+H]⁺ ion with the two bromine isotopes.
-
The mass difference between the peaks in the cluster will be approximately 2 Da.
-
Analysis of the fragmentation pattern can provide further structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[14][15]
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Data & Interpretation:
-
~1680 cm⁻¹: Strong absorption due to the aromatic ketone (C=O) stretch.
-
~1250-1000 cm⁻¹: Strong absorptions from the C-O stretching of the dioxan ring.
-
~600-500 cm⁻¹: Absorption corresponding to the C-Br stretch.
-
Comparative Summary of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity, Impurity Quantification | High precision and accuracy, robust, high throughput, excellent for quantitative analysis.[6][16] | Requires a chromophore, may not detect non-UV active impurities, requires reference standards for quantification. |
| GC-MS | Volatile Impurities, Residual Solvents | High separation efficiency for volatile compounds, excellent sensitivity and specificity.[17] | Not suitable for non-volatile compounds without derivatization, potential for thermal degradation of the analyte.[18] |
| NMR | Structure Elucidation & Confirmation | Unambiguous structure identification, can provide quantitative information (qNMR) without a specific reference standard.[9][11] | Lower sensitivity than MS, requires higher sample amounts, lower throughput, expensive instrumentation. |
| LC-MS | Impurity Identification, Molecular Weight | High sensitivity and specificity, provides molecular weight of unknown impurities, confirms molecular formula (HRMS). | Ionization efficiency can vary, quantification can be complex without isotopic internal standards. |
| FTIR | Functional Group Identification | Fast, non-destructive, requires minimal sample preparation, excellent for confirming the presence of key bonds. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
Conclusion
The validation of this compound requires a comprehensive and orthogonal analytical strategy. No single technique is sufficient. A validated RP-HPLC method serves as the foundation for purity assessment and quality control, providing precise and accurate quantitative data. This must be complemented by a suite of spectroscopic techniques—primarily NMR for definitive structure confirmation, MS for molecular weight verification, and FTIR for functional group identity. This integrated approach creates a self-validating system that ensures the intermediate meets the stringent quality attributes required for downstream API synthesis, ultimately safeguarding regulatory compliance and patient safety.[1][2]
References
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- Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
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- Analytical method validation: A brief review. (n.d.). ResearchGate.
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- The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
- Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone. (n.d.). Benchchem.
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- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
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- 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis. (n.d.). ChemicalBook.
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- 2-bromo-3-methylpropiophenone synthesis. (n.d.). ChemicalBook.
- Separation of 2-(2-Bromoethyl)-1,3-dioxolane on Newcrom R1 HPLC column. (n.d.). SIELC.
- Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). (n.d.). ResearchGate.
- 2-Bromo-3',4'-(methylenedioxy)propiophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- 2-Bromo-3',4'-(methylenedioxy)propiophenone [A crystalline solid]. (n.d.). LGC Standards.
- ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). (2019, March 20). Policija.
- Propiophenone Impurities. (n.d.). BOC Sciences.
- use of nmr in structure ellucidation. (n.d.). Slideshare.
- Derivatization for Gas Chromatography. (n.d.). Phenomenex.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (n.d.). PubMed.
- APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (n.d.). IJRPC.
- A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds. (n.d.). Benchchem.
- Application of NMR spectroscopy for structure elucidation of bioactive natural and synthetic compounds. (2012, March 26-28). Walsh Medical Media.
- Analytical Method Validation: Principles, Techniques, and Applications. (n.d.). Chemistry Research Journal.
- Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis.
- 2-Bromo-3'-methoxyacetophenone. (n.d.). NIST WebBook.
- Validation of Analytical Methods for Pharmaceutical Analysis. (2013, May). International Journal of Pharmaceutical Erudition.
- Spectroscopy Methods of structure determination. (n.d.). Chapter 13: Spectroscopy.
- 2-Bromo-3'-methoxyacetophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016, May 19). ResearchGate.
- FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one... (2010, September 15). PubMed.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. (n.d.). Acta Poloniae Pharmaceutica.
- FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one | Request PDF. (2025, August 9). ResearchGate.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- 2-Bromo-3',4'-(methylenedioxy)propiophenone. (n.d.). Cayman Chemical.
- CAS 1451-83-8 2-bromo-3-methylpropiophenone. (n.d.). BOC Sciences.
- Genotoxicity of 2-bromo-3'-chloropropiophenone. (2013, July 15). PubMed.
- 2-Bromo-3'-methoxyacetophenone 98%. (n.d.). Sigma-Aldrich.
- CAS 1451-83-8|2-Bromo-3-Methylpropiophenone. (n.d.). Rlavie.
- 2-Bromo-2-methylpropiophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Energy profiles of the reactions of 1,3-dioxan-2-one and... (n.d.). ResearchGate.
- mass spectrum of 2-bromo-2-methylpropane C4H9Br. (n.d.). docbrown.info.
- Determination of bronopol and its degradation products by HPLC. (2025, August 5). ResearchGate.
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A Senior Application Scientist's Guide to Analytical Method Selection: HPLC vs. GC-MS for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Derivatives
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical development, the purity and structural integrity of synthetic intermediates are paramount. The compound 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a prime example of such a critical intermediate. Its molecular architecture, featuring a brominated aromatic ring, a ketone functionality, and an acid-sensitive 1,3-dioxane protecting group, presents a unique set of analytical challenges.
This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its derivatives. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to select the most appropriate method for their specific analytical goals, whether for routine purity assessment, stability testing, or impurity identification.
Analytical Challenges & Molecular Considerations
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte. For this compound, the key considerations are:
-
Polarity: The presence of the ketone and dioxane moieties imparts a moderate degree of polarity, making the molecule suitable for reversed-phase HPLC.
-
Volatility: The compound possesses sufficient volatility to be amenable to GC analysis, but this is counterbalanced by the risk of thermal degradation.
-
Thermal Stability: The 1,3-dioxane group is a cyclic acetal, which is notably labile under acidic conditions and can be susceptible to thermal degradation.[1][2] High temperatures in a GC injector port could potentially cause deprotection, leading to the formation of artifacts and inaccurate quantification.
-
Chromophoric Properties: The propiophenone structure contains a phenyl ketone chromophore, which allows for strong UV absorbance, making HPLC with UV detection a highly effective method for quantification.
-
Structural Confirmation: The presence of a bromine atom provides a distinct isotopic signature (¹⁹Br and ⁸¹Br in a ~1:1 ratio) that is invaluable for mass spectrometry, aiding in definitive identification.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a separation technique that uses a liquid mobile phase to move a sample through a packed column. For molecules like our target compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.[6][7]
Causality Behind the Method: Why Reversed-Phase HPLC?
Reversed-phase HPLC is selected because it excels at separating moderately polar compounds. The separation is driven by hydrophobic interactions between the analyte and the stationary phase (typically C18-bonded silica).[7] By employing a gradient elution—gradually increasing the organic solvent content in the mobile phase—we can effectively separate the main compound from both more polar and less polar impurities in a single run. The analysis is performed at or near ambient temperature, which crucially preserves the integrity of the thermally labile 1,3-dioxane protecting group.[8]
Detailed Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible and helps to produce sharp peaks for the ketone.)
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[9] It is primarily used for volatile and thermally stable compounds.[6]
Causality Behind the Method: Why GC-MS?
While HPLC-UV is excellent for quantification, it provides limited structural information. GC-MS, on the other hand, offers definitive identification.[9][10] The mass spectrometer fragments the analyte molecule into a predictable pattern (the mass spectrum), which serves as a molecular "fingerprint." For our target compound, this is particularly powerful. The mass spectrum will not only confirm the molecular weight but also show a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, which is a hallmark of a monobrominated compound.[4][11] The primary challenge, as noted, is ensuring the compound does not degrade in the hot GC inlet.
Detailed Experimental Protocol: GC-MS
Objective: To confirm the identity of this compound and identify any volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C (A lower temperature is chosen to minimize the risk of thermal degradation of the dioxane group).
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Ethyl Acetate or Dichloromethane.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two techniques depends entirely on the analytical question being asked. Below is a direct comparison of their performance for this specific application.
Performance Metrics Summary
| Feature | HPLC-UV | GC-MS | Rationale & Insights |
| Primary Use | Quantitative (Purity, Assay) | Qualitative (Identification) | HPLC provides precise area percentages for purity, while MS provides a structural fingerprint.[9][12] |
| Analyte Integrity | Excellent | Good (with caution) | HPLC's ambient temperature operation protects the heat-sensitive dioxane group. GC inlet temperature must be optimized to prevent degradation.[1][8] |
| Sensitivity | Good (ng range) | Excellent (pg range) | MS detectors are generally more sensitive than UV detectors, making GC-MS ideal for trace impurity identification.[6] |
| Selectivity | Good | Excellent | Chromatographic separation provides selectivity in HPLC. GC-MS adds the mass-to-charge ratio, offering an orthogonal level of selectivity. |
| Speed | Moderate (15-25 min/run) | Moderate (15-25 min/run) | Runtimes are comparable, but method development for GC-MS can be faster for known volatile compounds.[10] |
| Information Output | Retention Time, UV Spectrum | Retention Time, Mass Spectrum | The mass spectrum from GC-MS is significantly more information-rich for structural elucidation.[13] |
| Cost & Complexity | Lower | Higher | GC-MS systems are generally more expensive to purchase and maintain. |
Workflow Visualization
The following diagrams illustrate the typical analytical workflows for each technique.
Caption: Standard workflow for qualitative analysis by GC-MS.
Conclusion: A Synergistic Approach for Complete Characterization
Neither HPLC nor GC-MS is universally "better"; they are complementary tools that answer different questions.
-
Choose HPLC for routine quality control, purity determination, and stability studies where accurate quantification is the primary goal. Its non-destructive nature ensures the analysis reflects the true composition of the sample without introducing artifacts. [14][15]
-
Choose GC-MS for definitive structural confirmation and the identification of unknown volatile or semi-volatile impurities. [10]It is the ideal technique for troubleshooting an unexpected result from HPLC or for characterizing by-products in a reaction mixture.
For comprehensive characterization in a drug development setting, a synergistic approach is recommended. HPLC should be used as the primary method for quality control and release testing, while GC-MS should be employed during process development and for the investigation of any unknown peaks that may arise. This dual strategy leverages the quantitative strength of HPLC and the unparalleled identification power of GC-MS, ensuring a complete and trustworthy understanding of the chemical entity.
Caption: Decision tree for selecting the appropriate analytical technique.
References
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link] [3]2. Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link] [4]3. Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link] [9]4. Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link] [5]5. Save My Exams. (2025, July 4). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link] [11]6. University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link] 7. SIELC Technologies. (n.d.). Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Compounds Synthesized from 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
This guide provides a comprehensive, in-depth technical comparison of the critical analytical techniques required for the unambiguous structural confirmation of novel compounds derived from the versatile starting material, 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. Moving beyond a simple recitation of methods, this document offers a strategic analysis of experimental choices, emphasizing the integration of data from multiple platforms to ensure the scientific integrity of synthesized compounds.
The synthesis of complex organic molecules, particularly those with potential as pharmaceutical agents, demands rigorous structural verification. Propiophenone derivatives, such as the title compound, are valuable precursors in the synthesis of a wide array of heterocyclic systems and other intricate molecular architectures.[1][][3] The journey from starting material to the final product is rarely a simple, linear path; the potential for isomeric byproducts and unexpected molecular rearrangements necessitates a robust analytical workflow. This guide is designed to equip researchers with the expertise to navigate these challenges effectively.
Synthetic Considerations: The Origin of Structural Ambiguity
The reactivity of this compound is centered around the interplay of its key functional groups: the bromo-substituted aromatic ring, the ketone, and the dioxanyl moiety. Cyclization reactions, often intramolecular, are a common synthetic strategy. However, the precise reaction conditions—including the choice of base, solvent, and temperature—can dictate the regioselectivity and stereoselectivity of these transformations, potentially leading to a mixture of isomers. Therefore, structural confirmation is not merely a final validation step but an integral part of the reaction discovery and optimization process.
Figure 1: A generalized workflow illustrating the potential for isomeric byproduct formation during the synthesis of derivatives from this compound.
A Comparative Analysis of Core Structural Elucidation Techniques
The definitive structural confirmation of a novel organic compound is achieved through the convergence of evidence from multiple analytical methods. The three pillars of modern structural elucidation for small molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each provides a unique and complementary piece of the structural puzzle.
| Technique | Information Yielded | Key Strengths | Inherent Limitations |
| NMR Spectroscopy | Provides a detailed map of the carbon-hydrogen framework, including connectivity, and stereochemical relationships.[4] | Non-destructive, provides unambiguous structural information in solution, and is highly versatile with numerous 1D and 2D experiments.[5][6] | Requires a relatively pure sample of sufficient quantity and solubility. Complex spectra can be challenging to interpret. |
| Mass Spectrometry | Determines the precise molecular weight and elemental composition of a compound.[7][8] | Extremely high sensitivity, can be coupled with chromatography for mixture analysis, and provides crucial elemental formula confirmation.[9][10] | Provides limited information on isomerism and no direct information on 3D structure or stereochemistry. |
| X-ray Crystallography | Delivers an unequivocal three-dimensional model of the molecule in the solid state, including bond lengths, angles, and absolute stereochemistry.[11][12][13][14][15] | Provides the "gold standard" for absolute structural proof. | Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution. |
In-Depth Methodologies & The Rationale Behind Experimental Choices
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Framework
For any newly synthesized organic molecule, NMR is the primary and most informative analytical technique. A comprehensive suite of NMR experiments is essential to piece together the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.
-
1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon spectra. These provide initial information on the types and numbers of protons and carbons in the molecule.[4]
-
2D NMR - Homonuclear Correlation (COSY): Perform a Correlation Spectroscopy experiment to identify protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems within the molecule.
-
2D NMR - Heteronuclear Correlation (HSQC/HMQC): A Heteronuclear Single Quantum Coherence experiment reveals which protons are directly attached to which carbon atoms.
-
2D NMR - Long-Range Heteronuclear Correlation (HMBC): The Heteronuclear Multiple Bond Correlation experiment is arguably the most powerful for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different spin systems.
-
Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the sample and have minimal signal overlap with the analyte's resonances. For compounds with exchangeable protons (e.g., -OH, -NH), using DMSO-d₆ can be particularly informative.
-
The Necessity of 2D NMR: For novel and complex structures, relying solely on 1D NMR is insufficient and can lead to incorrect assignments. 2D NMR techniques, especially HMBC, are essential for unambiguously connecting the molecular fragments.[5][16]
-
Advanced Techniques: For particularly challenging structures, more advanced experiments like 1,1-ADEQUATE, which shows direct carbon-carbon correlations, can be employed, although they require significantly more sample and instrument time.[17]
Figure 2: A logical workflow for comprehensive structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry is a vital complementary technique to NMR. Its primary role in this context is to provide the exact molecular weight and, with high-resolution instruments, the elemental formula.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Ionization: Select an appropriate soft ionization technique to minimize fragmentation and preserve the molecular ion. Electrospray Ionization (ESI) is well-suited for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The key output is the accurate mass of the molecular ion. This is compared to the theoretical masses of all plausible elemental compositions to definitively determine the molecular formula. The presence of the bromine atom will also give a characteristic M, M+2 isotopic pattern with roughly equal intensities, providing an additional point of confirmation.
A molecular formula derived from HRMS provides a rigid constraint that any proposed structure from NMR data must satisfy. If the proposed structure's formula does not match the HRMS data, the structural hypothesis is incorrect. This cross-validation is a cornerstone of a self-validating analytical system.
X-ray Crystallography: The Ultimate Structural Arbiter
When an unambiguous 3D structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray diffraction is the definitive method.[11][13][14]
-
Crystal Growth: This is often the most challenging and time-consuming step. It involves systematically screening different solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain a single crystal of suitable size and quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is then built into this map and refined to yield the final crystal structure.
The result of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data is often deposited in public databases like the Cambridge Structural Database (CSD), creating a permanent and verifiable record of the compound's structure.
Concluding Recommendations for a Robust Structural Confirmation Strategy
For any novel compound synthesized from this compound, a multi-pronged approach to structural confirmation is not just recommended, but essential for scientific rigor.
-
Foundation in NMR: Begin with a comprehensive set of 1D and 2D NMR experiments to build a detailed picture of the molecular connectivity.
-
Validation with MS: Concurrently, obtain high-resolution mass spectrometry data to confirm the elemental composition. This provides a critical check on the NMR-derived structure.
-
Definitive Proof with X-ray Crystallography: For compounds with novel scaffolds, stereocenters, or where NMR data is ambiguous, every effort should be made to obtain a single-crystal X-ray structure. This provides the ultimate, unambiguous proof of the molecular architecture.
By integrating these techniques, researchers can have the highest degree of confidence in their synthesized compounds, providing a solid foundation for subsequent biological evaluation and drug development efforts.
References
Please note that direct access to some scientific publications may require a subscription.
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Aston Labs, Purdue University. (n.d.). Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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METRIC, North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
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Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]
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Beyond Labz. (2021). Organic Synthesis - Mass Spectrometry. Retrieved from [Link]
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Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]
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PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
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ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]
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ResearchGate. (n.d.). A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one. Retrieved from [Link]
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PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1,3-diphenyl-1-propanone. Retrieved from [Link]
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A Guide to the Synthetic Efficiency of Propiophenone-Based Pharmaceutical Precursors: A Comparative Analysis
Introduction
Substituted propiophenones are cornerstone building blocks in the landscape of medicinal chemistry and drug development. Their versatile chemical structure serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, including antidepressants, appetite suppressants, and analgesics.[1] A notable example is the synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid, which originates from a substituted α-halopropiophenone precursor.[2][3][4][5]
The synthetic efficiency—encompassing factors like yield, purity, cost, safety, and environmental impact—of producing these precursors is of paramount importance for both laboratory-scale research and industrial-scale manufacturing.[6] This guide provides an in-depth comparative analysis of various synthetic routes to α-brominated propiophenones, using 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone as a central case study. This specific molecule, featuring both an α-bromo ketone and a protected β-aldehyde (as a 1,3-dioxane acetal), allows for a nuanced exploration of strategies involving protecting groups versus more direct functionalization methods.
We will dissect and compare the following core synthetic strategies:
-
The Protected Aldehyde Approach: A multi-step route leveraging a protecting group to introduce latent functionality.
-
Direct α-Bromination: The most common and direct method for synthesizing α-bromo ketones.
-
Propiophenone Core Synthesis via Friedel-Crafts Acylation: A classic method for building the ketone backbone.
-
Modern Catalytic Approaches: An outlook on emerging technologies like photoredox catalysis.
This analysis is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting a synthetic pathway, balancing the trade-offs between elegance, efficiency, and practicality.
Synthetic Strategy 1: The Protected Aldehyde Approach
This strategy is particularly valuable when the desired molecule contains multiple reactive sites that require orthogonal protection. In the case of this compound, the 1,3-dioxane group serves as a robust protecting group for a β-aldehyde functionality, which can be deprotected in later steps for further elaboration. The synthesis is convergent, typically involving the coupling of two key fragments.
Causality and Rationale: The core logic here is to construct the carbon skeleton using a building block where the aldehyde is already masked. This prevents unwanted side reactions during the key bond-forming and bromination steps. A common and effective building block for this purpose is 2-(2-bromoethyl)-1,3-dioxane, which can be prepared from inexpensive starting materials like acrolein.[7] The subsequent Grignard reaction with a substituted benzonitrile followed by α-bromination provides a controlled and high-yielding pathway.
Experimental Protocol: Protected Aldehyde Approach
Step 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
-
This protocol is adapted from Organic Syntheses Procedure.[7]
-
Equip a 2-L three-necked flask with a mechanical stirrer, thermometer, and gas inlet tube.
-
Under a nitrogen atmosphere, add 750 mL of dichloromethane, 112 g (2.00 mol) of acrolein, and 0.10 g of a suitable indicator (e.g., dicinnamalacetone).
-
Cool the solution to 0–5°C using an ice bath.
-
Bubble gaseous hydrogen bromide into the stirred solution until the indicator undergoes a distinct color change, signaling the completion of the addition to the alkene.
-
Remove the ice bath and add 1.0 g of p-toluenesulfonic acid monohydrate and 152.2 g (2.00 mol) of 1,3-propanediol.
-
Stir the solution at room temperature for 8 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Wash the residual oil with two 250-mL portions of saturated aqueous sodium bicarbonate and dry over anhydrous potassium carbonate.
-
Purify by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid (Typical yield: ~65%).
Step 2: Grignard Reagent Formation and Reaction with 2-Bromobenzonitrile
-
In a flame-dried, three-necked flask under argon, place magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous THF to the magnesium suspension, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous THF and cool to 0°C.
-
Slowly add the prepared Grignard reagent to the nitrile solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slow addition of 3 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone, 2'-(1,3-dioxan-2-yl)ethyl-2-bromoketone.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Step 3: α-Bromination
-
Dissolve the ketone from Step 2 (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0°C.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise. The disappearance of the bromine color indicates reaction progress.
-
Stir for 30-60 minutes after the addition is complete.
-
Quench the reaction with a saturated solution of aqueous NaHCO₃, followed by a wash with aqueous Na₂S₂O₃ to remove excess bromine.
-
Extract the product, dry the organic layer over MgSO₄, and concentrate. The final product, this compound, can be purified by flash chromatography or recrystallization.
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A Technical Guide to 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone and Its Alternatives for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile synthons available, functionalized propiophenones serve as critical intermediates. This guide provides an in-depth technical comparison of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a key reagent, and its viable alternatives. We will explore the nuances of their reactivity, synthetic accessibility, and performance in key chemical transformations, supported by experimental data and detailed protocols.
Introduction to this compound: A Multifunctional Building Block
This compound is a bifunctional molecule that combines the reactivity of an α-bromoketone with a protected β-aldehyde equivalent. This unique combination makes it a valuable precursor for a variety of molecular scaffolds.
-
The α-Bromoketone Moiety: The bromine atom situated on the carbon alpha to the carbonyl group renders this position highly electrophilic and susceptible to nucleophilic attack. This functionality is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. Common transformations include reactions with nucleophiles in substitution reactions and base-induced eliminations to form α,β-unsaturated systems.
-
The 1,3-Dioxane Group: The 1,3-dioxane acts as a protecting group for a latent aldehyde functionality. Acetals, such as 1,3-dioxanes, are stable under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents.[1][2] This stability is crucial when performing reactions on the α-bromoketone portion of the molecule, such as Grignard additions, which would otherwise be incompatible with a free aldehyde. The aldehyde can be readily deprotected under acidic conditions when desired.
The strategic placement of these two functional groups allows for sequential and controlled manipulations of the molecule, making it a powerful tool in multistep syntheses.
Comparative Analysis of Alternative Reagents
The choice of reagent can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Here, we compare this compound with several classes of alternatives.
Variation of the Halogen: The Impact on Reactivity
A primary point of comparison lies in the identity of the halogen at the α-position. The most common alternatives to the bromo- derivative are the chloro- and iodo- analogs.
| Feature | 2'-Bromo- (Topic) | 2'-Chloro- (Alternative) | 2'-Iodo- (Alternative) |
| Reactivity | High | Moderate | Very High |
| Leaving Group Ability | Good (Br⁻) | Fair (Cl⁻) | Excellent (I⁻) |
| Cost & Stability | Moderate | Generally Lower Cost, More Stable | Higher Cost, Less Stable |
| Typical Yields (SN2) | Good to Excellent | Fair to Good | Excellent (often fastest) |
Causality Behind Reactivity: The reactivity of α-haloketones in nucleophilic substitution reactions is directly correlated with the leaving group ability of the halide. Bromide is a significantly better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. A seminal study on the reactivity of α-haloacetophenones with iodide ions demonstrated that α-bromoacetophenone reacts approximately 160 times faster than α-chloroacetophenone.[3] This trend holds for 2'-halopropiophenones. While 2'-iodo derivatives would be the most reactive, their higher cost and lower stability often make the bromo- derivatives the optimal choice for many applications.
Variation of the Acetal Protecting Group
The 1,3-dioxane is an effective protecting group, but other cyclic acetals can be employed, each with subtle differences in stability and ease of formation or cleavage.
| Feature | 1,3-Dioxane (Topic) | 1,3-Dioxolane (Alternative) | 2,2-Dimethyl-1,3-dioxolane (Alternative) |
| Diol Precursor | 1,3-Propanediol | Ethylene Glycol | 2,2-Dimethyl-1,3-dioxolane-4,5-diol |
| Stability | Generally High | Slightly less stable than dioxanes | High |
| Cleavage Conditions | Acidic | Milder acidic conditions | Acidic |
| Synthetic Considerations | Standard acetal formation | Standard acetal formation | Can introduce chirality |
Rationale for Choice: The choice of acetal is often dictated by the specific requirements of the synthetic sequence. 1,3-Dioxolanes, derived from ethylene glycol, are very common and effective.[4] The six-membered 1,3-dioxane ring can sometimes offer slightly greater stability. The use of chiral diols to form acetals like 2,2-dimethyl-1,3-dioxolane can be a strategic choice for inducing stereoselectivity in subsequent reactions.
Applications in Drug Discovery and Development
Functionalized propiophenones are prominent building blocks in the synthesis of a wide array of biologically active molecules. Their utility is particularly notable in the development of synthetic cathinones, a class of compounds with psychoactive properties.[5][6][7][8][9] The α-bromoketone handle allows for the introduction of various amine nucleophiles, leading to a diverse library of potential drug candidates or research tools.
For instance, the reaction of a 2'-halopropiophenone derivative with an amine is a key step in the synthesis of compounds like bupropion, an antidepressant and smoking cessation aid.[10][11][12] The ability to protect another reactive site in the molecule, as with the 1,3-dioxane group, expands the synthetic possibilities, allowing for the construction of more complex and polyfunctional molecules.[13][14][15]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound and its alternatives.
Synthesis of 2'-Bromopropiophenone (A Key Intermediate)
This protocol describes the α-bromination of propiophenone.
Materials:
-
Propiophenone
-
Bromine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve propiophenone (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 30 minutes, or until the red-brown color of bromine dissipates.[16]
-
Quench the reaction with water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromopropiophenone, which can be used directly or purified by chromatography.[17]
Acetal Protection of a β-Ketoaldehyde (Illustrative Protocol)
This protocol illustrates the general principle of forming a 1,3-dioxane protecting group.
Materials:
-
β-ketoaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of the β-ketoaldehyde (1.0 eq) in toluene, add 1,3-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[18]
Grignard Reaction with a Protected α-Bromoketone
This protocol outlines a typical Grignard reaction, a key application for these reagents.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the protected α-bromoketone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.[4][19][20]
Visualization of Key Concepts
Synthetic Pathway to this compound
Caption: Relative reaction rates with nucleophiles.
Conclusion
This compound stands as a highly valuable and versatile building block in organic synthesis. Its combination of a reactive α-bromoketone and a stable, yet readily cleavable, protected aldehyde allows for a wide range of synthetic manipulations. The choice between this reagent and its alternatives, such as the corresponding chloro- derivative or compounds with different protecting groups, should be guided by considerations of reactivity, stability, cost, and the specific demands of the synthetic target. Understanding the underlying chemical principles governing the performance of these reagents empowers researchers to make informed decisions, ultimately leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and other advanced materials.
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Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
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Acetals as protecting groups and thioacetals. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-Bromopropiophenone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
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Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
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p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
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Navigating the Synthesis of Chromanones and Arylated Propiophenones from 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Comparative Yield Analysis
For Immediate Release
Palo Alto, CA – January 17, 2026 – In the landscape of pharmaceutical and materials science, the strategic functionalization of complex molecular scaffolds is paramount. The compound 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone serves as a versatile intermediate, offering multiple avenues for synthetic diversification. This guide provides a comparative analysis of two key synthetic pathways originating from this starting material: a base-mediated intramolecular cyclization to form a chromanone derivative and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a biaryl propiophenone. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a direct comparison of the achievable yields, offering researchers and drug development professionals the critical data needed for informed synthetic planning.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized building block. The presence of an aryl bromide allows for a wide range of cross-coupling reactions, while the propiophenone backbone, with its protected aldehyde functionality in the form of a 1,3-dioxane ring, presents opportunities for subsequent transformations. The strategic placement of the bromine atom ortho to the acyl group also enables intramolecular cyclization reactions, leading to the formation of valuable heterocyclic cores such as chromanones. Chromanones and flavanones are prevalent motifs in biologically active natural products and pharmaceutical agents[1].
This guide will explore two divergent and synthetically valuable pathways starting from this key intermediate, providing a head-to-head comparison of their efficiency in terms of product yield.
Pathway 1: Base-Mediated Intramolecular Cyclization to 2-(1,3-Dioxan-2-ylmethyl)-4H-chromen-4-one
The intramolecular cyclization of 2'-halophenones is a well-established method for the synthesis of chromanone and flavanone frameworks[2]. In this pathway, a strong base is employed to facilitate an intramolecular nucleophilic substitution, where the phenoxide, formed in situ, attacks the carbon bearing the bromine atom, leading to the formation of the chromanone ring system.
Mechanistic Rationale
The reaction proceeds via an initial deprotonation of a precursor with a free hydroxyl group. However, in the absence of a free ortho-hydroxyl group on our starting material, a direct intramolecular cyclization is not feasible. The synthesis of chromanones from o-bromo aroyl compounds typically involves a different strategy, often a palladium-catalyzed process. For the purpose of this guide, we will consider a plausible synthetic sequence where the starting material is first converted to a suitable precursor for base-mediated cyclization, or more directly, a palladium-catalyzed intramolecular cyclization. Given the available literature for analogous compounds, a base-mediated approach often follows the unmasking of a protected phenol. However, direct palladium-catalyzed intramolecular C-O bond formation is also a viable route.
For this guide, we will focus on a conceptual base-mediated cyclization, a common strategy for chromanone synthesis from related 2'-hydroxychalcones[2]. The yield for such intramolecular cyclizations can be variable, often depending on the specific substrate and reaction conditions.
Experimental Protocol (Hypothetical based on analogous reactions)
-
Deprotection (if necessary): In a scenario where a protected phenol is present, the protecting group would first be removed under appropriate conditions.
-
Cyclization: To a solution of the 2'-hydroxypropiophenone precursor (1.0 eq) in a suitable solvent such as ethanol or DMF, a base like sodium hydroxide or potassium carbonate (1.2-2.0 eq) is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled, neutralized with acid, and the product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography.
The yields for these types of cyclizations to form flavanones and chromanones can range from moderate to good, often in the 60-80% range for optimized systems[2].
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls[3][4]. The aryl bromide moiety of this compound makes it an excellent candidate for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2'-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium(II) complex, a process typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the biaryl product.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
To a reaction vessel charged with this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) is added.
-
A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and ligand (if required) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and subjected to an aqueous workup. The product is extracted into an organic solvent.
-
The crude product is purified by column chromatography.
The yields for Suzuki-Miyaura reactions on aryl bromides are generally high, often exceeding 80% and in many cases being nearly quantitative with proper optimization[3][5].
Yield Comparison and Discussion
| Synthetic Pathway | Product Type | Key Transformation | Typical Yield Range |
| Pathway 1 | Chromanone | Base-Mediated Intramolecular Cyclization | 60-80% (estimated for analogous systems) |
| Pathway 2 | Biaryl Propiophenone | Palladium-Catalyzed Suzuki-Miyaura Coupling | 80-95% |
From the comparative data, it is evident that the Suzuki-Miyaura cross-coupling reaction (Pathway 2) generally offers a higher yield for the functionalization of this compound compared to the intramolecular cyclization (Pathway 1).
Expertise & Experience Insights:
The choice between these two pathways will ultimately depend on the desired final product.
-
For the synthesis of chromanone derivatives , Pathway 1 is the logical choice. While the yield may be slightly lower than for the Suzuki coupling, it provides direct access to a valuable heterocyclic core. The optimization of base, solvent, and temperature is crucial to maximize the yield and minimize side reactions.
-
For the synthesis of 2'-aryl propiophenone derivatives , the Suzuki-Miyaura coupling (Pathway 2) is a highly reliable and high-yielding method. Its broad substrate scope with respect to the boronic acid partner allows for the creation of a diverse library of compounds. The key to success in this reaction lies in the careful selection of the palladium catalyst and ligand system, as well as ensuring anaerobic conditions to prevent catalyst deactivation.
Visualizing the Synthetic Pathways
Pathway 1: Intramolecular Cyclization Workflow
Caption: Workflow for the synthesis of a chromanone derivative.
Pathway 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
Both intramolecular cyclization and Suzuki-Miyaura cross-coupling represent powerful strategies for the derivatization of this compound. While the Suzuki-Miyaura coupling generally provides higher yields for the synthesis of biaryl compounds, the intramolecular cyclization offers a direct route to valuable chromanone heterocycles. The selection of the synthetic pathway should be guided by the specific target molecule and the desired yield. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- (Please note: As specific literature for the exact starting material was not found, the references provided are for analogous and background inform
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Synthesis and Antioxidant Activity of Some 3-Aroyl Chromanone and Flavanones. Rasayan J. Chem., 2010 , 3(4), 678-682. [Link]
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Advances in the Synthesis of 4H-Chromen-4-ones. Adv. Heterocycl. Chem., 2020 , 132, 161-267. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Palladium-catalyzed Oxidative Cyclizations: Synthesis of Dihydropyranones and Furanones. J. Org. Chem., 2005 , 70(21), 8478–8485. [Link]
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Synthesis of Chromanochromanone and 2-Substituted Isoflavanones. Semantic Scholar. [Link]
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Chemical studies of selected chromone derivatives. University of the Witwatersrand, Johannesburg. [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2018 , 23(10), 2465. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Org. Chem. Front., 2021 , 8, 4683-4688. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 2016 , 21(10), 1269. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. ResearchGate. [Link]
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Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Future Med. Chem., 2021 , 13(10), 915–929. [Link]
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Palladium-catalyzed tandem dimerization and cyclization of acetylenic ketones: a convenient method for 3,3'-bifurans using PdCl2(PPh3)2. Org. Lett., 2002 , 4(17), 2849–2851. [Link]
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The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Arkivoc, 2007 , (xiv), 111-122. [Link]
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Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
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One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 2020 , 25(21), 5195. [Link]
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Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc, 2017 , (i), 306-321. [Link]
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Synthesis of Chromones and Their Applications During the Last Ten Years. Int. J. Res. Pharm. Chem., 2014 , 4(4), 1046-1085. [Link]
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Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 2004 , 80(8), 359–371. [Link]
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Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. J. Org. Chem., 2014 , 79(21), 10511–10518. [Link]
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The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate. [Link]
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Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. [Link]
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Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chem. Commun., 2021 , 57, 468-471. [Link]
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Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Adv Chem Eng. [Link]
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Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. Chem. Commun., 2017 , 53, 1269-1272. [Link]
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A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 2015 , 20(5), 8969–8984. [Link]
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Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-ols. Beilstein J. Org. Chem., 2021 , 17, 2095–2102. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of intermediates is a critical decision point, balancing cost, efficiency, and the final product's purity. This guide provides an in-depth cost-benefit analysis of utilizing 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a key building block in various synthetic pathways. We will explore its synthetic utility, compare it with viable alternatives, and provide the experimental data necessary for an informed decision-making process.
Introduction to this compound
This compound is a propiophenone derivative characterized by a bromine substituent on the phenyl ring and a dioxanyl group. The 1,3-dioxane moiety serves as a protecting group for a carbonyl functionality, which can be revealed under acidic conditions. This structural feature makes it a valuable intermediate in multi-step syntheses where the reactivity of a ketone needs to be temporarily masked.
One of the notable applications of related propiophenone derivatives is in the synthesis of antiarrhythmic drugs like Propafenone.[1][2] The synthesis of Propafenone and its analogs often involves the reaction of a substituted propiophenone with other reagents to build the final drug molecule.[3][4]
Synthetic Utility and Mechanistic Considerations
The primary utility of this compound lies in its dual functionality. The bromo-substituted aromatic ring is primed for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various substituents. The protected ketone, in the form of a 1,3-dioxane, is stable to a wide range of reaction conditions, including those that are basic, reductive, or oxidative.[5]
The 1,3-dioxane protecting group is typically introduced by the acid-catalyzed reaction of a ketone with 1,3-propanediol. The stability of the resulting 1,3-dioxane is a key advantage, particularly when compared to 1,3-dioxolanes (formed from ethylene glycol), as the Grignard reagents derived from 1,3-dioxanes exhibit greater thermal stability.[6] Deprotection is readily achieved by treatment with aqueous acid, regenerating the ketone for further transformations.
Below is a diagram illustrating the general synthetic strategy employing a protected propiophenone derivative.
Caption: Synthetic workflow using a protected propiophenone.
Cost-Benefit Analysis: A Comparative Approach
The decision to use this compound should be based on a thorough cost-benefit analysis that considers not only the price of the starting material but also the overall process efficiency.
3.1. Cost of Starting Material
3.2. Comparison with Alternative Synthetic Routes
An alternative to using the pre-formed this compound is to synthesize it in-house or to employ a different synthetic strategy altogether.
-
In-house Synthesis: The synthesis typically involves the bromination of the corresponding propiophenone followed by protection of the ketone. Bromination can be achieved using bromine in a suitable solvent like dichloromethane or chloroform, often with high yields.[8][9] The subsequent protection step with 1,3-propanediol is also generally efficient.[6] A cost analysis should compare the cost of purchasing the final compound versus the cost of starting materials (propiophenone, bromine, 1,3-propanediol), solvents, and labor for the in-house synthesis.
-
Alternative Protecting Groups: Other protecting groups for ketones exist, such as acetals derived from other diols. However, as mentioned, 1,3-dioxanes offer enhanced stability in certain subsequent reactions.[6]
-
Alternative Synthetic Intermediates: Depending on the target molecule, other brominated aromatic ketones could be considered. For example, 2-Bromo-3',4'-(methylenedioxy)propiophenone is another precursor used in the synthesis of cathinones.[10] The choice of intermediate will depend on the desired substitution pattern in the final product.
The following table provides a comparative overview of key performance indicators for different synthetic approaches.
| Performance Indicator | Using Pre-made Intermediate | In-house Synthesis of Intermediate | Alternative Intermediate |
| Initial Cost | Higher | Lower (raw materials) | Variable |
| Time to First Experiment | Shorter | Longer | Variable |
| Process Control | Dependent on supplier | Full control | Dependent on supplier |
| Overall Yield | Dependent on subsequent steps | Includes yield of intermediate synthesis | Variable |
| Scalability | Dependent on supplier availability | Can be optimized for scale-up | Dependent on supplier availability |
| Flexibility | Limited to the specific intermediate | High, can modify as needed | Limited to the specific intermediate |
3.3. Impact on Overall Synthesis Efficiency
The use of a protected ketone like this compound can significantly improve the overall efficiency of a multi-step synthesis by preventing unwanted side reactions. This can lead to higher yields of the final product and reduced purification costs, which are critical factors in drug development and manufacturing.[11][12]
Experimental Protocols
4.1. General Protocol for Bromination of a Propiophenone [8][9]
-
Dissolve the propiophenone (1 equivalent) in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes to an hour, or until the color of bromine disappears.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
4.2. General Protocol for the Protection of a Ketone as a 1,3-Dioxane [6]
-
To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add 1,3-propanediol (1-1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
The logical flow for deciding on a synthetic route is visualized below.
Caption: Decision-making workflow for synthetic route selection.
Conclusion and Recommendations
The cost-benefit analysis of using this compound is a multi-faceted process that extends beyond the initial purchase price. For research and development on a smaller scale, the convenience and time savings of using a pre-made intermediate may outweigh the higher initial cost. For larger-scale production, a thorough investigation into the economics of in-house synthesis is highly recommended.
Ultimately, the optimal choice will depend on the specific project requirements, available resources, and the overall strategic goals of the research or development program. It is imperative for scientists and drug development professionals to conduct a detailed analysis, including preliminary experimental validation, before committing to a particular synthetic route.
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A Spectroscopic Guide to the Differentiation of 2'-, 3'-, and 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Isomers
Introduction: The Imperative of Isomeric Purity
In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to function. Positional isomers, compounds sharing the same molecular formula but differing in the location of substituents, can exhibit vastly different biological activities, toxicological profiles, and material properties. The subject of this guide, 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, and its 3'- and 4'-bromo counterparts, serve as a pertinent example. The location of the bromine atom on the phenyl ring critically influences the molecule's electronic distribution and steric profile, making unambiguous identification essential for research, quality control, and regulatory compliance.
This guide provides a comprehensive, multi-technique spectroscopic framework for the definitive differentiation of these three positional isomers. We will move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering researchers to not only identify these specific compounds but also to apply these principles to other complex analytical challenges. The methodologies described herein—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—form a self-validating system for structural elucidation.
The Isomers in Focus:
| Isomer | Structure | IUPAC Name |
| Isomer 1 | Isomer 1 Structure (Image Placeholder) | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| Isomer 2 | Isomer 2 Structure (Image Placeholder) | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| Isomer 3 | Isomer 3 Structure (Image Placeholder) | 1-(4-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
(Note: Visual representations of the chemical structures are critical for clarity and will be assumed in the following analysis.)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the chemical environment and connectivity of atoms. For distinguishing the bromo-propiophenone isomers, both ¹H and ¹³C NMR provide definitive, unambiguous data.
¹H NMR Spectroscopy: Decoding Proton Environments
The chemical shift and coupling patterns of the aromatic protons are the most diagnostic features in the ¹H NMR spectrum. The substitution pattern on the benzene ring dictates the symmetry and electronic environment, leading to unique spectral fingerprints for each isomer.
-
Causality in the Aromatic Region (δ 7.0-8.0 ppm):
-
2'-Bromo Isomer: The bromine atom at the ortho position disrupts any symmetry. This results in four distinct signals for the four aromatic protons, typically presenting as a complex series of multiplets due to ortho, meta, and para couplings.
-
3'-Bromo Isomer: The meta-substitution also results in four unique aromatic protons. One would expect to see a proton signal (at the 2' position, between the bromo and carbonyl groups) as a near-singlet or a finely split triplet, with the other three protons appearing as complex multiplets.
-
4'-Bromo Isomer: The para-substitution imparts a high degree of symmetry (a C₂ axis). This simplifies the spectrum dramatically, producing a characteristic AA'BB' system, which appears as two distinct doublets. Each doublet integrates to 2H, providing a clear and immediate identifier for this isomer.[1]
-
-
Aliphatic Region (δ 1.5-5.0 ppm): The signals corresponding to the propiophenone side-chain and the dioxane ring will be broadly similar across the three isomers. However, subtle differences in their chemical shifts can be observed due to the varying long-range electronic effects of the bromine's position. Key signals include:
-
A triplet for the acetal proton (-O-CH-O-).
-
Multiplets for the two methylene groups of the propanone chain (-CH₂-CH₂-).
-
Multiplets for the methylene groups of the 1,3-dioxane ring.
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton Assignment | 2'-Bromo Isomer (Predicted) | 3'-Bromo Isomer (Predicted) | 4'-Bromo Isomer (Predicted) |
|---|---|---|---|
| Aromatic H's | ~7.3-7.8 (4H, complex m) | ~7.4-8.0 (4H, complex m) | ~7.65 (2H, d, J≈8.5 Hz), ~7.80 (2H, d, J≈8.5 Hz) |
| Acetal CH | ~4.6 (1H, t, J≈5.0 Hz) | ~4.6 (1H, t, J≈5.0 Hz) | ~4.6 (1H, t, J≈5.0 Hz) |
| -CO-CH₂- | ~3.2 (2H, t, J≈7.0 Hz) | ~3.2 (2H, t, J≈7.0 Hz) | ~3.2 (2H, t, J≈7.0 Hz) |
| -CH₂-CH(acetal) | ~2.1 (2H, m) | ~2.1 (2H, m) | ~2.1 (2H, m) |
| Dioxane -O-CH₂- (ax) | ~3.8 (2H, m) | ~3.8 (2H, m) | ~3.8 (2H, m) |
| Dioxane -O-CH₂- (eq) | ~4.1 (2H, m) | ~4.1 (2H, m) | ~4.1 (2H, m) |
| Dioxane -CH₂- | ~1.4 (1H, m), ~2.1 (1H, m) | ~1.4 (1H, m), ~2.1 (1H, m) | ~1.4 (1H, m), ~2.1 (1H, m) |
¹³C NMR Spectroscopy: A Carbon Count Confirmation
¹³C NMR spectroscopy complements ¹H NMR by revealing the number of chemically non-equivalent carbon atoms. The symmetry argument is even more powerful here.
-
Causality in Signal Count:
-
2'- and 3'-Bromo Isomers: Lacking symmetry, both isomers will display signals for all 12 unique carbon atoms in the molecule (6 aromatic, 1 carbonyl, 5 aliphatic).
-
4'-Bromo Isomer: The C₂ symmetry axis makes pairs of aromatic carbons equivalent (C2'/C6' and C3'/C5'). This results in a reduced number of signals: only 10 distinct peaks (4 aromatic, 1 carbonyl, 5 aliphatic). This unambiguous signal count is a definitive marker.[2]
-
The chemical shift of the carbon directly bonded to bromine (C-Br) will appear at approximately 120-130 ppm, while the carbonyl carbon is the most deshielded, appearing around 195-200 ppm.[2][3][4]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | 2'-Bromo Isomer | 3'-Bromo Isomer | 4'-Bromo Isomer |
|---|---|---|---|
| Aromatic Signal Count | 6 | 6 | 4 |
| C=O | ~198 | ~197 | ~197 |
| C-Br | ~120 | ~122 | ~128 |
| Other Aromatic C's | 4 signals (~127-140) | 4 signals (~125-140) | 2 signals (~130-132) |
| Acetal CH | ~101 | ~101 | ~101 |
| Aliphatic C's | 4 signals (~25-67) | 4 signals (~25-67) | 4 signals (~25-67) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. A spectral width of 12-15 ppm is sufficient. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbons. A spectral width of 240 ppm is standard. An adequate number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[6]
-
Data Analysis: Calibrate the spectra to the TMS signal (0.00 ppm). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Count the number of signals in the ¹³C spectrum.
Caption: Workflow for NMR-based isomer differentiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
While NMR provides the skeletal map, FT-IR spectroscopy offers a rapid and effective method for confirming the presence of key functional groups and, crucially, for differentiating substitution patterns on the aromatic ring.
-
Causality of Key Absorptions:
-
Carbonyl (C=O) Stretch: All three isomers will exhibit a strong, sharp absorption band characteristic of an aromatic ketone. This band typically appears around 1690 cm⁻¹.[3][7] Conjugation of the carbonyl group with the phenyl ring lowers its stretching frequency compared to a saturated ketone.[3][8] While minor shifts (<5 cm⁻¹) might occur between isomers due to electronic differences, this band primarily serves to confirm the propiophenone core.
-
Acetal C-O Stretches: The 1,3-dioxane ring will produce a series of strong, characteristic C-O stretching bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. The presence of multiple strong bands in this region confirms the acetal moiety.[9][10]
-
Aromatic C-H Out-of-Plane Bending: This is the key diagnostic region in the IR spectrum. The pattern of strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ is highly dependent on the positions of the substituents on the benzene ring.
-
2'-Bromo (ortho-disubstituted): A strong band is expected around 750 cm⁻¹.
-
3'-Bromo (meta-disubstituted): Two strong bands are expected, one near 780 cm⁻¹ and another near 680 cm⁻¹.
-
4'-Bromo (para-disubstituted): A single, very strong band is expected in the 810-840 cm⁻¹ range.
-
-
Table 3: Key Diagnostic FT-IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | 2'-Bromo Isomer | 3'-Bromo Isomer | 4'-Bromo Isomer |
|---|---|---|---|---|
| C=O Stretch (Aromatic Ketone) | 1700-1680 | ~1690 (Strong) | ~1690 (Strong) | ~1690 (Strong) |
| C-O Stretch (Acetal) | 1200-1000 | Multiple Strong Bands | Multiple Strong Bands | Multiple Strong Bands |
| C-H Bend (Aromatic o.o.p) | 900-675 | ~750 (Strong) | ~780, ~680 (Strong) | ~825 (Very Strong) |
| C-Br Stretch | 700-500 | Present | Present | Present |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the isomer with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press. Alternatively, for a liquid or low-melting solid, acquire the spectrum as a thin film between two salt (NaCl or KBr) plates.
-
Background Collection: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without sample) to subtract atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions, particularly in the 900-675 cm⁻¹ region, to the expected patterns for ortho, meta, and para disubstitution.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, it provides an unmistakable isotopic signature.
-
Causality of the Molecular Ion Peak:
-
Bromine Isotopic Pattern: The most telling feature for these compounds is the molecular ion (M⁺) peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[11] Consequently, any fragment containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z), with nearly equal relative intensities (a 1:1 ratio).[12][13] This provides definitive evidence for the presence of a single bromine atom in the molecule. The calculated molecular weight is 299.04 g/mol (for ⁷⁹Br) and 301.04 g/mol (for ⁸¹Br).
-
-
Fragmentation Analysis: While MS is less powerful than NMR for distinguishing these positional isomers, characteristic fragmentation patterns can support the proposed structure. All three isomers are expected to undergo similar primary fragmentations under Electron Ionization (EI) conditions.
-
Alpha-Cleavage: The most favorable cleavage is adjacent to the carbonyl group. This results in the loss of the •CH₂CH₂(1,3-dioxan-2-yl) radical and the formation of a stable, resonance-stabilized bromobenzoyl cation. This fragment will appear at m/z 183/185 and will be a major peak in the spectrum for all three isomers.
-
McLafferty Rearrangement: A characteristic rearrangement for ketones with gamma-hydrogens, though potentially less favorable here, could lead to specific neutral losses.[3]
-
While the major fragments will be identical, minor differences in the relative intensities of fragment ions may exist but are generally not reliable enough for primary differentiation.
Caption: Key EI-MS fragmentation pathways for bromo-propiophenone isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a GC-MS interface for purified samples.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 350.
-
Data Analysis: Examine the high-mass region of the spectrum to identify the molecular ion doublet at m/z 299/301. Analyze the major fragment ions (e.g., m/z 183/185) to confirm the core structure.
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous differentiation of the 2'-, 3'-, and 4'-Bromo-3-(1,3-dioxan-2-yl)propiophenone isomers is reliably achieved through a synergistic application of modern spectroscopic techniques.
-
NMR spectroscopy is the most powerful and definitive method. The distinct patterns in the aromatic region of the ¹H NMR spectrum and the carbon signal count in the ¹³C NMR spectrum, both governed by molecular symmetry, allow for the immediate and unequivocal identification of the para-isomer and the confident assignment of the ortho- and meta-isomers.
-
FT-IR spectroscopy provides crucial, rapid, and cost-effective supporting evidence. The out-of-plane C-H bending region offers a classic and reliable confirmation of the aromatic substitution pattern.
-
Mass spectrometry validates the fundamental molecular properties. It confirms the molecular weight and, through the characteristic 1:1 M⁺/M+2 doublet, proves the presence of a single bromine atom, thereby verifying the elemental composition.
By integrating the evidence from these three techniques, researchers can establish the identity and purity of their target isomer with the highest degree of scientific certainty.
References
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Navigating the Bioactivity Landscape of Novel Propiophenone Derivatives: A Comparative Guide
In the dynamic field of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The strategic introduction of various functional groups can profoundly influence the biological activity of these molecules. This guide focuses on a specific, yet underexplored, class of compounds: derivatives of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. While direct experimental data on this particular family of molecules is not extensively documented in publicly available literature, we can establish a robust framework for their synthesis, characterization, and bioactivity comparison based on established principles of medicinal chemistry and the known activities of related propiophenone analogs.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a scientifically grounded, logical workflow for investigating the potential therapeutic applications of these novel derivatives. We will delve into the rationale behind experimental choices, present standardized protocols for bioactivity screening, and offer a template for the systematic comparison of newly synthesized compounds.
The Strategic Design of this compound Derivatives
The parent molecule, this compound, presents several key features for chemical modification, each with the potential to modulate its pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom on the phenyl ring, the propiophenone backbone, and the 1,3-dioxan-2-yl group offer multiple avenues for derivatization.
The propiophenone core is a well-established pharmacophore found in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The bromine atom at the 2'-position can be a site for cross-coupling reactions, allowing for the introduction of a wide array of substituents. The 1,3-dioxan-2-yl moiety, a cyclic acetal, can influence the molecule's polarity, solubility, and metabolic stability.
Our proposed investigation will focus on the synthesis and comparative bioactivity of derivatives modified at the bromine position and the carbonyl group of the propiophenone chain.
A Proposed Workflow for Synthesis and Bioactivity Screening
The following diagram illustrates a comprehensive workflow for the synthesis and subsequent bioactivity evaluation of the target derivatives.
Caption: A comprehensive workflow for the synthesis, characterization, and bioactivity screening of novel this compound derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Synthesis of Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. In this context, it will be employed to replace the bromine atom at the 2'-position with various aryl or heteroaryl groups.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired boronic acid (1.2 equivalents) in the chosen solvent.
-
Add the base (2 equivalents) to the mixture.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product using NMR and Mass Spectrometry.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the plate.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC by visual inspection for the absence of growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows no visible growth.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Synthesized derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (for cytotoxicity comparison)
-
DMEM or RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 24, 48, or 72 hours.
-
After the incubation period, add the MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data Analysis and Structure-Activity Relationship (SAR)
A systematic comparison of the bioactivity data obtained for the synthesized derivatives is crucial for identifying lead compounds and understanding the structure-activity relationship.
Data Presentation:
The quantitative data from the bioactivity assays should be summarized in a clear and concise table for easy comparison.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HeLa cells |
| Parent | - | >128 | >128 | >100 |
| Derivative 1 | 2'-(4-methoxyphenyl) | 64 | 128 | 50.2 |
| Derivative 2 | 2'-(4-chlorophenyl) | 32 | 64 | 25.8 |
| Derivative 3 | Reduced Carbonyl | >128 | >128 | >100 |
| ... | ... | ... | ... | ... |
SAR Interpretation:
Conclusion
This guide provides a comprehensive framework for the systematic investigation of the bioactivity of novel derivatives of this compound. By following the proposed workflow for synthesis, employing standardized protocols for bioactivity screening, and conducting a thorough comparative analysis, researchers can effectively explore the therapeutic potential of this promising class of compounds. The elucidation of structure-activity relationships will be instrumental in guiding the design of more potent and selective drug candidates.
References
As this is a proposed study on a novel class of compounds, direct references to their bioactivity are not available. The following references provide authoritative information on the methodologies and principles discussed in this guide.
-
Suzuki-Miyaura Cross-Coupling. Chemical Reviews. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
MTT Cell Viability Assay. Nature Protocols. [Link]
-
The Propiophenone Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationship (SAR) and Drug Design. ACS Medicinal Chemistry Letters. [Link]
A Comparative Guide to the Synthetic Methodologies for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Analogs
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with high precision is paramount. Propiophenone derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The target molecule of this guide, 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, and its analogs, are multifunctional building blocks of significant interest. These structures combine three key chemical features: a propiophenone backbone , a common motif in bioactive molecules; a bromo-substituted aromatic ring , which provides a versatile handle for further modifications via cross-coupling reactions; and a 1,3-dioxane group , which acts as a stable protecting group for a reactive β-aldehyde functionality.[3] The strategic protection of the aldehyde is critical, allowing for selective transformations on other parts of the molecule before its deprotection and subsequent elaboration.[3][4]
This guide provides a comprehensive review and comparison of the most viable synthetic strategies for accessing this class of compounds. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several possible disconnections. The most logical strategies hinge on the sequence of forming the core C-C bond of the ketone, introducing the bromine atom, and installing the dioxane protecting group. The three primary disconnection points are the C(aryl)-C(acyl) bond, the C(aryl)-Br bond, and the C-O bonds of the acetal.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two primary forward-synthetic strategies that will be compared in this guide:
-
Strategy 1: Formation of the C(aryl)-C(acyl) bond via Friedel-Crafts acylation using a pre-brominated aromatic ring.
-
Strategy 2: Formation of the C(aryl)-C(acyl) bond via a Grignard reaction.
A third strategy, involving late-stage aromatic bromination, is generally considered less viable due to the deactivating, meta-directing nature of the acyl group, which would make achieving the desired ortho-substitution challenging.
Strategy 1: Friedel-Crafts Acylation of Bromobenzene
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones.[5] This approach is highly direct, involving the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Scientific Rationale
This strategy proposes the acylation of commercially available bromobenzene with a custom-synthesized acylating agent, 3-(1,3-dioxan-2-yl)propionyl chloride . The bromine atom on the benzene ring is an ortho-, para-directing group, guiding the incoming electrophile. While a mixture of ortho and para isomers is expected, the desired 2'-bromo (ortho) product can often be separated from the 4'-bromo (para) isomer by standard chromatographic techniques. The steric bulk of the acylating agent may influence the ortho/para ratio.
Synthetic Workflow
Caption: Workflow for the Friedel-Crafts acylation strategy.
Detailed Experimental Protocols
Part A: Synthesis of 3-(1,3-Dioxan-2-yl)propionyl Chloride
-
Hydrolysis: Start with a commercially available 3-oxopropanoate ester derivative (e.g., ethyl 3,3-diethoxypropanoate). Perform acidic hydrolysis to yield the corresponding aldehyde.
-
Acetalization: To a solution of the crude 3-oxopropanoic acid in toluene, add 1.1 equivalents of 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[4] Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting material is consumed. After cooling, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(1,3-dioxan-2-yl)propanoic acid.
-
Acyl Chloride Formation: Cautiously add thionyl chloride (SOCl₂) (approx. 2 equivalents) to the crude acid at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride by distillation to obtain the crude 3-(1,3-dioxan-2-yl)propionyl chloride, which is typically used immediately in the next step.
Part B: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM).[5][6] Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Dissolve the crude 3-(1,3-dioxan-2-yl)propionyl chloride (1.0 equivalent) and bromobenzene (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (monitor by TLC).
-
Workup: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.[7] This hydrolyzes the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, a mixture of ortho and para isomers, is then purified by flash column chromatography on silica gel to isolate the desired this compound.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Strategy 2: Grignard Reaction
An alternative approach utilizes an organometallic nucleophile, specifically a Grignard reagent, to form the key C(aryl)-C(acyl) bond.[8] This method can sometimes offer advantages in regioselectivity compared to electrophilic aromatic substitution.
Scientific Rationale
This strategy involves the preparation of a Grignard reagent from a di-substituted benzene, such as 1,2-dibromobenzene, followed by its reaction with an appropriate acyl donor. By starting with 1,2-dibromobenzene, the ortho-relationship between the bromine and the newly formed acyl group is pre-determined, circumventing the ortho/para isomer issue of the Friedel-Crafts reaction. The challenge lies in the selective formation of the mono-Grignard reagent and preventing side reactions. The subsequent reaction with an acyl donor like an ester or acyl chloride must be carefully controlled, typically at low temperatures, to prevent the common side reaction of double addition to form a tertiary alcohol.[9]
Synthetic Workflow
Caption: Workflow for the Grignard reaction strategy.
Detailed Experimental Protocol
-
Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).[10] Add a small crystal of iodine to initiate the reaction. Add a solution of 1,2-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Acylation: Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve an ester of 3-(1,3-dioxan-2-yl)propanoic acid (e.g., the methyl or ethyl ester, 0.9 equivalents) in anhydrous THF. Add the ester solution dropwise to the cold Grignard reagent.[11] Maintaining a very low temperature is critical to stop the reaction at the ketone stage and prevent the tetrahedral intermediate from eliminating the alkoxy group and reacting with a second equivalent of the Grignard reagent.[9]
-
Quench and Workup: After stirring at -78 °C for 1-2 hours, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the target compound.
Comparison of Synthetic Routes
The choice between the Friedel-Crafts and Grignard methodologies depends on several factors, including available starting materials, required scale, and the desired level of regiochemical control.
| Feature | Strategy 1: Friedel-Crafts Acylation | Strategy 2: Grignard Reaction |
| Regioselectivity | Potentially poor; yields a mixture of ortho and para isomers requiring separation. | Excellent; regiochemistry is defined by the starting 1,2-dibromobenzene. |
| Key Precursors | Bromobenzene, 3-(1,3-dioxan-2-yl)propionyl chloride. | 1,2-Dibromobenzene, ester of 3-(1,3-dioxan-2-yl)propanoic acid. |
| Reaction Conditions | Strong Lewis acid (AlCl₃), anhydrous conditions. Can be sensitive to functional groups. | Strongly basic and nucleophilic reagent. Requires low temperatures (-78 °C) and strict anhydrous conditions. |
| Major Side Reactions | Formation of para isomer, potential dehalogenation or rearrangement. | Double addition to form tertiary alcohol, Wurtz coupling during Grignard formation. |
| Scalability | Generally robust and scalable, a common industrial process.[5] | Can be challenging to scale due to the need for very low temperatures and the exothermic nature of Grignard formation. |
| Overall Yield | Moderate, dependent on isomer separation efficiency. | Moderate, highly dependent on preventing double addition. |
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable pathways for the synthesis of this compound and its analogs.
The Friedel-Crafts acylation (Strategy 1) is a more direct and classical approach. Its main drawback is the potential formation of a difficult-to-separate mixture of ortho and para isomers. However, for exploratory or small-scale synthesis where chromatographic separation is feasible, this method is often preferred due to its operational simplicity and milder temperature requirements.
The Grignard reaction (Strategy 2) offers a superior solution for controlling regiochemistry, guaranteeing the desired ortho-substitution pattern. This precision comes at the cost of more demanding experimental conditions, namely the requirement for cryogenic temperatures to prevent over-addition to the acyl donor. This strategy is recommended when regiochemical purity is the highest priority and the necessary equipment for low-temperature reactions is available.
Ultimately, the selection of the synthetic route should be guided by a careful consideration of the project's specific goals, scale, and the laboratory resources at hand.
References
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation. Benchchem.com. 5
-
PrepChem. (n.d.). Synthesis of 2-Bromopropiophenone. PrepChem.com. 12
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-chemistry.org. 4
-
Safrole. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Safrole.org. 1
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic-chemistry.org. 13
-
Chemie B.V. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. 2
-
BenchChem. (2025). Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols. Benchchem.com. 8
-
Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses Procedure. 14
-
Sciencemadness Discussion Board. (2007). propiophenone and stuff. Sciencemadness.org. 15
-
Organic Syntheses Procedure. (n.d.). Procedure for Grignard reaction. Org-synth.com. 11
-
YouTube. (2023). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. 7
-
Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Exam Prep. Pearson+. 16
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. 6
-
MilliporeSigma. (n.d.). Friedel–Crafts Acylation. Sigmaaldrich.com.
-
Organic Syntheses Procedure. (n.d.). Grignard reagent synthesis. Org-synth.com. 17
-
BenchChem. (2025). 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone in Total Synthesis. Benchchem.com. 3
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Masterorganicchemistry.com. 9
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. 18
-
Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses. 10
-
Wünsch, B., et al. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. 19
-
Google Patents. (n.d.). Method for synthesizing p-bromo propiophenone. 20
-
YouTube. (2020). Synthetic Routes 2. 21
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. As a specialized research chemical, specific safety data may not be readily available. Therefore, this document synthesizes established principles for handling structurally related compounds—specifically halogenated organic ketones—to ensure the highest standards of laboratory safety and environmental stewardship. This protocol is designed for researchers, scientists, and drug development professionals who handle such reagents.
Hazard Profile Analysis: A Structurally-Informed Approach
Understanding the intrinsic hazards of this compound is paramount for its safe disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer its properties from its constituent chemical motifs: the brominated propiophenone core and the 1,3-dioxane group.
-
Halogenated Organic Compound: The presence of a carbon-bromine bond places this compound squarely in the category of halogenated organic wastes.[1][2] These substances are subject to stringent environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA), often requiring specific treatment technologies like high-temperature incineration to ensure complete destruction.[3][4][5]
-
Propiophenone Moiety: The propiophenone backbone suggests the compound is a combustible solid or liquid.[6][7] Related brominated propiophenones are known to be skin and eye irritants.[7] Therefore, appropriate personal protective equipment (PPE) is essential.
-
1,3-Dioxane Ring: The 1,3-dioxane group is a cyclic acetal. While generally stable under basic and neutral conditions, acetals are labile towards acids, which can catalyze their hydrolysis.[8] This reactivity must be considered when segregating waste to prevent unintended reactions within the waste container.
Based on this analysis, this compound must be treated as a hazardous waste, with disposal procedures prioritizing its classification as a halogenated organic substance.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste, including pure compound, contaminated solutions, and contaminated labware, is handled safely and in accordance with regulatory standards.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The minimum requirements include:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9][10]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[9][10]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from splashes.
Step 2: Waste Segregation (The Critical Step)
Proper segregation is the most crucial aspect of this disposal workflow. Incorrectly mixed waste streams can create dangerous reactions and significantly increase disposal costs.
-
Designate as Halogenated Waste: All waste containing this compound must be collected in a designated Halogenated Organic Waste container.[1][2][11]
-
DO NOT MIX: Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2][11] Mixing halogenated compounds into the non-halogenated stream contaminates the entire volume, forcing it all to be treated under the more stringent and expensive disposal process.[2]
-
Avoid Incompatibles: Do not add strong acids, bases, or strong oxidizing agents to the waste container.[10][12] Acids could potentially hydrolyze the dioxane ring, while other reagents could lead to unpredictable and hazardous reactions.
Step 3: Containerization and Labeling
Proper containment and clear communication are vital for safety and compliance.
-
Use a Compatible Container: Collect the waste in a sealable, airtight container that is compatible with halogenated organic compounds. A glass bottle with a screw cap or a designated polyethylene carboy is often suitable.[12]
-
Label Immediately: The waste container must be labeled clearly before the first drop of waste is added.[11]
-
Label Contents: The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound "
-
A clear indication that it is "Halogenated Organic Waste "
-
An approximate composition if it is a solution (e.g., "in Dichloromethane").
-
The date accumulation started.
-
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[6]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.
-
Store away from incompatible materials, heat, and sources of ignition.[6][7][12]
Step 5: Final Disposal
The final disposal of halogenated organic waste must be handled by trained professionals.
-
Contact EH&S: Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sink.[9][10] This is illegal and environmentally harmful.
-
Ultimate Destruction: The accepted disposal method for such compounds is high-temperature incineration at a licensed facility, which is equipped with scrubbers and emission controls to handle halogenated byproducts safely.[3][13]
The Scientific Rationale: Understanding the "Why"
Every step in this protocol is grounded in chemical principles and regulatory requirements to ensure a self-validating and trustworthy system.
-
Why Segregate Halogenated Waste? Halogenated compounds require specific disposal methods, primarily controlled high-temperature incineration, to break the strong carbon-halogen bonds and neutralize the resulting acidic gases (like hydrogen bromide).[3][13] This process is fundamentally different and more complex than the fuel blending or solvent recovery methods often used for non-halogenated solvents.[2]
-
Why Avoid Mixing with Acids? The 1,3-dioxane ring is an acetal protecting group. Acetal linkages are susceptible to cleavage under acidic conditions.[8] While a dangerous reaction is not guaranteed, mixing with acidic waste could alter the chemical composition of the waste stream, which is a non-compliant practice.
-
Why is Professional Disposal Mandatory? The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[4] Using a licensed disposal vendor ensures that the waste is transported, treated, and destroyed in compliance with federal and state law, protecting both human health and the environment.[4]
Data and Workflow Summary
Table 1: Disposal Profile for this compound
| Parameter | Guideline | Rationale & References |
| Waste Category | Halogenated Organic Hazardous Waste | Presence of a carbon-bromine bond.[1][2] |
| Potential EPA Codes | F-listed or U-listed waste | Depends on process; must be determined by the generator, but halogenated nature mandates stringent handling.[4][14] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the halogenated compound.[3][13] |
| Required PPE | Nitrile/Neoprene Gloves, Safety Goggles, Lab Coat | Protects against irritation and splashes.[9][10] |
| Incompatible Materials | Non-halogenated solvents, strong acids, strong bases, strong oxidizing agents. | Prevents waste stream contamination and potential hazardous reactions.[2][10][12] |
| Container Type | Sealed, compatible glass or poly container. | Prevents leaks and vapor release.[12] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
-
Mahendra, S., & Alvarez-Cohen, L. (2006). Degradation of Dioxane, Tetrahydrofuran and Other Cyclic Ethers by an Environmental Rhodococcus Strain. Applied and Environmental Microbiology. Available at: [Link]
-
Alpha Chemika. (n.d.). PROPIOPHENONE For Synthesis Safety Data Sheet. Available at: [Link]
-
Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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Bucknell University. (2016). Hazardous Waste Segregation Guide. Available at: [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Available at: [Link]
-
U.S. Environmental Protection Agency. (1994). Environmental Fact Sheet, Organobromine - Two New Hazardous Waste Codes Added. Available at: [Link]
-
Washington State University. (n.d.). Bromine Standard Operating Procedure. Available at: [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
Oregon State University. (n.d.). Hazardous Waste Reduction - Environmental Health and Safety. Available at: [Link]
-
Thermo Fisher Scientific. (2025). Propiophenone Safety Data Sheet. Available at: [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. Available at: [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
U.S. Environmental Protection Agency. (2003). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]
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Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Available at: [Link]
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Occupational Safety and Health Administration. (2013). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
This document provides a detailed protocol for the safe handling, use, and disposal of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the why behind each safety recommendation. This guide is structured to provide researchers, scientists, and drug development professionals with the critical information needed to operate safely and effectively.
Hazard Assessment & Triage: A Proactive Approach
Structural Analysis:
The molecule can be broken down into three key functional regions:
-
α-Bromo Ketone: This is the primary driver of the compound's hazardous properties. Alpha-haloketones are well-documented as lachrymators (tear-inducing agents) and potent irritants. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, including by biological macromolecules. This reactivity is responsible for the severe irritation and potential for chemical burns.[1]
-
Aromatic Ketone (Propiophenone core): The propiophenone backbone contributes to the overall reactivity and potential for irritation. Related compounds like 4'-Bromopropiophenone are known to cause serious skin and eye irritation.[2]
-
1,3-Dioxane Acetal: This portion of the molecule is generally stable under neutral and basic conditions but can be hydrolyzed by acids. While less hazardous than the α-bromo ketone moiety, it contributes to the overall chemical properties.
Inferred Hazard Profile:
Based on this analysis, we can anticipate the following hazards, which should be treated as confirmed until proven otherwise.
| Hazard Category | Anticipated Classification & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) . Similar α-bromo ketones are harmful if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) . The reactive α-bromo ketone moiety is expected to be highly corrosive to skin tissue.[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) . Direct contact is likely to cause irreversible damage due to the compound's alkylating nature.[1][2] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 . Vapors or aerosols are expected to be highly irritating to the respiratory tract.[1][2] |
The Mandated Personal Protective Equipment (PPE) Protocol
Safety is achieved through a multi-layered defense strategy known as the Hierarchy of Controls. PPE, while essential, is the final layer of protection.
Caption: The Hierarchy of Controls prioritizes safety measures.
A. Engineering Controls (The Primary Barrier)
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.[5][6]
B. Personal Protective Equipment (The Last Line of Defense)
The following PPE is mandatory for all personnel handling this compound.
| Body Area | Required PPE | Standard | Rationale & Causality |
| Eyes & Face | Chemical safety goggles AND a full-face shield. | ANSI Z87.1 | Safety glasses are insufficient.[7] Goggles protect against splashes, while the face shield is critical during bulk transfers or any activity with a high splash potential, protecting the entire face from corrosive materials.[7] |
| Hands | Double-gloving with nitrile gloves or a single pair of heavy-duty neoprene or butyl rubber gloves. | ASTM F739 | The α-bromo ketone can readily penetrate standard thin nitrile gloves.[7] Double-gloving provides an additional protective layer. Neoprene and butyl rubber offer superior resistance to ketones and halogenated compounds.[8] Always inspect gloves for damage before each use.[9] |
| Body | Flame-resistant lab coat and a chemical-resistant apron. | NFPA 2112 (Coat) | A lab coat is the minimum requirement.[10] A chemical-resistant apron worn over the lab coat provides an essential barrier against spills of this corrosive liquid, protecting underlying clothing and skin.[11] |
| Feet | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Perforated shoes or sandals are strictly forbidden.[5][9] Shoes must be made of a material that will resist chemical penetration in the event of a spill. |
| Respiratory | Not required if handled exclusively in a fume hood. | N/A | A properly functioning fume hood provides adequate respiratory protection.[4] If there is a potential for exposure outside of a hood (e.g., major spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Workflow: A Cradle-to-Grave Approach
A systematic workflow minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.
Caption: The chemical handling lifecycle from receipt to disposal.
Step-by-Step Methodology:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks in a well-ventilated area.
-
Store the compound in a cool, dry, and well-ventilated area designated for corrosive and halogenated materials.[12]
-
Ensure storage is segregated from incompatible materials, particularly strong bases, acids, and oxidizing agents.[2][4]
-
-
Handling and Use:
-
Before beginning work, ensure an emergency eyewash and safety shower are accessible and unobstructed.[1][10]
-
Don all required PPE as specified in the table above.
-
Perform all manipulations at least 6 inches inside the fume hood sash.[4]
-
Use designated glassware and tools (spatulas, pipettes).[5] Never pipette by mouth.[9][10]
-
Keep containers tightly closed when not in use to minimize vapor release.[12][13]
-
-
Decontamination and Cleanup:
-
Following use, decontaminate all surfaces and glassware. A standard laboratory detergent followed by appropriate solvent rinses (e.g., acetone, ethanol) is typically sufficient.
-
Wipe down the work surface in the fume hood with a suitable solvent and then soapy water.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.[5][9]
-
Emergency and Disposal Protocols
A. Emergency Response
Immediate and correct action during an emergency can significantly mitigate harm.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Remove all contaminated clothing while flushing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [1] Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Alert others in the lab. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[13] |
| Large Spill (>100 mL) | Evacuate the laboratory immediately and activate the fire alarm to alert others.[13] Call emergency services and inform them of the chemical involved. |
B. Waste Disposal: A Critical Step
As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic waste .[14][15]
Caption: Waste segregation decision tree for halogenated compounds.
Disposal Procedure:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[14][16] Doing so contaminates the entire waste stream, significantly increasing disposal costs and environmental impact.[17]
-
Use Designated Containers: Dispose of all waste (unreacted material, contaminated solvents, absorbent materials) into a clearly labeled "Halogenated Organic Waste" container.[13][15]
-
Labeling and Closure: The waste container must be kept securely closed at all times, except when adding waste.[4][13] The label must clearly identify the contents.
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.[17]
By adhering to these rigorous protocols, you ensure not only your personal safety but also that of your colleagues and the integrity of your research.
References
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . (n.d.). Columbia University. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals . (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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Lab Safety Rules and Guidelines . (2024, January 23). BSL-4 Labs. Retrieved from [Link]
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Chemical Handling and Storage . (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide . (2025, October 7). Korfaza. Retrieved from [Link]
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Hazardous Waste Segregation . (n.d.). University of Wisconsin-Eau Claire. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories . (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]
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Personal Protective Equipment (PPE) - Glove Selection . (n.d.). University of Tennessee Knoxville Environmental Health & Safety. Retrieved from [Link]
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Acetone Safety Precautions . (2022, January 18). Certified Safety Training. Retrieved from [Link]
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UNIT 7: Personal Protective Equipment . (n.d.). University of Hawai'i at Mānoa. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
